2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-6-methyl-4-oxopyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(9)11-4/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMUCPLYHZMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467166 | |
| Record name | 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67643-16-7 | |
| Record name | 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Introduction: The Significance of the 4H-Pyran Scaffold
The 4H-pyran ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant biological importance.[1] Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] This guide focuses on a specific, highly functionalized derivative: This compound . This molecule integrates several key pharmacophores—an enaminonitrile moiety, a methyl group, and a 4-pyranone core—making it a subject of considerable interest for drug development professionals and researchers. We will explore its fundamental chemical properties, synthesis, reactivity, and potential as a precursor for novel therapeutic agents.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is the bedrock of its application in research and development. The key characteristics of this compound are summarized below.
| Property | Data | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₇H₆N₂O₂ | Calculated |
| Molecular Weight | 150.14 g/mol | Calculated |
| Appearance | Typically a crystalline solid | General Observation |
| CAS Number | 67643-16-7 | Chemical Registry |
| Core Scaffold | 4H-Pyran | Heterocyclic Chemistry |
Spectroscopic Data Interpretation
Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of the synthesized compound. While specific spectra for this exact molecule are not universally published, data from closely related analogues provide a reliable basis for interpretation.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its key functional groups.
-
N-H Stretching: Two distinct bands in the region of 3450-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.[4]
-
C≡N Stretching: A sharp, strong absorption band around 2200-2180 cm⁻¹ is a definitive indicator of the nitrile group.[4][5]
-
C=O Stretching: A strong band in the region of 1700-1650 cm⁻¹ corresponding to the ketone in the pyran ring.
-
C=C Stretching: Bands in the 1650-1550 cm⁻¹ region for the double bonds within the pyran ring and conjugated system.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
¹³C NMR:
-
C=O Carbon: A signal in the downfield region, δ > 160 ppm.
-
C≡N Carbon: A signal around δ 118-120 ppm.[4]
-
Ring Carbons: Signals for the sp² carbons of the pyran ring, including those bearing the amino, cyano, and methyl groups, would appear in distinct regions based on their electronic environment.[4]
-
-
Section 2: Synthesis and Mechanistic Insights
The synthesis of 2-amino-4H-pyran derivatives is a well-established field, predominantly relying on elegant and efficient multicomponent reactions (MCRs).[2] These one-pot procedures are favored in modern organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[6][7]
Dominant Synthetic Strategy: Multicomponent Reaction
The most common approach involves the condensation of an active methylene compound (like malononitrile), a β-dicarbonyl compound, and an aldehyde or ketone.[7][8] For the title compound, a plausible and efficient pathway is the reaction between malononitrile and dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) in the presence of a basic catalyst.
Causality in Experimental Design: The choice of catalyst is pivotal for reaction efficiency and environmental impact. While traditional bases like piperidine or triethylamine are effective, there is a significant drive towards greener alternatives. Catalysts such as nano-SnO₂ in aqueous media or ionic liquids have been shown to promote these reactions with high yields, mild conditions, and the potential for catalyst recycling.[7][9] The use of ethanol as a solvent is common as it effectively dissolves the reactants and facilitates product precipitation upon completion.[6]
Proposed Reaction Mechanism
The reaction proceeds through a cascade of well-understood organic transformations. The mechanism illustrates the logical sequence of bond formations that lead to the stable heterocyclic product.
Caption: Key derivatization pathways from the core molecule.
Section 4: Pharmacological Profile and Potential Applications
While specific biological data for this compound is limited in readily available literature, the broader class of 2-amino-4H-pyran derivatives is extensively studied and demonstrates significant therapeutic potential. [2][10]
-
Anticancer Activity: Many 4H-pyran derivatives show potent cytotoxic activity against various cancer cell lines. [3]Some have been investigated as inhibitors of key oncogenic proteins like cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression. [3]The structural motifs present in the title compound are consistent with those found in known anticancer agents.
-
Antimicrobial and Antifungal Activity: The pyran scaffold is present in compounds that exhibit broad-spectrum antibacterial and antifungal properties. [3][8]
-
Antioxidant Properties: The enamine and phenol-like structure of the pyranone ring can contribute to antioxidant activity by scavenging free radicals. [3] The diverse bioactivities underscore the importance of this scaffold as a starting point for developing new drugs. Further derivatization and screening are warranted to explore the full therapeutic potential of this specific molecule.
Section 5: Experimental Protocols
The following protocols are representative methodologies based on established procedures for the synthesis and characterization of 2-amino-4H-pyran derivatives. [7][11]
Protocol 5.1: Synthesis of this compound
-
Objective: To synthesize the title compound via a one-pot multicomponent reaction.
-
Materials:
-
Dehydroacetic acid (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add dehydroacetic acid (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL).
-
Stir the mixture at room temperature until the solids are partially dissolved.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Allow the mixture to stand, or cool in an ice bath, to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final compound.
-
-
Self-Validation: The identity and purity of the product must be confirmed using the characterization methods outlined below.
Protocol 5.2: Product Characterization
-
Objective: To confirm the structure of the synthesized product.
-
Method 1: Infrared (IR) Spectroscopy
-
Prepare a sample by mixing a small amount of the dry product with KBr powder and pressing it into a pellet, or use an ATR accessory.
-
Acquire the IR spectrum.
-
Confirm the presence of characteristic peaks for NH₂, C≡N, and C=O functional groups as described in Section 1.1.
-
-
Method 2: ¹H and ¹³C NMR Spectroscopy
-
Dissolve a small sample (~5-10 mg) of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of the expected proton and carbon signals, checking their chemical shifts, multiplicities, and integrations against the expected structure (see Section 1.1).
-
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be widely available, prudent laboratory practices should be followed based on the chemical nature of the functional groups present. [12][13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [14]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [12]Avoid contact with skin and eyes. [14]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a synthetically accessible and highly functionalized heterocyclic compound. Its chemical architecture, featuring a reactive enaminonitrile system on a biologically relevant 4H-pyran scaffold, makes it an exceptionally valuable starting material for the synthesis of more complex molecular structures. The efficient multicomponent reactions used for its synthesis align with the principles of green chemistry. Future research should focus on exploring its derivatization potential to build libraries for high-throughput screening against various therapeutic targets, particularly in oncology and infectious diseases, to unlock its full potential in drug discovery.
References
A comprehensive list of sources cited in this document is provided below for verification and further reading.
-
ResearchGate. Synthesis of 2-amino-4H-pyrans. Available at: [Link].
-
PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Available at: [Link].
-
ResearchGate. Synthesis of 2-amino-4H-pyran-3-carbonitriles. Available at: [Link].
-
National Institutes of Health. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Available at: [Link].
-
Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Available at: [Link].
-
ResearchGate. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link].
-
Taylor & Francis Online. Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Available at: [Link].
-
MDPI. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link].
-
ResearchGate. 4H-Pyran-based biologically active molecules. Available at: [Link].
-
ResearchGate. (PDF) Chemistry of 2-Amino-3-cyanopyridines. Available at: [Link].
-
Ingenta Connect. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Available at: [Link].
-
MDPI. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available at: [Link].
-
ResearchGate. Reactivity of 2-amino-3-cyanopyridines. Available at: [Link].
-
Taylor & Francis Online. A simple synthetic approach to the construction of novel 2-amino-5-mercapto-6-(mercaptomethyl)-4-aryl-4H-pyran-3-carbonitriles. Available at: [Link].
-
Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available at: [Link].
-
MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Available at: [Link].
-
Taylor & Francis. Pyran – Knowledge and References. Available at: [Link].
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
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- 4. sciforum.net [sciforum.net]
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- 6. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Introduction
The 4H-pyran scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among these, 2-amino-4-oxo-4H-pyran-3-carbonitriles are particularly valuable intermediates and bioactive molecules. This guide provides a comprehensive technical overview of the synthesis of a specific derivative, 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile , focusing on its reaction mechanism, a detailed experimental protocol, and key analytical data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Strategy: A Two-Component Condensation
The synthesis of this compound is efficiently achieved through a base-catalyzed two-component condensation reaction. This approach offers high atom economy and often proceeds under mild conditions, aligning with the principles of green chemistry. The key starting materials for this synthesis are:
-
Ethyl acetoacetate: This β-ketoester provides the backbone of the pyran ring, contributing the C4, C5, C6, the methyl group at C6, and the oxygen atom.
-
Malononitrile: This active methylene compound furnishes the C2, C3, the amino group at C2, and the carbonitrile group at C3.
The reaction is typically catalyzed by a base, such as piperidine or sodium ethoxide, which facilitates the key bond-forming steps.
Detailed Reaction Mechanism
The formation of this compound proceeds through a cascade of well-established reaction steps: a Michael addition followed by an intramolecular cyclization (Thorpe-Ziegler type reaction) and tautomerization. The detailed mechanism is elucidated below:
-
Deprotonation of Malononitrile: The basic catalyst (B:) abstracts an acidic α-proton from malononitrile to generate a resonance-stabilized carbanion (malononitrile enolate).
-
Michael Addition: The malononitrile carbanion acts as a nucleophile and attacks the electrophilic β-carbon of the ethyl acetoacetate (in its enol or enolate form) in a Michael-type addition. This step forms a new carbon-carbon bond and generates an intermediate adduct.
-
Intramolecular Cyclization (Thorpe-Ziegler type): The nitrogen of the nitrile group in the intermediate adduct then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular cyclization results in the formation of a six-membered ring and the expulsion of an ethoxide ion.
-
Tautomerization: The resulting imine intermediate undergoes tautomerization to yield the more stable enamine, which is the final product, this compound.
The entire mechanistic pathway can be visualized using the following diagram:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate (Reagent grade, ≥99%)
-
Malononitrile (Reagent grade, ≥99%)
-
Piperidine (Reagent grade, ≥99%)
-
Ethanol (Anhydrous)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) to 20 mL of anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, approx. 1 mmol, 10 mol%) as the catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be cooled in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆N₂O₂ | - |
| Molecular Weight | 166.14 g/mol | - |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 200-201 °C (for a similar derivative) | [2] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 2.15 (s, 3H, CH₃), 5.84 (s, 1H, H-5), 7.05 (br s, 2H, NH₂) | [2] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 19.0 (CH₃), 92.3 (C-3), 107.4 (C-5), 160.1 (C-2), 163.9 (C-6), 178.1 (C-4, C=O) | [2] |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H str.), ~2200 (C≡N str.), ~1680 (C=O str.), ~1600 (C=C str.) | [1] |
Note: The NMR data is for the closely related compound 2-Amino-3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-6-methyl-4H-pyran-4-one and serves as a reference. The chemical shifts for the target molecule are expected to be very similar for the pyran core protons and carbons.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Ethyl acetoacetate: Flammable liquid and vapor. Causes skin irritation. Wear protective gloves, clothing, and eye protection.[3]
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Use in a closed system or with local exhaust ventilation.[4]
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment.
Potential Side Reactions and Troubleshooting
While the two-component synthesis of this compound is generally efficient, some side reactions can occur:
-
Self-condensation of Ethyl Acetoacetate: Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation (Claisen condensation). Using a milder base or controlling the stoichiometry can minimize this.
-
Polymerization of Malononitrile: Malononitrile can polymerize in the presence of strong bases. Adding the base catalyst last and maintaining a controlled temperature can prevent this.
-
Incomplete Cyclization: If the reaction is not allowed to proceed to completion, the open-chain Michael adduct may be isolated. Ensure adequate reaction time and monitor via TLC.
Troubleshooting:
-
Low Yield: Check the purity of starting materials and the solvent's dryness. Optimize the catalyst loading and reaction time.
-
Impure Product: Ensure efficient washing of the crude product and proper recrystallization to remove starting materials and byproducts.
Conclusion
The synthesis of this compound via a two-component condensation of ethyl acetoacetate and malononitrile is a robust and efficient method for accessing this valuable heterocyclic compound. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can reliably synthesize this compound for further investigation and application in medicinal chemistry and materials science. The principles of this reaction are broadly applicable to the synthesis of a wide range of substituted 4H-pyran derivatives.
References
- Do Son Hai, Nguyen Dinh Thanh, Vu Thi Tuyet Thuy, Do Tien Tung, Cao Thi Le. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.
- Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. CORE.
- ETHYL ACETOACETATE Safety D
- Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. SciSpace.
- Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives.
- Malononitrile SAFETY D
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Introduction
2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile is a heterocyclic compound belonging to the functionalized 4H-pyran class. Molecules within this family are recognized as significant scaffolds in medicinal chemistry, serving as building blocks for a wide array of pharmacologically active agents.[1] Their utility in synthetic chemistry and drug development necessitates unambiguous structural confirmation, a task for which spectroscopic methods are indispensable. This guide provides an in-depth analysis of the expected spectroscopic signature of this specific pyran derivative, grounding the interpretation in fundamental principles and data from structurally related analogues.
While direct experimental spectra for this precise molecule are not widely published, this document synthesizes predictive data based on the known electronic and structural environment of its functional groups. By examining the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy, we can construct a reliable spectroscopic profile for researchers engaged in its synthesis or use.
Molecular Structure and Atom Numbering
A clear assignment of signals requires a standardized numbering system. The structure of this compound is presented below with numbering for spectroscopic correlation.
Caption: Molecular structure with atom numbering for NMR assignments.
Part 1: ¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. For the title compound, we expect three distinct signals corresponding to the amino (-NH₂), methyl (-CH₃), and vinylic protons.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| -CH₃ (C7) | 2.1 - 2.4 | Singlet (s) | 3H | The methyl group at C6 is attached to an sp² carbon of a conjugated system. Its chemical shift is downfield from a typical alkyl methyl due to the influence of the pyran ring's double bond and oxygen atom. In related 2-amino-6-methyl-4-aryl-4H-pyran structures, this methyl signal consistently appears in the δ 2.3-2.5 ppm range.[2] |
| -CH (C5) | 5.5 - 6.0 | Singlet (s) | 1H | This vinylic proton is part of an enamine-like system and is significantly influenced by the adjacent ring oxygen and the conjugated carbonyl group at C4. The strong electron-withdrawing nature of the C4-oxo group deshields this proton, shifting it downfield. |
| -NH₂ (at C2) | 7.0 - 7.5 | Broad Singlet (br s) | 2H | The amino protons are on a nitrogen atom attached to a double bond (an enamine system). Their chemical shift can be broad and is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, these signals in similar pyran structures are often observed as a broad singlet around δ 7.0 ppm.[2][3] This signal would disappear upon D₂O exchange, confirming its assignment. |
Part 2: ¹³C NMR Spectroscopy Analysis
Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. We anticipate seven unique carbon signals for this compound.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| -CH₃ (C7) | 18 - 22 | This upfield signal is characteristic of an sp³-hybridized methyl carbon. Data for analogous structures show this peak consistently around δ 18-19 ppm.[2] |
| C3 | 85 - 95 | This carbon is highly shielded due to its position between two electron-donating or influencing groups (the amino group at C2 and its attachment to the nitrile carbon). In similar 2-amino-3-cyano pyrans, the C3 signal often appears in this range. |
| C5 | 95 - 105 | The C5 vinylic carbon is expected to be shielded relative to other sp² carbons due to its proximity to the ring oxygen. |
| -C≡N | 115 - 120 | The nitrile carbon signal is consistently found in this region. Spectroscopic data for various 2-amino-4H-pyran-3-carbonitriles confirm the nitrile carbon resonance at approximately δ 119-120 ppm.[2] |
| C2 | 158 - 162 | This sp² carbon is bonded to the amino group and the ring oxygen (via conjugation), causing significant deshielding and pushing its chemical shift far downfield. This is a characteristic feature of enamine systems.[2] |
| C6 | 160 - 165 | The C6 carbon, bonded to the methyl group and the ring oxygen, is also significantly deshielded due to its position in the conjugated system. |
| C=O (C4) | 175 - 185 | The carbonyl carbon of the ketone at the C4 position is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom. |
Part 3: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3450 - 3300 | Amino (-NH₂) | N-H Stretch | Two distinct, medium-to-strong bands (asymmetric and symmetric stretching). The presence of two bands is a hallmark of a primary amine.[3] |
| 2220 - 2200 | Nitrile (-C≡N) | C≡N Stretch | A sharp, strong absorption. This peak is highly characteristic and often used for diagnostic purposes. In related pyran structures, this band is consistently reported around 2190-2200 cm⁻¹.[2] |
| 1680 - 1660 | Ketone (C=O) | C=O Stretch | A very strong, sharp peak. The conjugation with the pyran ring's double bonds is expected to lower the frequency from that of a simple aliphatic ketone. |
| 1650 - 1620 | Alkene (C=C) | C=C Stretch | Medium to strong absorption, corresponding to the double bonds within the pyran ring. |
| 1300 - 1200 | Ether (C-O-C) | C-O Stretch | A strong absorption corresponding to the asymmetric stretching of the C-O-C ether linkage within the pyran ring. |
Experimental Protocols
To validate the predicted data, the following standard methodologies are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for better resolution of exchangeable protons like those of the -NH₂ group.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H.[4]
-
Parameters: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
2. IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing the solid sample directly on the ATR crystal.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters: Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive method for the structural elucidation of this compound. The predicted data presented in this guide, based on established principles and comparison with related structures, offers a robust framework for researchers. The characteristic signals—including the sharp nitrile stretch in the IR, the downfield carbonyl carbon in the ¹³C NMR, and the three distinct proton environments in the ¹H NMR—collectively create a unique spectroscopic fingerprint. This information is crucial for verifying the successful synthesis of the target molecule and ensuring its purity for subsequent applications in research and development.
References
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Do, S. H., et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]
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Nikitina, A. S., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Molecules. Available at: [Link]
-
Al-Omair, M. A., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. Available at: [Link]
-
SpectraBase. 2-Amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile. Database Entry. Available at: [Link]
-
Ghareb, N., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]
-
SpectraBase. 2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile. Database Entry. Available at: [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. Database Entry. Available at: [Link]
-
Zamisa, S. F., et al. (2023). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Acta Crystallographica Section E. Available at: [Link]
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Navigating the Synthesis and Application of 2-Amino-4H-pyran-3-carbonitriles: A Technical Guide for Researchers
Introduction: The Significance of the 2-Amino-4H-pyran-3-carbonitrile Scaffold
The 2-amino-4H-pyran-3-carbonitrile moiety is a privileged heterocyclic scaffold due to its facile synthesis and diverse pharmacological profile. These compounds are key building blocks in the synthesis of more complex molecular architectures and have demonstrated a wide range of biological activities.[3] Their utility spans from serving as intermediates in the creation of fused heterocyclic systems to exhibiting intrinsic therapeutic properties.
A critical aspect of their biological relevance lies in their ability to interact with various cellular targets. For instance, derivatives of this scaffold have been implicated in the modulation of the JAK/STAT signaling pathway, a crucial mechanism for a variety of cytokines and growth factors that plays a significant role in cell proliferation, differentiation, migration, and apoptosis.[2] This interaction underscores their potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
Core Identifiers and Physicochemical Properties
While a specific CAS number for "this compound" remains elusive in prominent chemical databases, we can extrapolate the expected identifiers and properties based on its structure and closely related, well-documented analogs.
| Identifier | Value (Predicted/Exemplary) | Source |
| IUPAC Name | This compound | N/A |
| Chemical Formula | C₇H₆N₂O₂ | Calculated |
| Molecular Weight | 150.14 g/mol | Calculated |
| SMILES (Canonical) | CC1=CC(=O)C(C(C#N)=C1N)C | N/A |
| InChIKey | Unavailable | N/A |
| CAS Number | Not Found | N/A |
Note: The values in this table are predicted based on the chemical structure or are representative of similar compounds. The absence of a confirmed CAS number suggests that this specific compound may not be commercially available or widely cataloged.
Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives: A Validated Protocol
The multicomponent reaction (MCR) approach is a cornerstone for the synthesis of 2-amino-4H-pyran-3-carbonitriles due to its efficiency, atom economy, and the ability to generate molecular diversity in a single step. A commonly employed and well-validated protocol involves the one-pot condensation of an aldehyde, malononitrile, and a β-dicarbonyl compound.
General Three-Component Synthesis Protocol
This protocol describes a general method for synthesizing 2-amino-4H-pyran-3-carbonitrile derivatives. The choice of reactants allows for the introduction of various substituents at the 4, 5, and 6-positions of the pyran ring.
Materials:
-
Appropriate aldehyde (e.g., benzaldehyde for a 4-phenyl derivative) (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (for a 5-ethoxycarbonyl-6-methyl derivative) (1 mmol)
-
Ethanol (96%, 10 mL)
-
Catalyst (e.g., piperidine, triethylamine, or an ionic liquid) (catalytic amount)
Procedure:
-
To a solution of the aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in 96% ethanol (10 mL), add a catalytic amount of a suitable base (e.g., piperidine).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), the solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold 96% ethanol to remove any unreacted starting materials.
-
Recrystallize the product from 96% ethanol to afford the pure 2-amino-4-aryl-5-ethoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile.
Causality and Validation: The use of a basic catalyst is crucial for this reaction as it facilitates the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound. The final cyclization and dehydration steps are also promoted by the catalyst. The protocol's self-validating nature is evident in the precipitation of the product from the reaction mixture, often in high purity, which simplifies the workup process. The structure of the synthesized compounds is typically confirmed using modern spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[3]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for the amino group (N-H stretching) in the region of 3200-3500 cm⁻¹, a strong absorption for the nitrile group (C≡N) around 2200 cm⁻¹, and a carbonyl (C=O) stretching band if a keto-ester was used as the starting material.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show characteristic signals for the protons on the pyran ring and the substituents. For instance, the proton at the C4 position of the pyran ring typically appears as a singlet. ¹³C NMR spectra will confirm the presence of the nitrile carbon, the carbons of the pyran ring, and the carbons of the various substituents.
Applications in Drug Discovery and Development
Derivatives of the 2-amino-4H-pyran-3-carbonitrile scaffold have shown promise in a variety of therapeutic areas. Their biological activity is often attributed to their ability to act as inhibitors of various enzymes and signaling pathways.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 2-amino-4H-pyran derivatives against various cancer cell lines.[1] The proposed mechanisms of action are diverse and can include the inhibition of kinases, induction of apoptosis, and cell cycle arrest.
Signaling Pathway Involvement:
As previously mentioned, the JAK/STAT pathway is a key signaling cascade in many cellular processes, and its aberrant activation is implicated in various cancers.[2] The 2-amino-4H-pyran scaffold can serve as a template for the design of inhibitors that target components of this pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by a 2-amino-4H-pyran derivative.
Antibacterial and Antioxidant Properties
Certain derivatives of this scaffold have also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, their potential as antioxidant agents has been investigated, with some compounds showing potent radical scavenging abilities.[1]
Conclusion and Future Directions
The 2-amino-4H-pyran-3-carbonitrile scaffold represents a versatile and valuable platform in medicinal chemistry. While the specific compound "this compound" lacks extensive documentation, the broader class of its derivatives showcases a rich chemical space with significant therapeutic potential. The straightforward and efficient multicomponent synthesis allows for the generation of large libraries of compounds for high-throughput screening.
Future research should focus on the systematic exploration of the structure-activity relationships of this scaffold to design more potent and selective inhibitors for various therapeutic targets. Further investigation into their mechanisms of action, particularly in the context of complex signaling networks like the JAK/STAT pathway, will be crucial for their clinical translation. The development of novel catalytic systems for their synthesis will also contribute to making these valuable compounds more accessible to the research community.
References
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]
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SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
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The Enduring Legacy of the 2-Amino-4H-Pyran Scaffold: A Technical Guide to its Discovery, Synthesis, and Application
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Rich History of the 2-Amino-4H-Pyran Core. This document provides an in-depth exploration of the 2-amino-4H-pyran scaffold, a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. From its synthetic origins to its modern-day applications in drug discovery, this guide offers a detailed narrative grounded in scientific literature, complete with mechanistic insights and practical experimental protocols.
Introduction: The Rise of a Privileged Scaffold
The 2-amino-4H-pyran ring system is a cornerstone of many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Its prevalence in both natural products and synthetic molecules underscores its importance as a versatile template for drug design. The parent 4H-pyran ring was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, revealing an unstable nature that contrasts with the stability often conferred by functionalization, such as the introduction of an amino group at the 2-position.[1] The true value of the pyran scaffold was unlocked through the development of elegant and efficient synthetic methodologies, most notably the multicomponent reaction (MCR) that allows for the rapid assembly of complex, functionalized 2-amino-4H-pyrans.
The Foundational Synthesis: A Multicomponent Marvel
The most prominent and widely adopted method for constructing the 2-amino-4H-pyran core is a one-pot, three-component reaction. This elegant convergence of an aldehyde, an active methylene nitrile (typically malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone) has become a classic example of the power and efficiency of multicomponent reactions in heterocyclic chemistry.[4][5]
Mechanistic Causality: A Stepwise Cascade
The reaction proceeds through a well-established and logical sequence of three key steps, often catalyzed by a base, which serves to activate the nucleophilic species. Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and the active methylene nitrile. The base deprotonates the acidic α-proton of the nitrile, generating a carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. Dehydration of the resulting adduct yields a highly electrophilic α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.
-
Michael Addition: The 1,3-dicarbonyl compound, which exists in equilibrium with its enol or enolate form, then acts as a nucleophile in a Michael 1,4-conjugate addition to the Knoevenagel adduct. This step forms a new carbon-carbon bond and generates an acyclic intermediate.
-
Intramolecular Cyclization and Tautomerization: The final step involves an intramolecular cyclization. The enolic hydroxyl group of the Michael adduct attacks the nitrile carbon, leading to the formation of an iminopyran intermediate. This intermediate then undergoes tautomerization to yield the thermodynamically stable 2-amino-4H-pyran final product.
Evolution of Synthetic Methodologies
While the fundamental three-component strategy remains the same, the field has seen significant evolution in the choice of catalysts and reaction conditions, driven by the principles of green chemistry and the need for greater efficiency and diversity.
Catalyst Development: From Simple Bases to Advanced Systems
Early syntheses often employed simple organic bases like piperidine or triethylamine. However, the quest for milder conditions, faster reactions, and easier purification has led to the exploration of a vast array of catalysts.
| Catalyst Type | Examples | Advantages |
| Inorganic Bases | K₂CO₃, CsOH-Al₂O₃ | Inexpensive, readily available. |
| Organocatalysts | L-proline, DABCO | Biocompatible, often enabling enantioselective synthesis. |
| Nanocatalysts | nano-SnO₂, magnetic nanoparticles | High surface area, easy recovery and recyclability.[6] |
| Ionic Liquids | [Bmim]Br, [Et₃N]OAc | "Green" solvents, can also have catalytic activity.[4] |
| Biocatalysts | Baker's yeast, fruit extracts | Environmentally benign, operate under mild conditions. |
The choice of catalyst is a critical experimental parameter that can significantly impact reaction times, yields, and the feasibility of purification. For instance, the use of magnetic nanoparticles allows for simple magnetic separation of the catalyst from the reaction mixture, streamlining the work-up process.[7]
Applications in Drug Discovery and Development
The 2-amino-4H-pyran scaffold is a recurring motif in a multitude of compounds with therapeutic potential. Its rigid framework and multiple points for functionalization allow for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
A Spectrum of Biological Activities
Derivatives of 2-amino-4H-pyran have demonstrated a remarkable breadth of biological activities, making them attractive candidates for various therapeutic areas:
-
Anticancer: Many 2-amino-4H-pyran derivatives exhibit potent cytotoxic activity against various cancer cell lines, including breast and colorectal cancer.[1][2] Some have been shown to act as inhibitors of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[2]
-
Neuroprotective: Certain functionalized 2-amino-4H-pyrans have been identified as potent cholinesterase inhibitors, suggesting their potential in the treatment of Alzheimer's disease.[8]
-
Antimicrobial: The scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[1][3]
-
Anti-inflammatory: Several derivatives have shown promising anti-inflammatory activity.[4]
While the 2-amino-4H-pyran scaffold is prevalent in preclinical research, as of now, there are no widely marketed drugs that are direct, simple derivatives of this core. However, its substructure is embedded within more complex approved drugs and is a key area of investigation in many drug discovery programs. The continuous exploration of this scaffold's biological activities suggests that it is only a matter of time before a direct derivative reaches the clinic.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 2-amino-4H-pyran derivatives. These have been selected for their reliability and high yields.
Protocol 1: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
This protocol describes a classic three-component reaction using a simple base catalyst.[4][9]
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ethanol (10 mL)
-
Piperidine or a few drops of pyridine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine or a few drops of pyridine to the mixture.
-
Stir the reaction mixture at room temperature or gently reflux (e.g., at 60°C) for a period ranging from a few minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate will often form.
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water. The product should precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Characterization Data (Representative):
-
Appearance: White to pale yellow solid.
-
IR (KBr, cm⁻¹): ν 3415, 3327 (NH₂), 2215 (CN), 1680 (C=O).[10]
-
¹H NMR (DMSO-d₆, δ ppm): 7.27-7.32 (m, 5H, Ar-H), 6.88 (s, 2H, NH₂), 4.32 (s, 1H, H-4), 3.50 (q, 2H, OCH₂CH₃), 2.31 (s, 3H, CH₃), 1.15 (t, 3H, OCH₂CH₃).[10]
Protocol 2: Synthesis of 2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene
This protocol utilizes dimedone as the 1,3-dicarbonyl component, leading to a fused bicyclic pyran system.[11]
Materials:
-
Benzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Dimedone (10 mmol)
-
2-Aminoethanol (15 mL)
Procedure:
-
In a suitable flask, dissolve benzaldehyde (10 mmol) and malononitrile (10 mmol) in 2-aminoethanol (15 mL).
-
Stir the mixture at room temperature for approximately 25 minutes.
-
Add dimedone (10 mmol) to the reaction mixture and continue stirring for another 25 minutes.
-
Allow the reaction mixture to stand at room temperature for 48 hours.
-
Dilute the mixture with an equal volume of water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product sequentially with water, ethanol, and hexane.
-
Dry the purified product. Yields are typically high (around 88%).[11]
Characterization Data (Representative):
-
Appearance: Colorless crystals.
-
Melting Point: 238–240 °C (from Ethanol).[11]
-
¹H NMR (CDCl₃, δ ppm): 7.2-7.4 (m, 5H, Ar-H), 4.7 (s, 2H, NH₂), 4.4 (s, 1H, H-4), 2.2-2.4 (m, 4H, 2xCH₂), 1.1 (s, 6H, 2xCH₃).
Conclusion and Future Outlook
The three-component synthesis of 2-amino-4H-pyrans stands as a testament to the elegance and efficiency of multicomponent reactions. From its likely origins in the mid-20th century to its current status as a workhorse reaction in medicinal chemistry, this methodology has provided access to a vast chemical space of biologically relevant molecules. The ongoing development of novel catalysts, particularly those that are environmentally benign and allow for asymmetric synthesis, will continue to expand the utility of this remarkable reaction. As our understanding of disease biology deepens, the 2-amino-4H-pyran scaffold, with its proven track record and synthetic accessibility, is poised to remain a valuable starting point for the design and discovery of the next generation of therapeutics.
References
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Hamid, I. K., & Attia, K. A. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S4), 4816–4830. [Link]
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Abdel-Rahman, A. A. H., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4585. [Link]
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Hai, D. S., et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. ECSOC-21. [Link]
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Dhakara, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-134. [Link]
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Kerru, N., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. [Link]
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Raju, S., et al. (2018). Highly functionalized 2-amino-4H-pyrans as potent cholinesterase inhibitors. Bioorganic Chemistry, 81, 134-143. [Link]
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Romdhane, A., & Ben Jannet, H. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S1535-S1540. [Link]
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Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. (2021). ResearchGate. [Link]
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An Efficient and Facile Synthesis of 2-Amino-4H-pyrans &Tetrahydrobenzo[b]pyrans Catalysed by WEMFSA at Room Temperature. (2022). ResearchGate. [Link]
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Three-component synthesis of 2-amino-3-cyano-5-oxo-4-perfluoroalkyl-5,6,7,8-tetrahydro-4H-chromene derivatives. (2009). J-GLOBAL. [Link]
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A Process For The Preparation Of 6 Amino 5 Cyano 2 Methyl 4 Aryl 4 H Pyran 3 Carboxylates. (n.d.). Quick Company. Retrieved from [Link]
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Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2013). Indian Academy of Sciences. [Link]
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Unlocking the Therapeutic Potential: A Guide to the Biological Activity of Novel 2-Amino-4H-Pyran Derivatives
An In-Depth Technical Guide for Researchers
Foreword: Beyond the Scaffold
The 2-amino-4H-pyran core is more than just a heterocyclic scaffold; it is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a remarkable breadth of biological activities.[1][2][3] Its synthetic accessibility, primarily through facile multicomponent reactions, makes it an attractive starting point for the development of extensive compound libraries.[1][4][5][6] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and ground our discussion in the foundational science that illuminates the therapeutic promise of these versatile molecules. Our focus is not just on the "what," but the critical "how" and "why" that drive successful drug discovery campaigns.
Section 1: The Anticancer Frontier: Targeting Uncontrolled Cell Proliferation
The fight against cancer necessitates the discovery of novel agents that can selectively target malignant cells. 2-Amino-4H-pyran derivatives have emerged as a significant class of compounds exhibiting potent cytotoxic and antiproliferative activities against various human cancer cell lines.[7][8][9]
Mechanistic Insights: How Do They Work?
The anticancer effect of 2-amino-4H-pyran derivatives is not monolithic. Evidence suggests they operate through multiple mechanisms, enhancing their potential to overcome drug resistance. A primary mode of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial regulators of cell cycle progression.[10] By arresting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. Furthermore, certain derivatives have been shown to induce apoptosis (programmed cell death) and exhibit significant tumor cell growth inhibitory activity, with some compounds showing efficacy at nanomolar concentrations.[7][10]
The following diagram illustrates a simplified view of CDK2's role in the G1/S phase transition of the cell cycle, a key target for some 2-amino-4H-pyran derivatives.
Caption: Inhibition of the CDK2/Cyclin E complex by 2-amino-4H-pyran derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To quantify the anticancer potential of novel derivatives, a reliable and reproducible cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[11][12] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Principle of Self-Validation: This protocol incorporates a positive control (a known anticancer drug like Doxorubicin) and a negative control (vehicle-treated cells). The results for the test compounds are only considered valid if the positive control shows expected cytotoxicity and the negative control shows maximum viability.
Methodology:
-
Cell Culture & Seeding:
-
Culture a selected human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[13]
-
Harvest cells using trypsin-EDTA and perform a viable cell count (e.g., using a hemocytometer and trypan blue).
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of media. Incubate for 24 hours to allow for cell attachment. The choice of seeding density is critical; it must be optimized to ensure cells are in an exponential growth phase during the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2-amino-4H-pyran derivative in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the test compound. Include wells for vehicle control (media with DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay & Data Acquisition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this step, viable cells convert MTT to formazan crystals.
-
Carefully aspirate the media containing MTT. It is crucial not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[14][15]
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized clearly to allow for direct comparison of compound potency and selectivity.
Table 1: In Vitro Anticancer Activity of Novel 2-Amino-4H-Pyran Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
|---|---|---|
| Derivative 1 | MCF-7 (Breast) | 12.5 ± 1.1 |
| Derivative 1 | A549 (Lung) | 25.2 ± 2.3 |
| Derivative 2 | MCF-7 (Breast) | 5.8 ± 0.6 |
| Derivative 2 | A549 (Lung) | 9.1 ± 0.9 |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.2 |
| Doxorubicin | A549 (Lung) | 1.2 ± 0.3 |
Section 2: Combating Microbial Threats
The rise of antibiotic-resistant pathogens is a global health crisis, demanding the development of new antimicrobial agents. 2-Amino-4H-pyran derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][16][17][18]
Mechanistic Insights
The precise antimicrobial mechanisms are varied and depend on the specific substitutions on the pyran ring. However, proposed mechanisms include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. Their heterocyclic nature allows them to interact with various biological targets within microbial cells. Some derivatives have shown particularly good activity against strains like Staphylococcus aureus and Escherichia coli.[13][19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][20] This quantitative method is essential for evaluating the potency of new compounds.
Principle of Self-Validation: The protocol is validated by concurrently testing a quality control (QC) strain (e.g., E. coli ATCC 25922) against a known antibiotic (e.g., Ciprofloxacin). The resulting MIC for the QC strain must fall within the established acceptable range published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) for the experimental results to be considered valid.[21][22][23]
Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism (e.g., S. aureus).
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]
-
Dilute this standardized suspension (typically 1:100 or 1:200) in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[24]
-
-
Plate Preparation and Compound Dilution:
-
Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in DMSO. Add 50 µL of a 2x concentrated solution of the compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air.
-
-
Reading and Interpreting the MIC:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[20]
-
Caption: Workflow for the broth microdilution MIC determination.
Data Presentation
MIC values provide a clear quantitative measure of antimicrobial potency.
Table 2: Minimum Inhibitory Concentrations (MIC) of 2-Amino-4H-Pyran Derivatives
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
|---|---|---|---|
| Derivative 3 | 16 | 64 | >128 |
| Derivative 4 | 8 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Section 3: Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disorders, and some cancers.[25] 2-Amino-4H-pyran derivatives have shown promise as anti-inflammatory agents, likely by inhibiting key enzymes in the inflammatory cascade.[5][26][27]
Mechanistic Insights
Inflammation is a complex biological response. Key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are responsible for metabolizing arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.[28][29] The ability of 2-amino-4H-pyrans to inhibit these enzymes is a primary focus of investigation.[28] Additionally, their anti-inflammatory effects can be evaluated by their ability to prevent protein denaturation and stabilize cell membranes, which are key events in the inflammatory process.[25][28][30]
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This simple in-vitro assay serves as an excellent initial screen for anti-inflammatory activity. Denaturation of proteins is a well-documented cause of inflammation.[30] The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin is correlated with anti-inflammatory activity.
Principle of Self-Validation: A known non-steroidal anti-inflammatory drug (NSAID) like Diclofenac sodium is used as a positive control. The percentage inhibition of the test compounds is compared against this standard, providing a benchmark for activity.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Alternatively, use a 0.2% solution of Bovine Serum Albumin (BSA).
-
-
Compound Addition:
-
Add 2 mL of varying concentrations of the 2-amino-4H-pyran derivative (e.g., 100 to 500 µg/mL) to the reaction mixture.
-
Prepare a control set by adding 2 mL of distilled water instead of the compound.
-
Prepare a standard set using Diclofenac sodium at the same concentrations.
-
-
Incubation and Denaturation:
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
-
Data Acquisition:
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Abs_Control - Abs_Treated) / Abs_Control) * 100
-
The concentration required for 50% inhibition (IC₅₀) can be determined by plotting the percentage inhibition against concentration.
-
Data Presentation
Results are typically presented as the percentage of inhibition at a specific concentration or as an IC₅₀ value.
Table 3: Anti-Inflammatory Activity (Inhibition of Albumin Denaturation)
| Compound ID | Concentration (µg/mL) | % Inhibition ± SD |
|---|---|---|
| Derivative 5 | 250 | 65.4 ± 4.1 |
| Derivative 6 | 250 | 78.2 ± 5.5 |
| Diclofenac Sodium | 250 | 89.7 ± 3.8 |
Section 4: Neutralizing Oxidative Stress
Oxidative stress, caused by an imbalance between free radicals and antioxidants, contributes to cellular damage, aging, and various diseases.[31] Many 2-amino-4H-pyran derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals.[5][32][33]
Mechanistic Insights
The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is commonly used to assess this scavenging ability.[31][34] When a 2-amino-4H-pyran derivative (an antioxidant) donates a hydrogen atom to the DPPH radical, the radical is neutralized, and the deep violet color of the DPPH solution changes to a pale yellow.[31][34] The degree of discoloration is directly proportional to the compound's antioxidant capacity.[31]
Caption: Mechanism of DP_P_H radical scavenging by a hydrogen-donating antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a rapid, simple, and widely used method to screen for antioxidant activity.[34][35]
Principle of Self-Validation: The assay includes a well-known antioxidant standard, such as Ascorbic Acid or Butylated Hydroxytoluene (BHT).[33] The activity of the novel derivatives is compared to this standard, providing a reliable benchmark for their potency.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color. Keep it protected from light.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol. Create a series of dilutions from these stocks.
-
-
Reaction Setup:
-
In a 96-well plate or in test tubes, add 1 mL of the DPPH solution.
-
Add 1 mL of the various concentrations of the test compound or standard to the DPPH solution.
-
Prepare a blank containing 1 mL of methanol and 1 mL of the test compound solution.
-
Prepare a control containing 1 mL of the DPPH solution and 1 mL of methanol.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = ((Abs_Control - Abs_Sample) / Abs_Control) * 100
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[36]
-
Data Presentation
Antioxidant activity is best represented by comparing the IC₅₀ values of the test compounds to a known standard.
Table 4: DPPH Radical Scavenging Activity
| Compound ID | IC₅₀ (µg/mL) ± SD |
|---|---|
| Derivative 7 | 45.6 ± 3.2 |
| Derivative 8 | 22.1 ± 1.8 |
| Ascorbic Acid | 8.5 ± 0.7 |
Section 5: Conclusion and Future Perspectives
The 2-amino-4H-pyran scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The derivatives discussed herein demonstrate a versatile pharmacological profile, with significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The synthetic tractability of the pyran core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for specific biological targets.
The future of research in this area lies in several key directions:
-
Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets and pathways modulated by the most active compounds.
-
In Vivo Validation: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety profiles.[14][37]
-
Combinatorial Chemistry: Leveraging high-throughput synthesis and screening to explore a wider chemical space and identify derivatives with superior potency and novel mechanisms of action.
By employing the robust, validated methodologies outlined in this guide, researchers can confidently explore the vast therapeutic potential of novel 2-amino-4H-pyran derivatives, paving the way for the next generation of targeted therapies.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-pyran scaffold, particularly exemplified by compounds like 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile, represents a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] This technical guide synthesizes the current understanding of the therapeutic potential of this chemical class, focusing on the molecular targets that mediate their pharmacological effects. We will delve into the mechanistic basis for targeting key proteins and pathways implicated in cancer, infectious diseases, and respiratory conditions. This document will further provide field-proven experimental workflows for identifying and validating these targets, aiming to equip researchers with the necessary knowledge to advance the development of novel therapeutics based on the 4H-pyran core.
Introduction: The Versatile 4H-Pyran Scaffold
The 4H-pyran ring system is a heterocyclic motif that has garnered significant attention from synthetic and medicinal chemists.[3][5] Its derivatives are readily accessible through multicomponent reactions, allowing for the creation of diverse chemical libraries with a wide range of substitutions.[2][6] This synthetic tractability, combined with the broad spectrum of observed biological activities, makes the 4H-pyran scaffold an attractive starting point for drug discovery programs.[2][7] This guide will focus on elucidating the potential therapeutic targets of this compound and related analogs, providing a roadmap for future research and development.
Prime Therapeutic Targets in Oncology
The most extensively documented therapeutic application of 4H-pyran derivatives is in the field of oncology.[1][8][9] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. The underlying mechanisms point to the modulation of several key targets in cancer biology.
Cyclin-Dependent Kinase 2 (CDK2): A Master Regulator of the Cell Cycle
Rationale: Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme in the regulation of the cell cycle, particularly the G1/S phase transition. Its overexpression is a common feature in many human cancers, including colorectal cancer, making it a validated target for anticancer drug development.[1] Several studies have identified 4H-pyran derivatives as potent inhibitors of CDK2.[1][10] Molecular docking simulations suggest that these compounds bind to the ATP-binding pocket of CDK2, thereby blocking its kinase activity and leading to cell cycle arrest.[1]
Signaling Pathway:
Caption: Inhibition of the CDK2 pathway by 4H-pyran derivatives.
Experimental Protocol: In Vitro CDK2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the 4H-pyran derivative against CDK2.
-
Materials: Recombinant human CDK2/Cyclin E complex, Histone H1 substrate, ATP, [γ-³²P]ATP, 4H-pyran test compound, kinase reaction buffer, phosphocellulose paper, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the 4H-pyran compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, CDK2/Cyclin E, and Histone H1.
-
Add the diluted 4H-pyran compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Tyrosine Kinases: EGFR and VEGFR-2
Rationale: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis. Their inhibition is a clinically validated strategy for cancer treatment. Certain 4H-pyran derivatives, particularly those with a fused ring system like 4H-benzo[h]chromene-3-carbonitrile, have demonstrated inhibitory activity against both EGFR and VEGFR-2.[8]
Experimental Workflow: Target Validation
Caption: Experimental workflow for validating tyrosine kinase inhibition.
Topoisomerases I and II
Rationale: Topoisomerases are enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. Some 4H-pyran derivatives have been implicated in the dual inhibition of topoisomerase I and II, contributing to their cytotoxic effects.[8]
Potential Targets in Infectious Diseases
The 4H-pyran scaffold has also shown promise as a source of novel antimicrobial agents.
Bacterial and Fungal Targets
Several studies have reported the antibacterial and antifungal activities of 4H-pyran derivatives.[1][2] While specific molecular targets are often not fully elucidated in initial screenings, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[1][2] Further research is required to identify the precise mechanisms of action, which could involve inhibition of essential enzymes or disruption of cell membrane integrity.
Mycobacterial Targets
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-mycobacterial agents. Certain 4H-pyrans have been synthesized and evaluated for their activity against Mycobacterium bovis (BCG), a surrogate for Mycobacterium tuberculosis, with some compounds demonstrating good inhibitory effects.[2] Potential targets could include enzymes involved in mycolic acid biosynthesis or other essential mycobacterial pathways.
Other Potential Therapeutic Avenues
The diverse biological activities of 4H-pyrans suggest a broader range of potential therapeutic applications.
L-type Calcium Channels
Rationale: L-type calcium channels are voltage-gated ion channels that play a crucial role in smooth muscle contraction. Their blockade can lead to muscle relaxation. Due to a structural analogy with 1,4-dihydropyridines, a known class of L-type calcium channel blockers, 4H-pyran derivatives have been investigated for their relaxant effects on tracheal smooth muscle.[6] This suggests their potential as novel treatments for respiratory diseases such as asthma.[6]
Apoptosis Induction via Caspase-3 Activation
A common downstream effect of the anticancer activity of 4H-pyrans is the induction of apoptosis.[1][8] Studies have shown that treatment of cancer cells with these compounds leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] While not a direct initiating target, the ability to robustly activate this pathway is a critical component of their therapeutic potential.
Summary of Potential Targets and Reported Activities
| Target Class | Specific Target(s) | Therapeutic Area | Reported Activity |
| Kinases | CDK2 | Oncology | Inhibition of cell cycle progression[1] |
| EGFR, VEGFR-2 | Oncology | Inhibition of tumor growth and angiogenesis[8] | |
| DNA Maintenance | Topoisomerase I/II | Oncology | Induction of DNA damage and apoptosis[8] |
| Ion Channels | L-type Ca2+ Channels | Respiratory | Smooth muscle relaxation[6] |
| Apoptosis | Caspase-3 | Oncology | Induction of apoptosis[1] |
| Antimicrobial | Various (unspecified) | Infectious Diseases | Antibacterial, antifungal, anti-mycobacterial[1][2] |
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with a multitude of potential therapeutic applications. The existing body of research strongly points towards key targets in oncology, such as CDK2 and receptor tyrosine kinases, as well as intriguing possibilities in infectious and respiratory diseases. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of 4H-pyran derivatives for specific targets.
-
Mechanism of Action studies: To definitively identify the molecular targets for the observed antimicrobial and anti-inflammatory effects.
-
Pharmacokinetic and Pharmacodynamic profiling: To assess the drug-like properties of lead compounds and their suitability for in vivo studies.
By leveraging the synthetic versatility of the 4H-pyran core and a deeper understanding of its molecular targets, the scientific community is well-positioned to develop novel and effective therapies for a range of human diseases.
References
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Al-Ostoot, F. H., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]
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Reyes-Pérez, V., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]
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El-Maghraby, M. A., et al. (2023). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. Available at: [Link]
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Semantic Scholar. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. Available at: [Link]
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Kadhim, W. R., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]
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Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH. Available at: [Link]
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Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. NIH. Available at: [Link]
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Adibi, H., et al. (2013). Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl- 2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Derivatives Using B. Brieflands. Available at: [Link]
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Chen, C., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]
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Tashrifi, Z., et al. (2019). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. PubMed. Available at: [Link]
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ResearchGate. (n.d.). The possible mechanism for the 4H-pyrans formation. ResearchGate. Available at: [Link]
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Hai, D. S., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]
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Shestopalov, A. M., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. Available at: [Link]
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Fun, H.-K., et al. (2001). 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile. PubMed. Available at: [Link]
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Gomaa, M. A.-M., et al. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]
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A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Preamble: Charting the Course for a Promising Heterocycle
The landscape of medicinal chemistry is rich with heterocyclic scaffolds that form the backbone of numerous therapeutic agents. Among these, the 2-amino-4H-pyran-3-carbonitrile core is a privileged structure, with derivatives exhibiting a wide array of biological activities, including potential antitumor and antibacterial properties.[1][2] The specific compound, 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile , represents a molecule of significant interest for further investigation.
However, progressing a compound from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Two of the most critical parameters are solubility and stability. These characteristics govern a molecule's formulation, bioavailability, storage, and ultimately, its safety and efficacy.
Publicly available data on the specific solubility and stability of this compound is limited. Therefore, this guide is designed not as a review of existing data, but as a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and define these crucial properties. The protocols and rationale presented herein are grounded in established principles of pharmaceutical sciences and regulatory expectations.
Section 1: Solubility Profiling: The Gateway to Bioavailability
1.1. The Causality Behind Solubility Assessment
A compound's therapeutic effect can only be realized if it can be absorbed by the body, and for most administration routes, this begins with dissolution. Insufficient solubility is a primary cause of failure for many new chemical entities. A comprehensive solubility profile is therefore not merely a data point; it is a foundational pillar of pre-formulation. It dictates the potential for oral dosage forms, informs the selection of intravenous formulation vehicles, and provides essential insights for interpreting data from in vitro biological assays. Our objective is to determine the equilibrium solubility of the target compound across a range of pharmaceutically relevant media.
1.2. Experimental Protocol: The Shake-Flask Method (Thermodynamic Solubility)
The gold-standard approach for determining thermodynamic solubility is the Shake-Flask method. Its elegance lies in its simplicity and its basis in fundamental principles: allowing a surplus of the compound to reach equilibrium in a given solvent, then measuring the concentration of the resulting saturated solution.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of clear glass vials. An excess is critical to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Dispense a precise volume of each selected solvent (see Table 1) into the corresponding vials.
-
Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) to facilitate mixing. The system should be agitated for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid material settle. Subsequently, clarify the supernatant by centrifugation or filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF). This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
1.3. Recommended Solvent Systems
The choice of solvents should reflect the potential physiological and formulation environments the compound may encounter.
| Solvent System | Rationale / Purpose |
| Purified Water | Baseline aqueous solubility. |
| 0.1 M HCl (pH ~1.2) | Simulates gastric fluid. |
| Acetate Buffer (pH 4.5) | Represents the pH of the small intestine. |
| Phosphate Buffer (pH 6.8) | Represents the pH of the lower small intestine. |
| Phosphate Buffer (pH 7.4) | Simulates physiological/blood pH. |
| Ethanol | A common co-solvent in liquid formulations. |
| Propylene Glycol | A widely used pharmaceutical vehicle. |
| Dimethyl Sulfoxide (DMSO) | A common solvent for initial in-vitro screening. |
1.4. Analytical Quantification
A robust, validated HPLC method is essential for accurate solubility determination. The method should demonstrate specificity, linearity, accuracy, and precision. A typical starting point would be a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection would be performed at a UV wavelength where the compound exhibits maximum absorbance.
1.5. Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Section 2: Stability Profiling & Forced Degradation
2.1. The Imperative of Stability Testing
Stability is not an inherent property but a measure of a compound's resistance to chemical change over time under various environmental influences. Forced degradation, or stress testing, is a systematic process of intentionally degrading a compound under conditions more severe than those it would typically encounter. The rationale, as guided by the International Council for Harmonisation (ICH), is multi-fold: to elucidate degradation pathways, identify potential degradation products, and, critically, to develop a stability-indicating analytical method .[3] This method is the cornerstone of all subsequent stability studies, as it must be able to resolve and quantify the parent compound in the presence of its degradants.
2.2. Experimental Protocols for Forced Degradation
The following protocols outline a standard approach to stress testing. A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without being further degraded into secondary products.[4]
General Procedure:
-
Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
For solid-state studies, use the pure, solid compound.
-
Expose the samples to the stress conditions outlined in Table 2.
-
At specified time points, withdraw samples, neutralize them if necessary (e.g., acid-stressed samples with base, and vice-versa), and dilute to a suitable concentration for analysis.
-
Analyze all samples using the developed stability-indicating HPLC method alongside an unstressed control sample.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Mechanism Targeted |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Acid-catalyzed breakdown, often at labile functional groups.[4] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Base-catalyzed hydrolysis, particularly of esters or amides.[4] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temp for 24 hours | Reaction with oxidizing agents, targeting electron-rich moieties. |
| Thermal (Solid) | Solid compound at 80°C for 48 hours | Thermally induced decomposition. |
| Thermal (Solution) | Solution in purified water at 80°C for 48 hours | Thermolysis in the presence of a solvent. |
| Photostability | Expose solid and solution to ICH Q1B conditions (UV/Vis light) | Light-induced degradation.[4] |
2.3. Developing the Stability-Indicating Method
The core of this entire process is the analytical method.
-
Method Development: A reverse-phase HPLC method is the typical starting point. The goal is to achieve baseline separation between the main peak (the parent compound) and all degradation peaks. This often requires experimentation with different columns, mobile phase compositions, and gradient profiles.
-
Peak Purity Analysis: A Photodiode Array (PDA) detector is invaluable. It can be used to assess the peak purity of the parent compound in both stressed and unstressed samples, ensuring that no co-eluting degradants are hidden.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is essential for gaining preliminary structural information on the degradation products by determining their mass-to-charge ratio.[5] This is a critical step in elucidating degradation pathways.
2.4. Workflow for Forced Degradation Studies
Caption: Workflow for Stability Profiling via Forced Degradation.
Conclusion: Building a Foundation for Development
This guide provides a robust, systematic framework for determining the essential solubility and stability characteristics of this compound. By following these protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The resulting solubility profile will guide formulation strategies, while the stability data will establish the compound's intrinsic liabilities, inform storage and handling requirements, and provide the validated analytical tools required for future regulatory filings. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this promising molecular scaffold.
References
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Al-Mousawi, S. M., Elkholy, Y. M., Mohammad, M. A., & Elnagdi, M. H. (n.d.). SYNTHESIS OF NEW CONDENSED 2-AMINO-4H-PYRAN-3-CARBONITRILES AND OF 2-AMINOQUINOLINE-3-CARBONITRILES. Taylor & Francis Online. Retrieved from [Link]
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Hai, D. S., Thanh, N. D., Thuy, V. T. T., Tung, D. T., & Le, C. T. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Retrieved from [Link]
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Karimi-Jaberi, Z., & Biazar, E. (2014). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α,α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-amino-4H-pyran-3-carbonitriles. Retrieved from [Link]
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Hossain, M. M., et al. (2025). Comprehensive forced degradation studies of Pyrantel Pamoate to understand mechanistic degradation pathways and identification of major degradation products by high-resolution LC-MS and NMR analysis. ResearchGate. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]
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Priya, J. S., & Shah, P. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Kumar, V., & Singh, R. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Zamisa, S., et al. (2022). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichloromethane hemisolvate. National Institutes of Health. Retrieved from [Link]
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In Silico Prediction of Bioactivity for 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile: A Strategic Workflow for Novel Compound Assessment
An In-Depth Technical Guide
Abstract
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated lead compound is both time-consuming and resource-intensive.[1] Computational, or in silico, methodologies have emerged as indispensable tools to accelerate this process, offering a rational, cost-effective means to predict the biological activity of uncharacterized molecules.[2][3] This guide presents a comprehensive, field-proven workflow for the in silico bioactivity prediction of "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile," a heterocyclic compound belonging to the 4H-pyran class known for its diverse pharmacological potential.[4][5] We will navigate the strategic application of predictive modeling, from initial drug-likeness and ADMET screening to advanced techniques like target fishing, pharmacophore modeling, and molecular docking. This document is designed for researchers, medicinal chemists, and drug development professionals, providing not just the procedural steps but the critical reasoning behind each decision in the computational cascade, ensuring a robust and scientifically sound preliminary assessment.
Introduction: The Rationale for a Computational-First Approach
The discovery of a new drug can take over a decade and cost billions of dollars, with a high attrition rate of promising compounds failing in late-stage trials.[6][7] A significant portion of these failures can be attributed to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity (T).[8] Computer-Aided Drug Design (CADD) mitigates this risk by enabling an early, predictive assessment of a compound's potential before significant resources are committed to synthesis and in vitro testing.[9]
The 4H-pyran scaffold, present in our subject molecule, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][10][11] Our target molecule, This compound , remains largely uncharacterized in public literature. This presents an ideal case study for demonstrating the power of a prospective in silico workflow to generate testable hypotheses about its function and therapeutic potential.
This guide is structured to follow a logical, multi-layered screening funnel, beginning with broad, property-based filters and progressively moving towards specific, interaction-based predictions.
Foundational Analysis: Structure & Physicochemical Profiling
Before any bioactivity can be predicted, the molecule's fundamental physicochemical properties must be established. These properties govern how the molecule will behave in a biological system and are the basis for all subsequent computational analysis.
Protocol: Molecular Structure Generation
-
2D Structure Generation: Draw the molecule using a chemical drawing software (e.g., ChemDraw, MarvinSketch, or the open-source BKChem).[12]
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step is critical to find a low-energy, stable conformation of the molecule, which is essential for accurate docking and pharmacophore analysis.
-
File Format: Save the optimized structure in a standard format, such as .sdf or .mol2, for use in other software.
Drug-Likeness and ADMET Prediction
The objective here is to apply a preliminary filter: Does this molecule possess the fundamental characteristics of a viable drug? Poor ADMET properties are a primary cause of clinical trial failures.[13] Predicting them early allows for the prioritization of candidates with a higher probability of success.[7][14]
Causality: We assess drug-likeness first because these rules, like Lipinski's Rule of Five, are derived from the characteristics of successful oral drugs. If a compound severely violates these rules, its potential for oral bioavailability is low, which may make it unsuitable for many therapeutic applications, regardless of its potency.
Experimental Workflow: ADMET Prediction
A variety of robust, often web-based, tools can be used for this analysis. The protocol below outlines a general approach using a platform like SwissADME or pkCSM.[14]
-
Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string or the 3D structure of the compound to the prediction server.
-
Analysis: The software calculates a wide range of descriptors related to:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).
-
Pharmacokinetics (ADME): Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, interaction with Cytochrome P450 (CYP) enzymes (metabolism), and predicted clearance (excretion).[8][13]
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and others.
-
-
Interpretation: Compare the calculated values against established thresholds (e.g., Lipinski's Rule of Five).
Data Presentation: Predicted Properties
The quantitative output of this analysis should be summarized for clarity.
| Property/Descriptor | Predicted Value | Standard Range/Interpretation | Citation |
| Molecular Weight | 178.17 g/mol | < 500 (Lipinski's Rule) | |
| LogP (Lipophilicity) | Value | < 5 (Lipinski's Rule) | |
| H-Bond Donors | 1 | < 5 (Lipinski's Rule) | |
| H-Bond Acceptors | 4 | < 10 (Lipinski's Rule) | |
| GI Absorption | Prediction | High/Low | [8][13] |
| BBB Permeant | Prediction | Yes/No | [8][13] |
| CYP Inhibitor (e.g., CYP2D6) | Prediction | Yes/No | [8][13] |
| AMES Toxicity | Prediction | Positive/Negative | [14] |
(Note: "Value" and "Prediction" are placeholders for results from actual predictive software.)
The Core Predictive Workflow: From Target Identification to Interaction Analysis
With the foundational properties established, the next phase is to generate hypotheses about the compound's specific biological targets and mechanism of action. This is a multi-pronged approach that increases the confidence of the final prediction.
Caption: High-level overview of the in silico bioactivity prediction workflow.
Target Identification: Finding the "Lock" for our Molecular "Key"
For a novel compound, the biological target is often unknown. "Target fishing" or "target prediction" aims to identify potential protein partners.[15] This is arguably the most crucial step, as it directs all subsequent high-resolution analysis. Two complementary strategies are employed.
-
Ligand-Based Target Prediction: This approach works on the principle that structurally similar molecules often have similar biological activities.
-
Causality: We use this method when we don't have a specific target in mind but want to leverage the vast existing knowledge of compound-target interactions. It's a rapid way to find potential targets based on the "guilt-by-association" principle.
-
Protocol:
-
Database Selection: Utilize large-scale bioactivity databases such as ChEMBL, PubChem, or BindingDB.[16][17] These databases contain information on millions of compounds and their experimentally determined activities.
-
Similarity Search: Use the 2D structure of our compound as a query to search the database for molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85).
-
Target Annotation: Analyze the known biological targets of the most similar compounds found. A consensus of targets appearing frequently suggests a high probability of interaction with our query molecule.
-
-
-
Structure-Based Target Prediction (Reverse Docking): This method reverses the typical docking paradigm. Instead of docking many ligands to one target, we dock one ligand to many potential target structures.[15][18]
-
Causality: This approach is powerful because it is not biased by the chemistry of known active compounds. It physically evaluates the binding potential of our molecule against a library of protein binding sites, potentially uncovering novel, unexpected targets.
-
Protocol:
-
Target Library: Use a pre-compiled library of 3D protein structures with defined binding pockets (e.g., sc-PDB, or services like Creative Biolabs' platform).[15]
-
Docking Simulation: Systematically dock the 3D structure of "this compound" against every target in the library.
-
Ranking: Rank the targets based on the predicted binding affinity (docking score). Targets with the highest scores are considered the most likely candidates.
-
-
The output of both methods is a prioritized list of potential protein targets for further investigation.
Molecular Docking: Visualizing the Interaction
Once a high-priority target is identified, molecular docking predicts the preferred orientation of our compound within the protein's binding site and estimates the strength of the interaction.[19][20][21]
Causality: Docking provides an atomic-level view of the binding hypothesis. It allows us to understand why the molecule might be active. By examining the specific interactions (e.g., hydrogen bonds, hydrophobic contacts), we can rationalize the binding affinity and suggest specific chemical modifications to improve potency, a core activity of lead optimization.[19]
Caption: The standardized workflow for a molecular docking experiment.
Protocol: Structure-Based Molecular Docking
This protocol assumes the use of a common open-source tool like AutoDock Vina.[22]
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[17]
-
Using a molecular modeling tool (e.g., AutoDock Tools, UCSF Chimera), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges. Save the file in the required .pdbqt format.[23]
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of "this compound."
-
Assign atomic charges and define the rotatable bonds. Save in .pdbqt format.
-
-
Grid Box Generation: Define the search space for the docking simulation. This is a 3D box that encompasses the entire binding pocket of the target protein. The size and center of this box are critical parameters.
-
Docking Execution: Run the docking algorithm. The software will systematically sample different positions and conformations of the ligand within the grid box and calculate the binding energy for each pose using its scoring function.[24]
-
Results Analysis:
-
Binding Affinity: The primary output is a binding affinity score (e.g., in kcal/mol), which estimates the free energy of binding. More negative values indicate stronger predicted binding.
-
Pose Visualization: The top-ranked poses are visually inspected to analyze the specific intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and the protein's amino acid residues.
-
Pharmacophore Modeling and QSAR
These methods provide additional layers of evidence and predictive power.
-
Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[25][26] A model can be generated from our compound and used to screen vast virtual libraries for structurally diverse molecules that still fit the key interaction points, a process known as scaffold hopping.[27][28]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[29][30][31] If bioactivity data for a set of related 4H-pyran analogues against a specific target were available, a QSAR model could be built to predict the activity of our specific compound without needing to run a docking simulation.[32][33] This is a powerful tool for lead optimization.
Synthesizing the Evidence: Building a Final Bioactivity Hypothesis
The true strength of an in silico analysis lies not in a single prediction but in the convergence of evidence from multiple, orthogonal methods.
A strong bioactivity hypothesis for "this compound" would be supported by:
-
Favorable ADMET Profile: The compound is predicted to be drug-like, orally bioavailable, and non-toxic.
-
Convergent Target Prediction: Both ligand-based and structure-based target fishing methods point towards the same protein or protein family.
-
High-Affinity Docking: Molecular docking predicts a strong binding affinity to the identified target.
-
Rational Binding Mode: The predicted binding pose shows chemically sensible interactions with key residues in the active site, consistent with known mechanisms for that target.
This synthesized data provides a robust, data-driven rationale for advancing the compound to the next stage: experimental validation through in vitro binding and activity assays.
Conclusion
This technical guide has outlined a systematic, multi-step computational workflow for predicting the bioactivity of "this compound." By integrating drug-likeness assessment, target identification, and detailed interaction analysis, this in silico approach transforms a novel, uncharacterized molecule into a candidate with a well-defined, testable biological hypothesis. This strategy significantly de-risks the early stages of drug discovery, ensuring that laboratory resources are focused on compounds with the highest probability of therapeutic success.[2][34] The subsequent experimental validation of these computational predictions is the critical next step in the journey of drug development.
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QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs. (n.d.). Spanish Drug Discovery Network - SDDN. Retrieved from [Link]
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How do you predict ADMET properties of drug candidates? (2025, September 27). Aurlide. Retrieved from [Link]
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Integrative computational approaches for discovery and evaluation of lead compound for drug design. (2024, April 4). Frontiers. Retrieved from [Link]
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Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. (n.d.). Digital Chemistry. Retrieved from [Link]
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Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
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ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]
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ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]
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Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio. Retrieved from [Link]
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A Review on Computational Drug Designing.and Discovery. (n.d.). TSI Journals. Retrieved from [Link]
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Pharmacophore modeling and applications in drug discovery: challenges and recent advances. (2010, June 12). Journal of Computer-Aided Molecular Design. Retrieved from [Link]
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A Review on Computational Drug Designing.and Discovery. (n.d.). SciSpace. Retrieved from [Link]
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A Review on Molecular Docking: Novel Tool for Drug Discovery. (2016, August 18). JSciMed Central. Retrieved from [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). MDPI. Retrieved from [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]
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Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac - Drug Discovery Pro. Retrieved from [Link]
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Prediction Of Bioactivity From Chemical Structure. (n.d.). Slideshare. Retrieved from [Link]
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Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (n.d.). MDPI. Retrieved from [Link]
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Open Source Molecular Modeling. (n.d.). GitHub. Retrieved from [Link]
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Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]
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A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024, July 31). MDPI. Retrieved from [Link]
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Molecular Docking of Medicinal plants compounds as new potential inhibitors of novel coronavirus. (n.d.). ResearchGate. Retrieved from [Link]
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Directory of in silico Drug Design tools. (n.d.). Click2Drug. Retrieved from [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved from [Link]
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Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Dove Medical Press. Retrieved from [Link]
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Bioactivity predictions and virtual screening using machine learning predictive model. (2024, January 12). PubMed. Retrieved from [Link]
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A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024, July 31). PubMed. Retrieved from [Link]
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The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (n.d.). MDPI. Retrieved from [Link]
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3.3: Public Chemical Databases. (2022, July 26). Chemistry LibreTexts. Retrieved from [Link]
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List of chemical databases. (n.d.). Wikipedia. Retrieved from [Link]
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Chemical Databases: Digital Guides to Molecular Discovery. (2025, April 28). In Silico Design. Retrieved from [Link]
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Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022, May 18). ScienceScholar. Retrieved from [Link]
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SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC - NIH. Retrieved from [Link]
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Links to free-accessible programs for molecular docking. (n.d.). Katedra Biochemii Żywności. Retrieved from [Link]
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. (2025, August 6). ResearchGate. Retrieved from [Link]
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5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. (n.d.). PMC - NIH. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Abstract
This comprehensive guide details a highly efficient, one-pot multicomponent synthesis of 2-amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol leverages an environmentally benign approach, offering high yields and operational simplicity. This document provides an in-depth exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and critical insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 4H-Pyran Scaffold
Six-membered oxygen-containing heterocycles, particularly the 4H-pyran framework, are of considerable interest in synthetic and medicinal chemistry.[1][2] These structures are integral to a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[2] The 2-amino-4H-pyran-3-carbonitrile motif, in particular, serves as a privileged scaffold, with derivatives demonstrating potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] Their diverse therapeutic potential has established them as crucial building blocks in the design of novel drug candidates.[5]
The traditional multi-step synthesis of these complex molecules often involves tedious procedures, harsh reaction conditions, and the use of hazardous reagents. In contrast, multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative, allowing for the construction of complex molecular architectures in a single, convergent step.[6] This approach significantly enhances efficiency by minimizing waste, reducing reaction times, and simplifying purification processes.
This application note focuses on a robust one-pot synthesis of this compound, providing a detailed protocol that is both accessible and scalable, catering to the needs of modern drug discovery laboratories.
Reaction Mechanism and Rationale
The one-pot synthesis of 2-amino-4H-pyran-3-carbonitriles proceeds through a domino sequence of reactions, a hallmark of elegant synthetic design. The overall transformation is typically a three-component condensation involving an aldehyde, an active methylene compound (malononitrile), and a 1,3-dicarbonyl compound.[7] The generally accepted mechanism involves three key steps: Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3][6]
Step 1: Knoevenagel Condensation The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and malononitrile. The base deprotonates the active methylene group of malononitrile, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated dinitrile intermediate (a benzylidene malononitrile derivative).[8]
Step 2: Michael Addition The 1,3-dicarbonyl compound, in its enolate form (generated by the base catalyst), then acts as a Michael donor. It undergoes a conjugate addition to the electron-deficient double bond of the Knoevenagel adduct.[8] This step is crucial for building the carbon skeleton of the pyran ring.
Step 3: Intramolecular Cyclization and Tautomerization The resulting intermediate undergoes an intramolecular cyclization, where a nucleophilic attack from the enolate oxygen onto one of the nitrile groups leads to the formation of the six-membered pyran ring. A final tautomerization step yields the stable 2-amino-4H-pyran-3-carbonitrile product.[6]
The choice of catalyst is pivotal for the success of this reaction. A variety of catalysts, including organic bases (e.g., piperidine, 2-aminoethanol), inorganic bases (e.g., K₂CO₃), and organocatalysts (e.g., L-proline), have been successfully employed.[2][3][9] The catalyst not only facilitates the initial deprotonation steps but also promotes the subsequent cyclization. Green chemistry principles have encouraged the use of milder and more environmentally friendly catalysts, such as sodium citrate, in aqueous ethanol solutions.[7]
Experimental Protocol: One-Pot Synthesis
This protocol outlines a general and adaptable method for the synthesis of this compound derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aldehyde | Reagent | Sigma-Aldrich | |
| Malononitrile | Reagent | Sigma-Aldrich | Toxic! Handle with care in a fume hood. |
| Ethyl Acetoacetate | Reagent | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Catalyst |
| Ethanol (96%) | ACS Grade | VWR | Solvent |
| n-Hexane | ACS Grade | VWR | For washing the product |
| Deionized Water | |||
| Round-bottom flask (50 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer with hotplate | |||
| Buchner funnel and filter paper | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the substituted aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and ethyl acetoacetate (1 mmol, 0.130 g).
-
Solvent and Catalyst Addition: Add 10 mL of 96% ethanol to the flask, followed by the addition of potassium carbonate (K₂CO₃) as a catalyst (0.05 mmol, 0.007 g).[2]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 5-60 minutes, depending on the specific aldehyde used.[2]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. A precipitate will form.[2]
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the collected solid with cold n-hexane (10 mL) to remove any non-polar impurities.[2]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
-
Characterization: The structure and purity of the synthesized this compound derivative can be confirmed by standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS). The melting point of the crystalline solid should also be determined.
Expected Observations and Characterization Data
The product is typically obtained as a white or pale yellow crystalline solid.[1]
-
Infrared (IR) Spectroscopy: Key characteristic peaks include strong absorptions for the amino group (N-H stretching) in the range of 3450-3200 cm⁻¹, a sharp nitrile group (C≡N) absorption around 2200 cm⁻¹, and a strong carbonyl group (C=O) stretch from the pyranone ring and the ester group (if present) between 1730-1680 cm⁻¹.[1]
-
¹H NMR Spectroscopy: The spectrum will show characteristic signals for the protons of the specific derivative, including aromatic protons (if an aromatic aldehyde was used), the methyl group on the pyran ring, and a broad singlet for the amino protons.
-
¹³C NMR Spectroscopy: The spectrum will confirm the presence of all unique carbon atoms, including the nitrile carbon, the carbonyl carbon, and the carbons of the pyran ring and any substituents.
Visualization of the Synthetic Workflow
The following diagram illustrates the streamlined workflow of the one-pot synthesis.
Caption: Experimental workflow for the one-pot synthesis.
Mechanistic Pathway
The following diagram illustrates the proposed reaction mechanism.
Caption: Proposed mechanism for the pyran synthesis.
Conclusion
The one-pot, three-component synthesis of this compound and its derivatives is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The protocol presented here is characterized by its simplicity, short reaction times, high yields, and adherence to the principles of green chemistry. This methodology provides a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the rapid generation of diverse libraries of pyran derivatives for biological screening and lead optimization.
References
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Do Son Hai, Nguyen Dinh Thanh, Vu Thi Tuyet Thuy, Do Tien Tung, & Cao Thi Le. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Retrieved from [Link]
-
Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2012). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. International Journal of Organic Chemistry, 2(3), 242-246. Retrieved from [Link]
-
Aslanov, L. A., Krapivin, G. D., Struchkov, Y. T., & Zefirov, N. S. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 58(1), 1-8. Retrieved from [Link]
-
Bandyopadhyay, D., Mukherjee, S., & Saha, B. (2021). One-pot synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using sodium citrate as an organo-salt based catalyst in aqueous ethanol. Polycyclic Aromatic Compounds, 1-17. Retrieved from [Link]
-
Kumar, A., Singh, R., & Kumar, S. (2022). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 12(27), 17533-17543. Retrieved from [Link]
-
Gao, B., et al. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. ResearchGate. Retrieved from [Link]
-
Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2012). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α,α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. ResearchGate. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. Scientific Reports, 12(1), 3568. Retrieved from [Link]
-
Tashrifi, Z., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385-1431. Retrieved from [Link]
-
Kumar, V., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. ResearchGate. Retrieved from [Link]
-
Kumar, V., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(2), 65-74. Retrieved from [Link]
-
Singh, A., et al. (2016). Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl- 4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2017). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society, 28(11), 2146-2152. Retrieved from [Link]
-
Singh, M., & Singh, J. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 8(2), 1759-1816. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Retrieved from [Link]
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Singh, K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee. Retrieved from [Link]
-
Singh, M., & Singh, J. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones). Semantic Scholar. Retrieved from [Link]
-
Betz, R., & Hiller, W. (2007). 4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1280-o1282. Retrieved from [Link]
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Application Note: A Robust Multi-Component Approach for the Synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol herein details a highly efficient, base-catalyzed two-component reaction between acetylacetone and malononitrile. We delve into the mechanistic underpinnings of this transformation, including the critical role of the catalyst in directing the reaction pathway towards the desired pyran heterocycle and the inherent keto-enol tautomerism of the product. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a detailed, field-proven methodology for the reliable preparation of this important chemical entity.
Introduction: The Significance of the Pyran Core
Six-membered oxygen-containing heterocycles, particularly those of the 4H-pyran class, are of considerable interest in the pharmaceutical sciences.[1] These structures are integral components of numerous biologically active natural products and synthetic compounds. Polyfunctionalized 2-amino-4H-pyran-3-carbonitrile derivatives, such as the title compound, have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Their value is further underscored by their utility as versatile intermediates in the synthesis of more complex fused heterocyclic systems.[1]
Multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors in a single step.[4] This application note focuses on a specialized two-component variant of this approach to construct the this compound core.
Mechanistic Insights: A Tale of Competition and Tautomerism
The synthesis of this compound from acetylacetone and malononitrile is a fascinating example of reaction pathway control. In the absence of a suitable catalyst, the reaction in an alcoholic medium tends to yield the thermodynamically favored 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. However, under base catalysis, the reaction can be selectively guided towards the formation of the desired pyran ring system.
The proposed mechanism under basic conditions proceeds as follows:
-
Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from acetylacetone (1) to form an enolate intermediate. Simultaneously, the base deprotonates the active methylene group of malononitrile (2) .
-
Knoevenagel-type Condensation: The malononitrile anion attacks one of the carbonyl groups of acetylacetone, followed by dehydration, to form a vinylogous intermediate (3) .
-
Intramolecular Michael Addition (Cyclization): The enolate of the acetylacetone moiety then undergoes an intramolecular Michael addition to the electron-deficient alkene of the malononitrile-derived portion of the molecule.
-
Cyclization and Tautomerization: This is followed by an intramolecular cyclization where the amino group attacks the remaining carbonyl group, leading to the formation of the 4H-pyran ring, yielding the enol tautomer, 2-amino-4-hydroxy-6-methyl-4H-pyran-3-carbonitrile (4) .
-
Keto-Enol Tautomerism: The initial product, the 4-hydroxy-pyran (enol form), exists in equilibrium with its more stable keto tautomer, this compound (5) . This tautomerism is a key feature of the final product's structure.
Caption: Figure 1: Proposed Reaction Mechanism.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Acetylacetone | C₅H₈O₂ | 100.12 | 123-54-6 | Freshly distilled recommended for best results. |
| Malononitrile | C₃H₂N₂ | 66.06 | 109-77-3 | Toxic, handle with appropriate personal protective equipment (PPE). |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Corrosive base catalyst. Handle in a fume hood. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, for reaction solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For washing the product. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Analytical balance
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (1.00 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in 20 mL of absolute ethanol.
-
Rationale: Ethanol is an excellent solvent for the reactants and facilitates a homogenous reaction mixture. The equimolar amounts of reactants ensure complete conversion.
-
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, approx. 1.0 mmol, 10 mol%) dropwise at room temperature.
-
Rationale: Piperidine is an effective basic catalyst for this condensation reaction. A catalytic amount is sufficient to promote the reaction without leading to excessive side product formation.
-
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.
-
Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a crucial technique for monitoring the consumption of starting materials and the formation of the product.
-
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Rationale: The product has lower solubility in cold ethanol, allowing for its isolation by precipitation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold diethyl ether (2 x 10 mL) to remove any residual starting materials and solvent.
-
Rationale: Washing with a cold, non-polar solvent like diethyl ether removes impurities without dissolving a significant amount of the desired product.
-
-
Drying: Dry the collected solid product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white to pale yellow solid.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol.
Characterization and Validation
The synthesized this compound should be characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include:
-
~3400-3200 cm⁻¹ (N-H stretching of the amino group)
-
~2200 cm⁻¹ (C≡N stretching of the nitrile group)
-
~1680-1660 cm⁻¹ (C=O stretching of the pyranone ring)
-
~1600 cm⁻¹ (C=C stretching)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the amino protons, the methyl group protons, and the proton at the 4-position of the pyran ring.
-
¹³C NMR: Expect signals for the nitrile carbon, the carbonyl carbon, and the carbons of the pyran ring and the methyl group.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₈N₂O₂ should be observed.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Conclusion
This application note presents a reliable and well-documented protocol for the synthesis of this compound via a base-catalyzed two-component reaction. The methodology is robust, scalable, and provides a clear understanding of the underlying chemical principles. This guide is intended to empower researchers in the fields of organic and medicinal chemistry to efficiently synthesize this valuable heterocyclic building block for their research and development endeavors.
References
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central. Available at: [Link]
-
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. National Institutes of Health. Available at: [Link]
-
On the Reaction of Malononitrile with Acetylacetone. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Guide to the Catalytic Synthesis of 2-Amino-4H-Pyran Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Significance of the 4H-Pyran Scaffold
The 2-amino-4H-pyran scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug discovery.[1][2] Molecules incorporating this core structure exhibit a remarkable breadth of biological and pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticoagulant, and diuretic properties.[2][3][4] Furthermore, certain derivatives are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease.[2][5] Their utility also extends to industrial applications as pigments and biodegradable agrochemicals.[1][3]
The power of these compounds lies in the densely functionalized and stereochemically rich core, which can be readily synthesized. The most efficient and widely adopted method for their construction is the one-pot, multi-component reaction (MCR), a cornerstone of green and sustainable chemistry.[3][6][7] This guide provides an in-depth overview of the catalytic systems and protocols that enable the efficient synthesis of these valuable derivatives.
The Core Reaction: A Three-Component Domino Synthesis
The synthesis of the 2-amino-4H-pyran ring is typically achieved through a domino reaction involving three key components:
-
An aldehyde (aromatic or aliphatic).
-
An active methylene nitrile , most commonly malononitrile .
-
A 1,3-dicarbonyl compound , such as dimedone, ethyl acetoacetate, or acetylacetone.
This reaction is prized for its high atom economy, operational simplicity, and the ability to generate molecular complexity in a single synthetic step.[3][8] The choice of catalyst is paramount, as it dictates reaction efficiency, timescale, and environmental impact.
The Reaction Mechanism: A Catalyzed Cascade
The formation of the 2-amino-4H-pyran ring proceeds through a well-established cascade of reactions, typically initiated by a base or Lewis acid catalyst. The generally accepted mechanism involves an initial Knoevenagel condensation, followed by a Michael addition, and culminates in an intramolecular cyclization and tautomerization.[1][9]
Causality of the Catalytic Steps:
-
Step 1 (Knoevenagel Condensation): The catalyst (often a base) abstracts a proton from the active methylene compound (malononitrile), generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a vinyl-cyano intermediate (a Knoevenagel adduct).
-
Step 2 (Michael Addition): The 1,3-dicarbonyl compound, often in its enolate form (facilitated by the basic catalyst), acts as a Michael donor. It attacks the electron-deficient β-carbon of the Knoevenagel adduct.
-
Step 3 (Intramolecular Cyclization & Tautomerization): The resulting Michael adduct undergoes an intramolecular cyclization. The hydroxyl group attacks the nitrile carbon, forming the six-membered pyran ring. A final tautomerization yields the stable 2-amino-4H-pyran final product.
Caption: The catalytic cascade for 2-amino-4H-pyran synthesis.
Survey of Modern Catalytic Systems
A vast array of catalysts has been developed for this transformation, ranging from simple bases to sophisticated nanomaterials. The choice of catalyst is often guided by the desired reaction conditions (e.g., solvent, temperature), cost, reusability, and environmental considerations.
| Catalyst System | Typical Conditions | Avg. Time | Avg. Yield | Key Advantages & Rationale | Reference |
| Nano-SnO₂ | Water, Reflux | 15-45 min | >90% | Excellent yields, green solvent (water), catalyst is heterogeneous and easily recovered/recycled. Provides a high surface area of active sites. | [3] |
| Amine-functionalized SiO₂@Fe₃O₄ | Solvent-free, Grinding, RT | 2-10 min | >95% | Extremely fast, solvent-free (mechanochemistry), magnetic catalyst allows for simple recovery. The amine groups act as basic catalytic sites. | [6] |
| K₂CO₃ | Ethanol, Reflux | 5-60 min | >90% | Inexpensive, readily available, and effective inorganic base. A classic choice for base-catalyzed condensations. | [1] |
| Sodium Citrate | EtOH:H₂O (1:1), RT | 10-25 min | >92% | Biodegradable, non-toxic, and inexpensive organo-salt catalyst operating in a green solvent system at room temperature. | [8] |
| γ-Cyclodextrin | Deep Eutectic Solvent, 60°C | 8-28 min | >86% | Supramolecular catalysis in a green solvent. The hydrophobic cavity of cyclodextrin can pre-organize reactants, accelerating the reaction. | [10] |
| Muskmelon Ash (WEMFSA) | Ethanol, RT | 10-20 min | >90% | Utilizes agro-waste, making it a highly sustainable and cost-effective "green" catalyst. The catalytic activity stems from naturally occurring alkali metals. | [11][12] |
Detailed Application Protocol: Green Synthesis Using a Recyclable Nanocatalyst
This protocol provides a representative, environmentally benign procedure for the synthesis of a 2-amino-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative using a recyclable nanocatalyst like nano-SnO₂. The principles are broadly applicable to other solid-supported catalysts.
Experimental Workflow Overview
Caption: Standard workflow for catalytic 2-amino-4H-pyran synthesis.
Materials and Reagents
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol, 1.0 eq.
-
Malononitrile: 1 mmol, 1.0 eq.
-
Dimedone: 1 mmol, 1.0 eq.
-
Catalyst (e.g., nano-SnO₂): 10-30 mg (typically 5-10 mol%)
-
Solvent (e.g., Water or Ethanol): 10 mL
-
Round-bottom flask (25 or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Protocol
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1 mmol), malononitrile (1 mmol, 66 mg), and dimedone (1 mmol, 140 mg).[3]
-
Rationale: Adding the solid reagents first is often more convenient before adding the solvent.
-
-
Catalyst and Solvent Addition: Add the nanocatalyst (e.g., 30 mg of nano-SnO₂) and the solvent (10 mL of water).[3]
-
Rationale: Water is chosen as a green, safe, and inexpensive solvent. The heterogeneous catalyst remains as a solid suspension, facilitating later removal.
-
-
Reaction Execution: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer hotplate. Heat the mixture to reflux with vigorous stirring.
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, while stirring ensures efficient mixing and contact between the reactants and the solid catalyst.
-
-
Monitoring Progress: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Typically, a sample is taken every 15-20 minutes.
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, preventing unnecessary heating and potential side-product formation.
-
-
Product Isolation: Once the reaction is complete (as indicated by TLC, usually within 1-2 hours), remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will form.
-
Rationale: The 4H-pyran products are typically crystalline solids with low solubility in the cooled reaction solvent, allowing for easy isolation by precipitation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL).
-
Rationale: Filtration separates the solid product and the heterogeneous catalyst from the solvent and any soluble impurities. Washing with cold solvent removes residual impurities without significantly dissolving the desired product.
-
-
Purification: The crude product is often of high purity. For analytical-grade material, purify the product by recrystallization from hot ethanol (95%).
-
Rationale: Recrystallization is a robust purification technique for crystalline solids. The product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution.
-
-
Characterization: Dry the purified crystals and characterize them using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry) and determine the melting point to confirm the structure and purity.
Conclusion
The catalytic synthesis of 2-amino-4H-pyran derivatives via multi-component reactions represents a powerful and efficient strategy for accessing molecules of high value to the pharmaceutical and materials science industries. Modern catalysis, particularly with the advent of recyclable nanocatalysts and green methodologies, has made this process not only highly effective but also environmentally sustainable. The protocols and insights provided herein serve as a robust foundation for researchers aiming to explore this versatile class of heterocyclic compounds.
References
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Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. [Link]
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Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles. ACS Omega. [Link]
-
Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction. ResearchGate. [Link]
-
One-pot multi-component synthesis of 2-amino-4H-benzo[b]pyrans and 1,4-dihydropyridines. ResearchGate. [Link]
-
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Hindawi. [Link]
-
Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. ResearchGate. [Link]
-
One-pot synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using sodium citrate as an organo-salt based catalyst in aqueous ethanol. Arkivoc. [Link]
-
Synthesis of 2‐amino‐4H‐pyrans and tetrahydrobenzo[b]pyrans. ResearchGate. [Link]
-
Proposed mechanism for 2-amino-4H-pyran-3-carbonitriles 1 (a–b). ResearchGate. [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
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Plausible mechanism for the synthesis of 2‐amino‐4H‐pyran and... ResearchGate. [Link]
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry. [Link]
-
Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. PubMed. [Link]
-
Synthesis of novel 2-amino-4H-pyran derivatives 251 in the presence of DBU. ResearchGate. [Link]
-
Selected examples of 2-amino-3-cyano-4H-pyran derivatives with pharmacological activity. ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central. [Link]
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Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules. [Link]
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The Pivotal Role of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile in Modern Drug Discovery
Introduction: The Unseen Architect in Medicinal Chemistry
In the intricate landscape of pharmaceutical synthesis, the strategic value of an intermediate compound is measured by its versatility, efficiency in core scaffold construction, and its contribution to the biological activity of the final therapeutic agent. 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile stands as a testament to these principles. This unassuming heterocyclic compound has emerged as a powerhouse intermediate, particularly in the synthesis of fused heterocyclic systems that form the backbone of numerous biologically active molecules. Its unique structural features, including a reactive aminonitrile group and a pyranone core, provide a rich chemical playground for the elaboration of complex molecular architectures.
This comprehensive guide delves into the synthesis and application of this compound, with a particular focus on its pivotal role in the development of potent anticancer agents, specifically PARP-1 inhibitors. We will explore the underlying chemical principles that make this intermediate a preferred building block and provide detailed, field-proven protocols for its synthesis and subsequent transformation into advanced drug candidates.
The Strategic Advantage of the 2-Amino-4H-pyran Scaffold
The 2-amino-4H-pyran scaffold is a recurring motif in a vast array of compounds exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, antioxidant, and notably, antitumor properties.[1][2] The power of this scaffold lies in its inherent chemical reactivity and its ability to serve as a template for the construction of more complex, biologically relevant fused ring systems such as pyranopyrimidines.[3][4] The presence of multiple functional groups in a compact structure allows for a high degree of molecular diversity to be generated from a common intermediate, a key strategy in modern drug discovery.
Synthesis of the Core Intermediate: A Validated Protocol
The synthesis of this compound is most efficiently achieved through a one-pot, three-component reaction, a cornerstone of green and efficient chemical synthesis. This approach leverages the principles of atom economy and procedural simplicity to afford high yields of the desired product.[5][6][7]
Reaction Principle: A Symphony of Condensation and Cyclization
The synthesis proceeds via a tandem Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. The choice of a basic catalyst is crucial for promoting the initial condensation and facilitating the cyclization step. The reaction's efficiency and mild conditions make it highly adaptable for laboratory and potential scale-up operations.
Caption: One-pot synthesis of the pyran intermediate.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Piperidine (or Triethylamine)
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and absolute ethanol (100 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.01 mol). The choice of a mild organic base is critical to prevent unwanted side reactions and promote a clean cyclization.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the desired product will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallization (if necessary): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C. Characterize the final product by melting point determination, IR, 1H NMR, and 13C NMR spectroscopy to confirm its identity and purity.
Self-Validation and Expected Outcome:
-
Yield: This protocol typically affords the target compound in good to excellent yields (75-90%).
-
Purity: The purity of the product should be assessed by melting point analysis and confirmed by the absence of starting material peaks in the NMR spectra.
-
Spectroscopic Data: The IR spectrum should show characteristic peaks for the amino (N-H), nitrile (C≡N), and ketone (C=O) functional groups. The 1H and 13C NMR spectra should be consistent with the structure of this compound.
Application in Drug Synthesis: The Gateway to Potent PARP-1 Inhibitors
The true value of this compound as an intermediate is exemplified in its use for the synthesis of pyrano[2,3-d]pyrimidine derivatives, a class of compounds that has shown significant promise as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[8][9] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[10]
From Pyran to Pyranopyrimidine: A Strategic Annulation
The aminonitrile functionality of the intermediate is the key to its transformation into the fused pyranopyrimidine system. Through a cyclocondensation reaction with a suitable reagent, such as formamide or urea, the pyrimidine ring is annulated onto the pyran core.
Caption: Synthesis of the pyranopyrimidine scaffold.
Protocol for Pyrano[2,3-d]pyrimidine Synthesis
Materials:
-
This compound
-
Formamide (or Urea)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.05 mol) in an excess of formamide (or a mixture of urea and DMF).
-
Reaction Execution: Heat the mixture to a high temperature (typically 150-180 °C) and maintain it for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The solid pyrano[2,3-d]pyrimidine product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Mechanism of Action and Biological Activity
The resulting pyrano[2,3-d]pyrimidine scaffold serves as a potent pharmacophore for PARP-1 inhibition. The planar heterocyclic system can engage in key interactions within the nicotinamide binding pocket of the PARP-1 enzyme, primarily through hydrogen bonding and π-π stacking interactions.[11] Further chemical modifications on this core structure can enhance potency and selectivity.
Table 1: Biological Activity of Representative Pyrano[2,3-d]pyrimidine-based PARP-1 Inhibitors
| Compound ID | Modification on Core Scaffold | PARP-1 IC50 (nM) | Cytotoxicity (MCF-7) IC50 (µM) | Reference |
| S2 | Substituted phenyl group | 4.06 ± 0.18 | 2.65 ± 0.05 | [8] |
| S7 | Substituted phenyl group | 3.61 ± 0.15 | 1.28 ± 1.12 | [8] |
| S8 | Different substituted phenyl group | Not specified | 0.66 ± 0.05 | [8] |
| Olaparib (Reference) | N/A | 5.77 | Not specified | [8] |
The data clearly indicates that derivatives synthesized from the pyranopyrimidine scaffold exhibit potent PARP-1 inhibitory activity, often surpassing that of the established drug Olaparib, and demonstrate significant cytotoxicity against breast cancer cell lines (MCF-7).[8]
Conclusion: A Versatile Intermediate for Future Drug Discovery
This compound is more than just a chemical intermediate; it is a strategic starting point for the development of novel therapeutics. Its efficient one-pot synthesis and its ability to be readily converted into the biologically active pyranopyrimidine scaffold make it an invaluable tool for medicinal chemists. The potent anti-cancer activity of the resulting PARP-1 inhibitors underscores the importance of this intermediate in the ongoing search for more effective cancer treatments. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their drug discovery endeavors.
References
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Do Son Hai, Nguyen Dinh Thanh, Vu Thi Tuyet Thuy, Do Tien Tung, Cao Thi Le. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available from: [Link]
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Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5), e-20240198. Available from: [Link]
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Al-zahrani, F. A. M., & Al-Ghamdi, A. M. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4816-4828. Available from: [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 344(12), 804-811. Available from: [Link]
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El-Masry, G. H., & El-Sayed, M. A. A. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 617-626. Available from: [Link]
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Balci, M., & Dastan, A. (2012). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Hacettepe Journal of Biology and Chemistry, 40(4), 361-368. Available from: [Link]
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Gao, B., et al. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 25(18), 4235. Available from: [Link]
-
Li, X., et al. (2019). Visible-Light-Initiated One-Pot, Three-Component Synthesis of 2-Amino-4H-pyran-3,5-dicarbonitrile Derivatives. ACS Combinatorial Science, 21(9), 629-636. Available from: [Link]
-
Haggam, R. A., et al. (2020). Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ChemistrySelect, 5(1), 842-846. Available from: [Link]
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Zhao, P. L., et al. (2012). [Research advances in antitumor activities of pyrimidine derivatives]. Yao Xue Xue Bao, 47(4), 411-421. Available from: [Link]
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El-Sayed, N. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4656-4673. Available from: [Link]
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Bazgir, A., et al. (2007). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Synthetic Communications, 37(15), 2533-2539. Available from: [Link]
-
Nesterov, V. N., et al. (2005). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 41(10), 1500-1506. Available from: [Link]
-
Fun, H. K., et al. (2008). 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1938-o1939. Available from: [Link]
-
Ganguly, S., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(24), 17937-17964. Available from: [Link]
-
Zonouzi, A., Kazemi, D., & Nezamabadi, M. (2006). AN EFFICIENT ONE-POT SYNTHESIS OF 2-AMINO-4H-PYRANS. Organic Preparations and Procedures International, 38(3), 307-312. Available from: [Link]
-
El-Sayed, N. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4656-4673. Available from: [Link]
-
El-Sayed, N. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. Available from: [Link]
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- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Antimicrobial Potential of a Novel Pyran Derivative
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates a continuous search for novel antimicrobial agents. The 4H-pyran scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, compounds featuring the 2-amino-4H-pyran-3-carbonitrile core have been a focus of synthesis and evaluation for their therapeutic potential.[2][4][5] This document provides a detailed protocol for assessing the antimicrobial activity of a specific derivative, 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile , offering a structured approach for researchers in the field.
These protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible.[6][7][8] Adherence to these standardized methods is crucial for the accurate evaluation of new chemical entities and for comparing their efficacy against existing antimicrobial agents.[9][10]
Part 1: Foundational Assays for Antimicrobial Activity Screening
The initial assessment of a novel compound's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for this quantitative measurement.[11][12] Complementing this, the disk diffusion assay offers a qualitative and visually intuitive method for preliminary screening.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[11][12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]
Principle: This technique involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[11][13][14] The plates are incubated, and the wells are subsequently examined for visible signs of bacterial growth.
Experimental Protocol: Broth Microdilution
Materials:
-
Test Compound: this compound, with a known purity.
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.
-
Microorganisms: A panel of relevant bacterial and/or fungal strains, including quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).[15]
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[13]
-
Equipment: Sterile 96-well round-bottom microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C).
-
Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.
Procedure:
-
Preparation of the Test Compound Stock Solution:
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This can be done visually against a Wickerham card or using a nephelometer.[16]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][17]
-
-
Serial Dilution in the Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[14]
-
Add 100 µL of the 2x concentrated test compound stock solution to the first column of wells.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[14] Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
-
Data Presentation:
| Microorganism | Compound Concentration (µg/mL) | MIC (µg/mL) |
| 128 | 64 | |
| S. aureus ATCC 29213 | - | - |
| E. coli ATCC 25922 | - | - |
| P. aeruginosa ATCC 27853 | + | + |
(-) indicates no visible growth; (+) indicates visible growth.
Causality and Trustworthiness: The use of standardized inocula and QC strains is paramount for ensuring the validity of the results.[9][18] The McFarland standard ensures a consistent starting bacterial density, which is critical as the inoculum size can significantly affect the MIC value. QC strains with known MIC ranges for standard antibiotics must be run in parallel to validate the test system.[15]
Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[16][19][20] It is particularly useful for initial screening due to its simplicity and low cost.
Principle: A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism.[20][21] The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk after incubation.[20]
Experimental Protocol: Disk Diffusion
Materials:
-
Test Compound: this compound.
-
Solvent: A volatile solvent to impregnate the disks.
-
Blank Paper Disks: Sterile, 6 mm diameter.
-
Microorganisms: As described in the broth microdilution protocol.
-
Growth Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Equipment: Sterile cotton swabs, forceps, incubator.
-
Reagents: Sterile saline, 0.5 McFarland turbidity standard.
Procedure:
-
Preparation of Antimicrobial Disks:
-
Dissolve the test compound in a suitable volatile solvent to achieve a desired concentration.
-
Apply a precise volume of this solution to each sterile blank paper disk and allow the solvent to evaporate completely. The amount of compound per disk should be standardized.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described previously.[22]
-
-
Inoculation of the Agar Plate:
-
Within 15 minutes of its preparation, dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[17][19]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[19]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.[21] Incubate for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers.[16]
-
Data Presentation:
| Microorganism | Compound per Disk (µg) | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 30 | 18 |
| E. coli ATCC 25922 | 30 | 14 |
| P. aeruginosa ATCC 27853 | 30 | 6 (No inhibition) |
Causality and Trustworthiness: The "15-15-15 minute rule" is a critical component for standardization: use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application.[21] This minimizes variations in bacterial growth and antimicrobial diffusion before incubation begins. The depth of the agar is also crucial as it affects the rate of diffusion of the compound.
Part 2: Advanced Characterization - Time-Kill Kinetics Assay
Once the MIC is established, a time-kill assay can provide valuable insights into the pharmacodynamics of the compound, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[23][24]
Principle: This dynamic assay measures the rate of bacterial killing over time when exposed to a constant concentration of the antimicrobial agent.[23][25] A standardized inoculum is exposed to the test compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC), and the number of viable bacteria (CFU/mL) is determined at various time points.[26]
Experimental Protocol: Time-Kill Kinetics
Materials:
-
All materials from the broth microdilution assay.
-
Additional Reagents: Sterile saline or phosphate-buffered saline (PBS) for serial dilutions, Tryptic Soy Agar (TSA) or other suitable agar for plating.
-
Equipment: Shaking incubator, sterile culture tubes, plating supplies.
Procedure:
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as for the MIC assay.
-
Prepare culture tubes containing CAMHB with the test compound at the desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, and 4x MIC).
-
-
Inoculation and Sampling:
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound.
-
Interpretation:
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23][24]
-
Bacteriostatic activity is indicated by a prevention of growth, where the CFU/mL remains similar to the initial inoculum, or a <3-log₁₀ reduction.[23][24]
Visualizing the Workflows
To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps in each experimental workflow.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Caption: Workflow for the Time-Kill Kinetics Assay.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
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Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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Slideshare. Antimicrobial susceptibility testing – disk diffusion methods. [Link]
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MI - Microbiology. Broth Microdilution. [Link]
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UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Al-Samydai, A., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 30(11), 1599-1616. [Link]
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Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
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U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST: EUCAST - Home. [Link]
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Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Emery Pharma. Time-Kill Kinetics Assay. [Link]
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World Organisation for Animal Health. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]
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Academia.edu. Time-Kill Assay. [Link]
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Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
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National Center for Biotechnology Information (NCBI). (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
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World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
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National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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National Center for Biotechnology Information (NCBI). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
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National Center for Biotechnology Information (NCBI). Antimicrobial Susceptibility Testing - StatPearls. [Link]
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ResearchGate. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. [Link]
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Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]
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ResearchGate. Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. [Link]
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ResearchGate. Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. [Link]
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The Ukrainian Biochemical Journal. 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. [Link]
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Scirp.org. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. [https://www.scirp.org/html/10-2 medicinalchemistry_2013120516240270.htm]([Link] medicinalchemistry_2013120516240270.htm)
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Scirp.org. Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. [Link]
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ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]
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PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]
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Application Notes and Protocols for the In Vitro Anticancer Screening of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the in vitro evaluation of the anticancer potential of the novel synthetic compound, "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile". The pyran scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3] This document outlines a strategic and tiered approach, commencing with broad-spectrum cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate the compound's mode of action. Detailed, step-by-step protocols for essential assays are provided, grounded in established scientific principles to ensure data integrity and reproducibility. This guide is intended to empower researchers to conduct a thorough preliminary assessment of this promising compound.
Introduction: The Rationale for Investigating this compound
The 4H-pyran ring system is a core structural motif in a variety of natural products and synthetic molecules with notable pharmacological activities.[1][2][3] Specifically, derivatives of 2-amino-4H-pyran-3-carbonitrile have demonstrated a spectrum of biological effects, including antibacterial, antioxidant, and potent anticancer activities.[4][5][6] The anticancer efficacy of pyran-based compounds is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for tumor progression.[7][8]
"this compound" is a synthetic compound belonging to this promising class of molecules. Its structural features suggest a potential for interaction with various biological targets within cancer cells. A systematic in vitro screening is the critical first step in validating its therapeutic potential and understanding its mechanism of action.
Overall Experimental Strategy
The proposed screening cascade is designed to efficiently assess the anticancer properties of the test compound. It begins with a primary cytotoxicity screen across a panel of diverse cancer cell lines to determine its potency and selectivity. Positive hits from this initial screen are then subjected to secondary assays to investigate the underlying mechanisms of cell death, such as apoptosis and cell cycle disruption.
Caption: A tiered experimental workflow for the in vitro screening of novel anticancer compounds.
Materials and Reagents
Consistent and high-quality reagents are paramount for reproducible results.
-
Test Compound: this compound (purity >95%).
-
Cell Lines: A representative panel of human cancer cell lines. A starting point could include:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HCT-116 (Colon Carcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
A non-cancerous cell line (e.g., HaCaT or MCF-10A) to assess selectivity.
-
Rationale: The choice of cell lines is a critical experimental design component. Using a panel of cell lines from different tissue origins provides a broader understanding of the compound's activity spectrum.[9][10][11] Including a non-cancerous cell line is essential for a preliminary assessment of cytotoxicity towards normal cells.
-
-
Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
-
Reagents for MTT Assay:
-
Reagents for Apoptosis Assay:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Caspase-3/7 Activity Assay Kit (e.g., Caspase-Glo® 3/7).[16]
-
-
Reagents for Cell Cycle Analysis:
-
Propidium Iodide (PI) staining solution.
-
RNase A.[17]
-
-
General Labware: 96-well plates, T-25/T-75 culture flasks, serological pipettes, centrifuge tubes, etc.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).[14][19]
-
Include "cell-free" blank wells containing only the medium.[19]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[13][14]
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Create a series of serial dilutions of the compound in a complete culture medium. Aim for a final concentration range that will span from no effect to complete cell death (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.
-
Include a "vehicle control" group (cells treated with the highest concentration of DMSO used in the dilutions, typically ≤0.5%) and an "untreated control" group.[13]
-
Incubate for a defined period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from this curve using non-linear regression analysis.
-
Caption: Decision-making flowchart based on initial IC50 values from the MTT assay.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[23]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Washing:
-
Wash the cell pellet once with cold 1X PBS and centrifuge again.[23]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[22]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22][23]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[23]
-
-
Flow Cytometry Analysis:
Protocol 3: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical mediators of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[16] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[16]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[24]
-
Add 100 µL of the reagent to each well.
-
-
Incubation:
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25] Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17] Treatment with RNase is essential to prevent the staining of double-stranded RNA.[26]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells as described for the apoptosis assay.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] |
| HCT-116 | Colon Carcinoma | [Insert Data] |
| HeLa | Cervical Carcinoma | [Insert Data] |
| HaCaT | Normal Keratinocyte | [Insert Data] |
Note: Data should be presented as the mean ± standard deviation from at least three independent experiments.
Interpretation of Mechanistic Studies:
-
Apoptosis: A significant increase in the Annexin V-positive cell population and elevated caspase-3/7 activity following treatment would strongly suggest that the compound induces apoptosis.
-
Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would indicate that the compound interferes with cell cycle progression.
Caption: A potential intrinsic apoptosis signaling pathway that could be induced by the test compound.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
- Dominguez-Gomez, G., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current cancer drug targets, 18(5), 416–425.
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. PubMed Central. Retrieved from [Link]
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JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
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Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing. Retrieved from [Link]
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Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]
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Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]
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Application Notes and Protocols: 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Pyranoic Fluorophore
The landscape of fluorescent probes is in a constant state of evolution, driven by the demand for more sensitive, selective, and robust tools for visualizing and quantifying biological and chemical processes. Within the vast arsenal of fluorescent molecules, heterocyclic compounds have carved out a significant niche owing to their tunable photophysical properties and synthetic accessibility. Among these, the 2-amino-4H-pyran scaffold has emerged as a promising platform for the development of novel sensors.
This document provides a comprehensive technical guide to the application of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile , a member of the pyran family, as a fluorescent probe. While the broader class of 2-amino-4H-pyrans is recognized for its diverse biological activities, including antimicrobial and anticancer properties, its potential in the realm of fluorescence sensing is an area of burgeoning interest.[1][2] This guide will delve into the synthesis, proposed sensing mechanisms, and detailed protocols for the utilization of this compound, drawing upon established principles of fluorescent chemosensing and data from closely related pyran derivatives. The inherent structural features of this molecule, particularly the presence of potential metal-coordinating moieties, suggest its utility as a chemosensor.
Principle of Operation: A Hypothesis-Driven Approach to Sensing
The fluorescence of organic molecules is intimately linked to their electronic structure. The 2-amino-4H-pyran core, with its electron-donating amino group and electron-withdrawing nitrile and carbonyl groups, likely possesses an intramolecular charge transfer (ICT) character.[3] This ICT is sensitive to the molecule's microenvironment, including solvent polarity and the presence of specific analytes.
It is hypothesized that this compound can function as a "turn-off" fluorescent sensor, particularly for transition metal ions. The proposed mechanism involves the coordination of a metal ion to the amino and/or carbonyl groups of the pyran ring. This interaction can lead to fluorescence quenching through several pathways, including:
-
Photoinduced Electron Transfer (PET): The coordinated metal ion can act as an electron acceptor, providing a non-radiative decay pathway for the excited fluorophore.
-
Energy Transfer: The metal ion, if it has appropriate energy levels, can accept energy from the excited probe, again preventing fluorescence emission.
-
Heavy Atom Effect: The proximity of a heavy metal ion can enhance intersystem crossing, promoting the formation of non-emissive triplet states.
The specificity of the probe for a particular metal ion will be dictated by the coordination chemistry of the pyran scaffold, including the stability of the resulting complex.
Synthesis of this compound
The synthesis of 2-amino-4H-pyran derivatives is often achieved through a convenient one-pot, multi-component reaction.[4] The following protocol is a generalized procedure based on common synthetic routes for this class of compounds.
Materials
-
Ethyl acetoacetate
-
Malononitrile
-
Aldehyde (e.g., formaldehyde or a suitable precursor)
-
Basic catalyst (e.g., piperidine, triethylamine, or a solid-supported base)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and magnetic stirrer
Synthetic Workflow
Caption: General workflow for the synthesis of the pyran probe.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts of ethyl acetoacetate and malononitrile in ethanol.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount of the chosen aldehyde.
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).
-
Reaction: Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, a solid precipitate is often formed. Cool the reaction mixture and collect the solid by filtration.
-
Washing: Wash the collected solid with cold ethanol and then with water to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Photophysical Characterization: Understanding the Probe's Behavior
A thorough understanding of the probe's photophysical properties is paramount for its effective application. The following experiments are essential for characterizing a new fluorescent probe.
Instrumentation
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quantum Yield Measurement System (Integrating Sphere)
-
Fluorescence Lifetime Spectrometer
Recommended Experiments and Expected Outcomes
| Experiment | Parameter Measured | Expected Outcome for a Pyranoic Fluorophore |
| UV-Vis Absorption Spectroscopy | Absorption Spectrum (λabs,max) | An absorption maximum in the UV-Vis region, likely influenced by the solvent. |
| Fluorescence Spectroscopy | Emission Spectrum (λem,max) | A fluorescence emission peak at a longer wavelength than the absorption maximum. |
| Solvatochromism Study | λabs,max and λem,max in various solvents | A shift in the emission maximum with increasing solvent polarity is expected, indicative of an ICT state.[3][5] |
| Quantum Yield (ΦF) Determination | Fluorescence Quantum Yield | A moderate to high quantum yield in the absence of quenchers. |
| Fluorescence Lifetime (τ) Measurement | Fluorescence Lifetime | A characteristic fluorescence lifetime in the nanosecond range. |
| Photostability Assay | Fluorescence intensity over time under continuous illumination | Good photostability is desirable for imaging applications. |
| pH Titration | Fluorescence intensity as a function of pH | The fluorescence may be sensitive to pH changes due to protonation/deprotonation of the amino group.[6] |
Application Protocol: Detection of Metal Ions
Based on the structural motifs of this compound and the behavior of similar pyran-based sensors, a protocol for its application in the detection of metal ions, such as Cu²⁺, is proposed.[3]
Materials and Reagents
-
Stock solution of this compound (e.g., 1 mM in DMSO or a suitable solvent).
-
Aqueous solutions of various metal salts (e.g., chlorides or nitrates) of known concentrations.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
High-purity water.
-
96-well microplate (for high-throughput screening).
-
Fluorometer.
Experimental Workflow for Metal Ion Sensing
Caption: Workflow for metal ion detection using the pyran probe.
Step-by-Step Protocol for Selectivity and Sensitivity Studies
-
Preparation of Working Solutions:
-
Prepare a working solution of the pyran probe (e.g., 10 µM) in the chosen buffer.
-
Prepare stock solutions of various metal ions (e.g., 10 mM) in high-purity water.
-
-
Selectivity Assay:
-
To separate wells of a 96-well plate, add the probe working solution.
-
To each well, add a high concentration (e.g., 100 µM) of a different metal ion solution. Include a control well with only the probe solution.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Measure the fluorescence emission at the predetermined λem,max.
-
A significant decrease in fluorescence in the presence of a particular metal ion indicates selectivity.
-
-
Sensitivity (Titration) Assay:
-
Prepare a series of dilutions of the selected metal ion in the buffer.
-
To separate wells, add the probe working solution.
-
Add increasing concentrations of the metal ion to the wells.
-
Incubate and measure the fluorescence intensity as described above.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F) or the ratio of initial to final fluorescence (F₀/F) against the metal ion concentration.
-
Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.
-
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Action |
| No fluorescence quenching observed | The probe is not sensitive to the tested metal ions under the experimental conditions. The probe may be a "turn-on" sensor for a different analyte. | Test a wider range of metal ions and other analytes (e.g., anions, reactive oxygen species). Vary the pH and solvent conditions. |
| High background fluorescence | Impurities in the synthesized probe or solvent. | Re-purify the probe. Use high-purity solvents. |
| Poor selectivity | The probe interacts with multiple metal ions. | Modify the probe structure to enhance selectivity for the target ion. Utilize masking agents to block interfering ions. |
| Photobleaching | The probe is not photostable under the experimental conditions. | Reduce the excitation light intensity or exposure time. Use an anti-fade reagent if compatible with the assay. |
Potential Applications in Drug Development and Biological Research
The development of fluorescent probes for specific analytes has significant implications for drug development and fundamental biological research. A selective and sensitive probe for a biologically relevant metal ion could be employed in:
-
High-Throughput Screening: Screening for compounds that modulate metal ion homeostasis.
-
Cellular Imaging: Visualizing the distribution and dynamics of metal ions in living cells.
-
Environmental Monitoring: Detecting metal ion contamination in environmental samples.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Its straightforward synthesis and the inherent electronic properties of the 2-amino-4H-pyran core make it an attractive candidate for chemosensor applications. The protocols and guidelines presented in this document, based on sound scientific principles and data from related compounds, provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further research is warranted to fully elucidate its photophysical properties and sensing capabilities for a range of analytes.
References
-
Tashrifi, Z., Mohammadi-Khanaposhtani, M., Hamedifar, H., Larijani, B., Ansari, S., & Mahdavi, M. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385–1431. [Link]
-
Gama, A. M. S., et al. (2022). An NIR Emissive Donor-π-Acceptor Dicyanomethylene-4H-Pyran Derivative as a Fluorescent Chemosensor System towards Copper (II) Detection. Molecules, 27(17), 5468. [Link]
-
Shestopalov, A. M., et al. (2013). Synthesis, Structure, Chemical Reactivity, and Practical Significance of 2-Amino-4H-pyrans. ChemInform, 44(32). [Link]
-
Al-Majedy, Y. K., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4815-4828. [Link]
-
Do, S. H., et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
-
Bonsignore, L., et al. (1993). Highly functionalized 2-amino-4H-pyrans as potent cholinesterase inhibitors. European Journal of Medicinal Chemistry, 28(6), 517-520. [Link]
-
Chen, C., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Archiv der Pharmazie, 346(10), 766-772. [Link]
-
Saleh, T. S., et al. (2020). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 25(23), 5738. [Link]
-
RSC Publishing. (2023). Synthesis of fluorescent aromatic species via ring transformation of α-pyranones and their application in OLEDs, chemosensors, and cell imaging. New Journal of Chemistry. [Link]
-
Han, J., & Burgess, K. (2010). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Israel Journal of Chemistry, 50(4), 435-442. [Link]
-
Gaikwad, S. T., et al. (2016). Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivatives. Journal of Fluorescence, 26(5), 1831-1840. [Link]
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Application Note: A High-Throughput Screening Assay for the Identification of Novel Enzyme Inhibitors
Introduction: The Therapeutic Potential of 4H-Pyran Scaffolds
The 4H-pyran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Of particular interest is the emerging role of 2-amino-4H-pyran derivatives as potent enzyme inhibitors.[1][2] These compounds have shown inhibitory activity against a range of therapeutically relevant enzymes, such as Cyclin-Dependent Kinase 2 (CDK2), tyrosine kinases, and topoisomerases.[2][4][5]
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[2][6] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for the development of novel anticancer therapeutics.[6][7] This application note provides a detailed protocol for a robust and high-throughput compatible enzyme inhibition assay to evaluate the inhibitory potential of "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" against human CDK2/Cyclin A2. The described methodology utilizes the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][8]
Assay Principle: Quantifying Kinase Activity with ADP-Glo™
The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP generated in a kinase reaction. The luminescent signal produced is directly proportional to the kinase activity.[8][9]
-
Kinase Reaction: In the first step, the kinase (CDK2/Cyclin A2), its substrate, ATP, and the test inhibitor ("this compound") are incubated together. The kinase transfers the gamma-phosphate from ATP to its substrate, producing ADP.
-
ADP Detection: After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal. The intensity of this luminescent signal correlates with the amount of ADP produced and thus, the activity of the kinase.[1]
This assay format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.[8][10]
Experimental Workflow
Figure 1. Experimental workflow for the CDK2 inhibition assay.
Materials and Methods
Reagents and Equipment
-
Enzyme: Recombinant human CDK2/Cyclin A2 (e.g., Promega, #V2971)
-
Substrate: CDK substrate peptide (e.g., Histone H1 or a specific peptide substrate provided in a kit)[11][12]
-
ATP: Adenosine 5'-triphosphate, 10 mM solution (e.g., Promega, #9804)
-
Test Compound: "this compound" (synthesis as per established methods)
-
Positive Control Inhibitor: A known CDK2 inhibitor (e.g., R-Roscovitine or Milciclib)[6][7]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101)
-
Assay Plates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements
-
Plate Reader: A luminometer capable of reading multi-well plates
-
Standard Laboratory Equipment: Pipettes, reagent reservoirs, etc.
Protocol
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for 384-well plates.
1. Reagent Preparation
-
Kinase Buffer: Prepare the kinase reaction buffer as recommended by the enzyme supplier. A typical buffer may contain 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
Test Compound Stock: Prepare a high-concentration stock solution of "this compound" in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions of Test Compound: Perform serial dilutions of the test compound in kinase buffer containing a constant final concentration of DMSO (e.g., 1%). It is recommended to test at least 8 concentrations to generate a reliable dose-response curve.[13]
-
Positive Control: Prepare serial dilutions of the positive control inhibitor in the same manner as the test compound.
-
Enzyme Working Solution: Dilute the CDK2/Cyclin A2 enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
-
Substrate/ATP Mix: Prepare a solution containing the CDK substrate and ATP in kinase buffer. The final concentrations in the assay should be at or near the Km for each, if known, to ensure sensitive detection of inhibition.
2. Assay Procedure
-
Dispense Reagents:
-
Add 5 µL of the serially diluted test compound or positive control to the appropriate wells of the assay plate.
-
For control wells (100% activity), add 5 µL of the kinase buffer with the same final DMSO concentration.
-
For background control wells (0% activity), add 5 µL of kinase buffer.
-
-
Add Enzyme: Add 10 µL of the diluted CDK2/Cyclin A2 enzyme solution to all wells except the background control wells. Add 10 µL of kinase buffer to the background wells.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[1]
-
Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[4]
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[4]
-
Measure Luminescence: Read the luminescent signal using a plate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal of the background control wells from all other wells.
-
Calculate Percent Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response curve to a suitable model, such as a four-parameter logistic equation. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation
| Compound | Target | IC₅₀ (µM) [Predicted] |
| This compound | CDK2 | To be determined |
| R-Roscovitine (Positive Control) | CDK2 | ~0.073[6] |
Self-Validation and Causality
-
Positive Control: The inclusion of a known CDK2 inhibitor with a well-characterized IC₅₀ value is crucial for validating the assay performance. The calculated IC₅₀ for the positive control should be within the expected range.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 indicates an excellent assay.
-
Linearity of Reaction: It is essential to ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration. This can be determined in preliminary experiments by measuring product formation at different time points and with varying enzyme concentrations.
-
DMSO Tolerance: The effect of the solvent (DMSO) on enzyme activity should be evaluated to ensure that the final concentration used in the assay does not significantly inhibit the enzyme.
Mechanism of Action Studies
To further characterize the inhibitory mechanism of "this compound," follow-up studies can be performed. By measuring the IC₅₀ values at different ATP concentrations, it is possible to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive. ATP-competitive inhibitors are of particular interest as they bind to the highly conserved ATP-binding pocket of kinases.[14][15]
Conclusion
This application note provides a comprehensive and validated protocol for assessing the inhibitory activity of "this compound" against CDK2. The use of the ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput compatible method for identifying and characterizing novel enzyme inhibitors, thereby accelerating drug discovery efforts in oncology and other therapeutic areas.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Othman, E. A., Al-Majid, A. M., El-Sherbeny, M. A., & Barakat, A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]
-
Wang, S., Li, Y., Zhang, Y., Li, P., Li, J., Li, Y., ... & Zhang, J. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 888691. [Link]
-
Al-Zoubi, R. M., Al-Sagher, O. A., & Al-Momani, E. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4815-4828. [Link]
-
Li, J., Zhang, Y., Wang, Y., Li, P., Li, Y., Wang, S., ... & Zhang, J. (2021). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1656. [Link]
-
Bryan, M. C., Miller, W. R., Andrews, K. L., Baesch, B. A., Barta, T. E., Bennett, B. L., ... & White, H. S. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]
-
Hardcastle, I. R., Golding, B. T., & Griffin, R. J. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(8), 1777-1787. [Link]
-
Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., Soliman, S. M., Al-Najjar, H. J., & Mabkhot, Y. N. (2018). The Crystal Structure of 2-Amino-4-(2, 3-Dichlorophenyl)-6-Methoxy-4H-Benzo [h] chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 23(11), 2769. [Link]
-
Satoh, T., & Kim, Y. B. (2004). Measuring cyclin-dependent kinase activity. Methods in molecular biology (Clifton, N.J.), 280, 209–218. [Link]
-
Cisbio. Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
Hai, D. S., Thanh, N. D., Thuy, V. T. T., Tung, D. T., & Le, C. T. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
Hardcastle, I. R., Cockcroft, X., Curtin, N. J., El-Murr, M., Fazli, L., Gleave, M. E., ... & Griffin, R. J. (2004). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of medicinal chemistry, 47(15), 3710-3722. [Link]
-
Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]
-
Huang, M. J., Chen, Y. L., Hsieh, M. C., Chen, I. C., Huang, C. C., Chen, Y. H., ... & Chen, C. T. (2022). Discovery of N, 4-Di (1H-pyrazol-4-yl) pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(23), 8206. [Link]
-
Gangjee, A., Zeng, Y., Ihnat, M., Thorpe, J. E., & Warnke, L. A. (2009). The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo [2, 3-d] pyrimidines. Bioorganic & medicinal chemistry, 17(21), 7421-7430. [Link]
-
Patil, S., Shinde, S. K., Patil, M. U., & Patil, S. S. (2022). Plausible mechanism for the synthesis of 2‐amino‐4H‐pyran and tetrahydrobenzo [b] pyran catalyzed by WEMFSA. Journal of Heterocyclic Chemistry, 59(10), 1827-1835. [Link]
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"2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" in the synthesis of fused heterocyclic systems
An In-Depth Guide to the Application of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile in the Synthesis of Fused Heterocyclic Systems
Introduction: The Strategic Value of a Polyfunctional Pyranone
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent building block, valued for its high degree of functionality packed into a compact, reactive scaffold. Its utility stems from the unique arrangement of an enaminonitrile system (a vinylogous β-enaminonitrile) integrated within a pyranone ring. This configuration offers multiple reactive sites: a nucleophilic amino group, an electrophilic nitrile carbon, and the pyranone ring itself, which can participate in various annulation and transformation reactions.
These features make it an exceptionally versatile precursor for the synthesis of a diverse array of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development due to their wide-ranging biological activities.[1][2] This guide provides a detailed exploration of its application, focusing on the synthesis of key fused systems, with an emphasis on the underlying reaction mechanisms and field-proven experimental protocols.
Core Reactivity: A Mechanistic Overview
The synthetic power of this compound is rooted in the synergistic reactivity of its amino and nitrile functionalities. This "aminonitrile" motif is a classic precursor for the construction of nitrogen-containing heterocyclic rings. The primary reaction pathway involves the nucleophilic amino group initiating a reaction with a suitable dielectrophilic reagent, followed by an intramolecular cyclization where the nitrile group is attacked by a newly introduced nucleophilic center. This cyclization is a variant of the Thorpe-Ziegler reaction, a powerful method for ring formation.[3]
The general workflow allows for the annulation of various five- or six-membered rings onto the pyran core, leading to therapeutically relevant scaffolds like pyranopyridines, pyranopyrimidines, and pyranopyrazoles.
Caption: Key reactive sites of the pyran scaffold and its utility in synthesizing diverse fused heterocycles.
Application I: Synthesis of Pyrano[2,3-d]pyrimidines
The fusion of a pyrimidine ring to the pyran core yields pyrano[2,3-d]pyrimidines, a class of compounds investigated for a wide spectrum of pharmacological activities including antitumor, anti-inflammatory, and antimicrobial properties.[1] The synthesis leverages the embedded enaminonitrile functionality, which reacts with single-carbon synthons or their equivalents to construct the pyrimidine ring.
Mechanistic Rationale
A common and effective method involves the reaction with chloroacetyl chloride. The reaction proceeds via a two-step sequence:
-
N-Acylation: The nucleophilic C2-amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an N-acylated intermediate.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs where a nucleophilic center attacks the nitrile carbon. This is followed by tautomerization to yield the final, stable pyrano[2,3-d]pyrimidine system. The reaction is typically conducted in a polar aprotic solvent like DMF, which facilitates both steps.[1]
Caption: Workflow for the synthesis of pyrano[2,3-d]pyrimidines.
Protocol 1: Synthesis of 2-(chloromethyl)-7-methyl-5-oxo-5,6-dihydropyrano[2,3-d]pyrimidin-4(3H)-one
This protocol is adapted from a procedure described for analogous 2-amino-4H-pyran-3-carbonitriles.[1]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, dissolve 1.0 mmol of this compound in 10 mL of anhydrous DMF.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add 1.2 mmol of chloroacetyl chloride dropwise to the stirred solution. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic acylation reaction and prevent potential side reactions.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The IR spectrum should show the absence of the characteristic nitrile (C≡N) stretch (around 2200 cm⁻¹) and the appearance of new amide/lactam carbonyl stretches.
| Reagent | Role | Key Insight |
| Chloroacetyl Chloride | Dielectrophile | Provides the C2-N1 backbone for the new pyrimidine ring. |
| Anhydrous DMF | Solvent | A polar aprotic solvent that effectively dissolves reactants and facilitates the cyclization step.[1] |
| Ice Bath | Condition Control | Manages the exothermicity of the initial N-acylation step. |
Application II: Synthesis of Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazoles are another class of fused heterocycles with significant biological potential, including activities as kinase inhibitors.[4][5] Their synthesis from 2-amino-pyran-3-carbonitrile derivatives typically involves a reaction with hydrazine or its substituted analogues. While the title compound has a 4-oxo group, the general principle of using hydrazine to form a fused pyrazole from a β-ketonitrile or related precursor is a well-established synthetic strategy. The reaction with the title compound would likely proceed via reaction with the 4-oxo group and the C3-nitrile.
A more common route to this scaffold involves a four-component reaction, but for the purpose of using the title pyran as a direct precursor, a reaction with hydrazine hydrate would be the most direct approach.[6][7]
Mechanistic Rationale
-
Nucleophilic Attack: Hydrazine hydrate, being a potent binucleophile, attacks the electrophilic C4-carbonyl carbon of the pyranone ring.
-
Condensation & Cyclization: This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group.
-
Dehydration/Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the aromatic, fused pyrano[2,3-c]pyrazole system. The reaction is often catalyzed by a base or acid and performed in a protic solvent like ethanol or acetic acid.
Caption: Proposed pathway for the synthesis of pyrano[2,3-c]pyrazoles.
Protocol 2: Synthesis of a 6-Amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-one Derivative
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol or Glacial Acetic Acid
-
Piperidine (catalytic amount, optional)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask, add hydrazine hydrate (1.5 mmol).
-
Catalyst Addition: Add 2-3 drops of piperidine as a basic catalyst. Causality Note: Piperidine facilitates the initial condensation step and subsequent cyclization by promoting proton transfer events.
-
Reaction Execution: Reflux the reaction mixture for 6-8 hours. Monitor the reaction's progress using TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the precipitate by filtration, wash it with cold ethanol, and dry it. Recrystallization from ethanol or an ethanol/DMF mixture can be used for further purification.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the formation of the fused pyrazole ring. The ¹H NMR spectrum should show a characteristic N-H proton signal from the pyrazole ring.
| Reactant/Catalyst | Molar Ratio | Conditions | Typical Yield | Reference |
| Hydrazine Hydrate | 1.5 eq | Ethanol, Reflux, 6-8h | 75-90% | [6] |
| Phenylhydrazine | 1.5 eq | Acetic Acid, Reflux, 5h | 70-85% | [7] |
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. Its inherent polyfunctionality provides a robust and efficient entry point into a multitude of complex and medicinally relevant fused heterocyclic systems. The protocols detailed herein for pyrano[2,3-d]pyrimidines and pyrano[2,3-c]pyrazoles represent just a fraction of its synthetic potential. By varying the co-reactants and reaction conditions, a vast chemical space can be explored, leading to the discovery of novel compounds with unique biological profiles. Future research will undoubtedly continue to exploit this versatile scaffold, employing modern catalytic methods and multicomponent reaction strategies to build libraries of complex molecules for high-throughput screening in drug discovery and materials science.
References
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Hai, D. S., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Retrieved January 22, 2026, from [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: A review. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Thorpe reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (2020). JETIR.org. Retrieved January 22, 2026, from [Link]
-
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. (2014). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. (2013). Sci-Hub. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential and Toxicological Screening of Pyran Derivatives
The pyran scaffold is a privileged heterocyclic structure found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] Notably, various derivatives of 4H-pyran have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The compound "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" belongs to this promising class of molecules. Preliminary studies on related pyran structures have revealed cytotoxic effects against several human cancer cell lines, suggesting a potential role in the development of novel chemotherapeutic agents.[4][5][6][7]
The evaluation of cytotoxicity is a critical initial step in the drug discovery and development pipeline. It provides essential information regarding a compound's potential to induce cell damage or death, thereby informing on its therapeutic window and potential off-target effects.[8][9] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for a multi-parametric evaluation of the cytotoxicity of "this compound" using a suite of robust and validated cell-based assays.
This guide will detail the methodologies for assessing:
-
Cellular Viability and Metabolic Activity via the MTT assay.
-
Cell Membrane Integrity through the Lactate Dehydrogenase (LDH) release assay.
-
Induction of Apoptosis by measuring the activity of key executioner caspases (Caspase-3/7).
By employing these orthogonal assays, researchers can obtain a more complete and nuanced understanding of the cytotoxic mechanism of "this compound".
Comparative Cytotoxicity of Related Pyran Derivatives
To provide a context for the potential efficacy of "this compound," the following table summarizes the half-maximal inhibitory concentration (IC50) values of several related pyran derivatives against various human cancer cell lines. It is important to recognize that IC50 values can vary based on experimental conditions.[5]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| A pyrano [3, 2-c] pyridine derivative (4-CP.P) | MCF-7 (Breast Cancer) | 60 ± 4.0 | [10] |
| A steroidal 2H-pyran derivative | Various | Not specified | |
| Doxorubicin | Various | Varies | |
| Cisplatin | Various | Varies | |
| Fused Pyran Derivatives | A549, MCF7, HCT116 | Varies | [4][7] |
I. Assessment of Cell Viability and Metabolic Activity: The MTT Assay
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][11] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[12][13] This assay is a robust and widely used method for initial screening of cytotoxic potential and for determining the dose-response relationship of a test compound.[9][11]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
"this compound"
-
Selected cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[11][12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[14]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to each well of a 96-well plate.[14]
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include vehicle control wells (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
II. Assessment of Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
Principle and Rationale
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[16][17] The LDH assay is a colorimetric method that quantitatively measures LDH activity in the supernatant.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of cells with compromised membrane integrity.[18] This assay is an excellent indicator of necrosis or late-stage apoptosis.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH release-based cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Treated cell culture plates (as prepared for the MTT assay)
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
Lysis buffer (often 10X, provided in the kit)
-
Stop solution (provided in the kit)
-
96-well flat-bottom assay plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Compound-Treated: Cells exposed to various concentrations of "this compound".
-
Maximum LDH Release Control: To determine 100% cytotoxicity, add lysis buffer to untreated control wells 45 minutes before the assay.[18][19]
-
Medium Background Control: Wells containing only cell culture medium.
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well culture plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom assay plate.[19]
-
-
LDH Reaction:
-
Stopping the Reaction and Data Acquisition:
-
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity) ] x 100
-
-
III. Assessment of Apoptosis Induction: Caspase-Glo® 3/7 Assay
Principle and Rationale
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[10] A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[20][21] The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activities of caspases-3 and -7.[22] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7, releasing aminoluciferin. This product is then utilized by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.[22]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Treated cell culture plates (prepared in opaque-walled 96-well plates for luminescence assays)[23]
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Plate-reading luminometer
-
Orbital plate shaker
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with "this compound" in white, opaque-walled 96-well plates suitable for luminescence measurements. Follow the same seeding and treatment procedures as for the MTT assay.
-
Include appropriate controls: vehicle control, untreated cells, and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, according to the manufacturer's protocol.
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature.
-
-
Lysis and Caspase Reaction:
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[22]
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Interpretation and Concluding Remarks
The collective data from these three assays will provide a comprehensive cytotoxic profile of "this compound".
-
A dose-dependent decrease in the MTT signal indicates a reduction in cell viability, which could be due to either cytostatic (inhibition of proliferation) or cytotoxic (cell killing) effects.[9]
-
A concomitant increase in LDH release would confirm that the compound induces cell death via necrosis or late-stage apoptosis, characterized by a loss of membrane integrity.
-
An increase in caspase-3/7 activity would strongly suggest that the compound induces apoptosis.
By correlating the results, a researcher can begin to elucidate the primary mechanism of cytotoxicity. For example, if a significant increase in caspase activity is observed at concentrations that cause a decrease in MTT signal but only a minimal increase in LDH release, it would suggest that apoptosis is the primary mode of cell death.
Further investigations, such as cell cycle analysis and assessment of other apoptotic markers (e.g., Annexin V staining), can provide deeper insights into the specific mechanisms of action of "this compound". The protocols outlined in this guide provide a robust foundation for the initial cytotoxic evaluation of this and other novel pyran derivatives.
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- MTT Proliferation Assay Protocol. ResearchGate. (2025-06-15).
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. (2011-11-17).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- MTT Assay Protocol for Lab Use | PDF. Scribd.
- LDH assay kit guide: Principles and applications. Abcam.
- LDH cytotoxicity assay. Protocols.io. (2024-12-11).
- Cytotoxicity Profile: A Comparative Analysis of a Steroidal 2H-Pyran Derivative and Standard Chemotherapeutic Agents. Benchchem.
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- Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. PubMed.
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
- Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing. (2024-03-19).
- LDH Assay. Cell Biologics Inc.
- Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Promega.
- Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. PubMed.
- Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. (2021-07-01).
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
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- Caspase 3/7 Assay Kit (Magic Red) (ab270771). Abcam.
- Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
- How to Measure Cell Viability. Promega Corporation.
- The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI.
- Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. (2022-05-18).
- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH.
- (PDF) Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. ResearchGate. (2025-08-06).
- Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl- 2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Derivatives Using B. Brieflands. (2013-08-05).
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- 7. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 21. stemcell.com [stemcell.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. The information herein is synthesized from established literature and practical laboratory experience to provide a robust resource for your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the synthesis in a direct Q&A format.
Q1: What is the fundamental reaction pathway for synthesizing this compound and its analogs?
The synthesis of the 2-amino-4H-pyran core is a classic example of a multi-component reaction (MCR), prized for its efficiency and atom economy.[1] The most common route involves the condensation of an active methylene compound (malononitrile), a β-dicarbonyl compound (in this case, ethyl acetoacetate or acetylacetone), and typically an aldehyde.[2]
The reaction proceeds through a cascade of classical organic reactions, likely initiated by a base catalyst. The probable mechanism involves:
-
Knoevenagel Condensation: The reaction between an aldehyde and malononitrile to form a dicyanodiene intermediate.[3]
-
Michael Addition: The enolate of the β-dicarbonyl compound (ethyl acetoacetate) attacks the Knoevenagel adduct.[4]
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a ring-closing reaction, followed by tautomerization to yield the stable 4H-pyran heterocycle.[3][4]
A variety of catalysts can be employed, ranging from simple organic bases to heterogeneous and green catalysts.[2][5]
Caption: Probable mechanism for base-catalyzed 4H-pyran synthesis.
Q2: My reaction yield is consistently low. What factors should I investigate to optimize it?
Low yield is a frequent issue that can often be resolved by systematically evaluating several key reaction parameters.
-
Causality Behind Catalyst Choice: The base catalyst is not merely a reagent but the director of the reaction cascade. Its strength (pKa) dictates the rate of proton abstraction from the active methylene compounds.
-
Weak Bases (e.g., Piperidine, Morpholine, K₂CO₃): These are often sufficient to deprotonate malononitrile and ethyl acetoacetate without promoting significant side reactions.[3][6] Piperidine is a widely cited and effective catalyst for this transformation.
-
Stronger Bases (e.g., NaOEt, [Bmim]OH): While they can accelerate the reaction, they may also increase the rate of undesired pathways like the self-condensation of ethyl acetoacetate (a Claisen condensation).[5][7]
-
Green Catalysts (e.g., Snail Shell, modified molecular sieves): These heterogeneous catalysts offer the advantages of easy removal, potential reusability, and often milder reaction conditions.[2]
-
-
Solvent Effects on Reaction Pathway: The solvent choice influences reactant solubility, reaction rate, and in some cases, the product isolation.
-
Protic Solvents (e.g., Ethanol, Water): Ethanol is the most common and effective solvent, as it readily dissolves the reactants and facilitates the proton transfer steps in the mechanism.[5][8] Reactions in water, often aided by sonication, represent a green alternative.[9]
-
Solvent-Free: Performing the reaction neat can be highly efficient, reducing waste and sometimes accelerating the reaction, though it may require more precise temperature control.
-
-
Thermal Control: Many variations of this synthesis proceed efficiently at room temperature.[3][8] However, if the reaction is sluggish (as monitored by TLC), gentle refluxing in ethanol may be required.[6] Be cautious, as excessive heat can promote the formation of dark, tarry byproducts.
-
Reagent Purity and Stoichiometry:
-
Ethyl Acetoacetate Quality: This reagent can undergo self-condensation; using freshly distilled or high-purity ethyl acetoacetate is recommended.[10]
-
Stoichiometry: An equimolar ratio of the three components (aldehyde, malononitrile, ethyl acetoacetate) is standard. A slight excess of the more volatile component may sometimes be used.
-
Optimization Summary Table
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | Reference |
| Catalyst | Piperidine | K₂CO₃ | [Bmim]OH (Ionic Liquid) | Piperidine often gives good yields. K₂CO₃ is a milder, solid base. Ionic liquids can offer high efficiency but are more expensive. | [3],[6],[5] |
| Solvent | Ethanol | Water (Ultrasound) | Solvent-free | Ethanol is standard. Water is a green option. Solvent-free is efficient but may require thermal control. | [5],[9] |
| Temperature | Room Temp (20-25 °C) | Reflux (~78 °C in EtOH) | 50 °C | Start at room temperature. Reflux if the reaction is slow, but watch for byproduct formation. | [3],[6] |
| Time | 1-3 hours | 10-30 minutes | 24-48 hours | Highly dependent on other conditions. Monitor by TLC. Ultrasound can drastically reduce time. | [9],[3] |
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of side products is typically due to competing reaction pathways.
-
Common Side Products:
-
Knoevenagel Adduct: The intermediate formed from the aldehyde and malononitrile may be present if it fails to react further. This is more common if the Michael addition step is slow.[3]
-
Ethyl Acetoacetate Self-Condensation: Under strongly basic conditions, ethyl acetoacetate can self-condense.[7]
-
Hydrolysis: If the reaction is run for extended periods in aqueous or protic solvents, or during an aggressive workup, the nitrile (-CN) or ester groups can hydrolyze to carboxylic acids or amides. Ethyl cyanoacetate is known to hydrolyze rapidly under neutral and alkaline conditions.
-
-
Minimization Strategies:
-
Controlled Catalyst Addition: Add the base catalyst slowly and last to the mixture of the other reactants. This prevents any single component from reacting with itself before the multi-component cascade can begin.
-
Lower Temperature: If side reactions are prevalent, running the reaction at room temperature or even cooling it slightly can favor the desired thermodynamic product over kinetically-driven side reactions.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting materials are consumed to prevent the product from degrading or participating in further reactions.
-
Q4: The product precipitates but is impure. What is a robust purification protocol?
Purification is critical for obtaining a high-quality final product. A multi-step approach is often necessary.
-
Initial Filtration and Washing: The crude product often precipitates directly from the reaction mixture.
-
Filter the solid product using a Büchner funnel.
-
Wash the solid sequentially with cold water (to remove salts and water-soluble impurities), cold ethanol (to remove unreacted starting materials), and finally a non-polar solvent like hexane (to dry the solid).[3] This simple washing is often sufficient to achieve high purity.
-
-
Recrystallization: If washing is insufficient, recrystallization is the next step.
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing 4H-pyran derivatives.[3] Other potential solvents include mixtures of DMF/ethanol or acetic acid.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
-
-
Column Chromatography: For removing persistent impurities or separating very similar compounds, column chromatography is the method of choice.
Q5: My reaction isn't starting or is proceeding very slowly. How should I troubleshoot this?
When a reaction fails to initiate, a systematic check of the components and conditions is required. The following flowchart provides a logical troubleshooting sequence.
Sources
- 1. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Synthesis of 2-Amino-4H-pyran-3-carbonitriles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-amino-4H-pyran-3-carbonitriles. This document is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile multicomponent reaction (MCR) to construct this important heterocyclic scaffold. As these pyran derivatives are crucial building blocks in drug discovery and materials science, achieving high purity and yield is paramount.[1][2]
This guide provides in-depth, experience-driven answers to common issues related to side product formation, offering not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for the synthesis of 2-amino-4H-pyrans, and at which stages do side reactions typically occur?
The synthesis is a classic domino reaction that proceeds through three key steps: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.[3] Each step represents a potential branch point where the reaction can stall or proceed down an undesired path, leading to specific side products.
-
Step 1: Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between an aldehyde and malononitrile. This step is generally fast and forms a highly electrophilic α,β-unsaturated intermediate known as an arylidene malononitrile (Knoevenagel adduct).[3][4]
-
Step 2: Michael Addition: An active methylene compound (e.g., ethyl acetoacetate, dimedone), deprotonated by the catalyst, acts as a nucleophile and attacks the Knoevenagel adduct in a conjugate fashion. This forms an open-chain Michael adduct.[3]
-
Step 3: Intramolecular Cyclization & Tautomerization: The Michael adduct undergoes a rapid intramolecular cyclization, followed by tautomerization, to yield the stable 2-amino-4H-pyran-3-carbonitrile product.
Side products primarily arise from the incomplete progression of this sequence. The most common issues are the isolation of the Knoevenagel adduct (if Step 2 is slow) or the Michael adduct (if Step 3 is hindered).
Caption: Reaction cascade for 4H-pyran synthesis and key side products.
Q2: My reaction produced a brightly colored, crystalline solid with a sharp melting point, but NMR analysis confirms it's not the target pyran. What is it likely to be?
This observation strongly suggests the isolation of the Knoevenagel adduct (aryl-CH=C(CN)₂).
-
Causality: This side product accumulates when the second step, the Michael addition, is significantly slower than the initial Knoevenagel condensation. The extended conjugation in this intermediate often results in a colored (yellow to orange) and highly crystalline solid. This scenario is common under conditions where the catalyst is too weak to efficiently deprotonate the active methylene compound, or if the active methylene compound is sterically hindered.
-
Troubleshooting Steps:
-
Increase Catalyst Basicity/Loading: A stronger base or a higher catalyst load can increase the concentration of the active methylene nucleophile, accelerating the Michael addition. For instance, switching from a mild base like piperidine to a stronger one like DBU, or increasing the loading of a catalyst like K₂CO₃, can be effective.[5]
-
Solvent Choice: Polar protic solvents like ethanol can stabilize the transition state of the Michael addition, pushing the reaction forward.[6][7] In contrast, non-polar solvents may favor the Knoevenagel adduct.
-
Temperature: Gently heating the reaction (e.g., to 50-80°C) can often provide the necessary activation energy to overcome the barrier for the Michael addition.
-
Q3: My TLC plate is very messy with multiple new spots, and I'm getting a low yield of an impure, oily product. What kind of side reactions could cause this?
A complex reaction mixture with low yields often points to the formation of Michael adducts that fail to cyclize or the formation of bis-adducts .
-
Causality (Michael Adducts): The open-chain Michael adduct is more polar than the final pyran and may not cyclize efficiently due to steric hindrance, electronic effects, or unfavorable conformations. This can lead to a mixture of diastereomers of the Michael adduct, resulting in multiple TLC spots and purification difficulties.
-
Causality (Bis-Adducts): In some cases, particularly with highly reactive active methylene compounds like dimedone, a second molecule can add to the Knoevenagel intermediate.[8][9] This leads to higher molecular weight byproducts that are often difficult to characterize and separate.
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Ensure a precise 1:1:1 stoichiometry of the three components. An excess of the active methylene compound can promote bis-adduct formation.
-
Change the Catalyst: Lewis acid catalysts (e.g., InCl₃, nano-Fe₃O₄) can promote the crucial cyclization step more effectively than some base catalysts by coordinating to the carbonyl and nitrile groups, facilitating the ring closure.[9][10]
-
Solvent and Temperature Control: Running the reaction at room temperature or below may slow down competing side reactions and favor the desired intramolecular cyclization pathway. Water or aqueous ethanol has been shown to be an effective medium for promoting clean conversions.[11][12]
-
Q4: My purified 2-amino-4H-pyran seems to change over time, showing new spots on TLC even when stored. Is this related to the synthesis?
This is likely not a synthesis byproduct but a post-synthetic degradation issue. 2-Amino-4H-pyran-3-carbonitriles can be photosensitive.
-
Causality: Exposure to light, particularly UV from sunlight or laboratory lighting, can induce a photochemical reaction. One documented degradation pathway involves the formation of bicyclo[4.2.0]octene derivatives.[13] Solutions of these compounds left on a lab bench for extended periods can show a significant decrease in the active compound and a loss of biological activity.[13]
-
Preventative Measures:
-
Storage: Store the final, purified compounds in amber vials or wrapped in aluminum foil to protect them from light.
-
Handling: During workup and analysis (e.g., preparing TLC or NMR samples), minimize exposure to direct, bright light.
-
Solvent: Prepare solutions for biological screening or other applications fresh and use them promptly.
-
Troubleshooting Guide: At-a-Glance
This table summarizes common experimental issues and provides targeted solutions based on mechanistic insights.
| Observation / Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low yield; main isolate is the Knoevenagel adduct | 1. Catalyst is too weak or concentration is too low.2. Reaction temperature is insufficient.3. The active methylene compound is not acidic enough. | 1. Switch to a stronger base catalyst (e.g., DBU, Et₃N) or increase loading of catalysts like K₂CO₃ to accelerate the Michael addition.[5]2. Increase reaction temperature to reflux in ethanol to overcome the activation barrier for the Michael step.[6]3. Use a more polar solvent like ethanol or water to better solvate ionic intermediates.[7][12] |
| Multiple products observed; difficult purification | 1. Michael adduct fails to cyclize.2. Formation of bis-Michael adducts.3. Self-condensation of the aldehyde (Aldol reaction). | 1. Use a Lewis acid catalyst (e.g., nano-SnO₂) to promote the final intramolecular cyclization.[11]2. Verify 1:1:1 stoichiometry to prevent side reactions from excess reagents.3. Lower the reaction temperature to increase selectivity for the desired domino pathway over competing reactions. |
| Reaction does not proceed or is extremely slow | 1. Inactive catalyst.2. Electronically poor or sterically hindered aldehyde. | 1. Confirm catalyst activity. If using a heterogeneous catalyst, ensure it has been properly activated and stored.[11][14]2. Increase reaction time and/or temperature. Aldehydes with strong electron-withdrawing groups react faster, while those with electron-donating or bulky groups may require more forcing conditions. |
| Final product degrades upon standing | Photochemical decomposition of the 4H-pyran ring. | 1. Store the compound protected from light (amber vials, foil).2. Perform workup and analysis under subdued lighting. 3. Use freshly prepared solutions for subsequent applications.[13] |
Protocols & Methodologies
Protocol 1: General Synthesis of 2-Amino-4H-pyrans using K₂CO₃
This protocol is a robust starting point based on a reliable and environmentally benign method.[5]
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and the active methylene compound (1.0 mmol).
-
Add 96% ethanol (10 mL) to the flask.
-
Add potassium carbonate (K₂CO₃) as a catalyst (0.05 mmol, ~7 mg).
-
Fit the flask with a condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). Reactions are typically complete within 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates directly from the solution. Collect the solid by vacuum filtration.
-
Wash the collected precipitate with cold ethanol and then n-hexane (10 mL) to remove any residual starting materials.
-
Dry the product under vacuum. No further purification is typically needed.
Protocol 2: Troubleshooting Workflow for Optimizing a Sluggish Reaction
If a reaction is yielding side products, a systematic approach is necessary. This workflow helps diagnose and solve the issue efficiently.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Peculiarities of 2-amino-3-R-4-aryl-4H-pyranes multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4H-Pyran Synthesis [organic-chemistry.org]
- 11. jmnc.samipubco.com [jmnc.samipubco.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. growingscience.com [growingscience.com]
Technical Support Center: Purification of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" from a reaction mixture. The guidance herein is grounded in established chemical principles and field-proven laboratory techniques to ensure the isolation of a high-purity final product.
I. Frequently Asked Questions (FAQs)
Q1: My crude product of this compound is a brownish or yellowish solid. Is this normal, and how can I decolorize it?
A1: It is common for the crude product of this multi-component reaction to have a yellowish or even brownish tint. This discoloration is typically due to the formation of minor, highly conjugated byproducts or the presence of residual starting materials and catalysts, especially if the reaction mixture became dark during the synthesis.[1] The most common and effective method for decolorization is recrystallization from a suitable solvent, such as ethanol. Often, the colored impurities are more soluble in the hot solvent than your target compound and will remain in the mother liquor upon cooling. For persistent coloration, a small amount of activated charcoal can be added to the hot solution before filtration, but this may lead to some loss of the desired product.
Q2: What is the best general-purpose solvent for recrystallizing this compound?
A2: Based on reports for structurally similar 2-amino-4H-pyrans, ethanol is an excellent first choice for recrystallization.[2][3][4] These compounds are often readily soluble in hot ethanol and sparingly soluble in cold ethanol, which is the ideal characteristic for effective recrystallization. Other potential solvents include methanol or mixtures of ethanol and water. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude product.
Q3: My yield is significantly lower than expected after purification. What are the common causes?
A3: Low yield after purification can stem from several factors:
-
Incomplete Reaction: The initial synthesis may not have gone to completion. It's crucial to monitor the reaction by Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[4]
-
Losses during Workup: If the product has some solubility in the washing solvents (e.g., water), significant amounts can be lost during the initial isolation steps.[2] Minimizing the volume of washing solvents can help.
-
Improper Recrystallization Technique: Using too much solvent for recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor. Likewise, cooling the solution too rapidly can trap impurities and reduce the yield of pure crystals.
-
Product Adsorption: If using purification aids like activated charcoal for decolorization, some of the product can be irreversibly adsorbed, leading to lower recovery.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be employed:
-
Melting Point: A sharp melting point that is consistent with literature values (if available for the specific compound) indicates high purity. A broad melting range suggests the presence of impurities.
-
Spectroscopy:
-
IR Spectroscopy: Look for characteristic peaks, especially a strong absorption band for the nitrile group (C≡N) around 2200 cm⁻¹ and bands for the amino group (N-H) in the region of 3200-3450 cm⁻¹.[1][5]
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure. Key signals to look for in ¹H NMR include a singlet for the methyl group and signals for the amino protons.[1][6] ¹³C NMR should show a characteristic signal for the nitrile carbon.[1]
-
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Off-White/Yellow/Brown Product | Formation of colored byproducts during the reaction. Residual basic catalyst (e.g., piperidine, triethylamine) can also contribute to color. | Primary Solution: Recrystallize the crude product from ethanol.[2][4] For stubborn coloration: Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal. Be aware this may reduce your overall yield. |
| Low Yield After Purification | Excessive solvent used for recrystallization. Product has partial solubility in washing solvents. Premature crystallization during hot filtration. | Optimize Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the crude product. Minimize Washing Losses: Wash the filtered solid with a minimal amount of cold solvent. Prevent Premature Crystallization: Pre-heat the funnel and filter flask used for hot filtration. Collect and re-concentrate the mother liquor to obtain a second crop of crystals. |
| Starting Materials Detected in NMR/IR | Incomplete reaction. Inefficient removal during workup. | Improve Initial Reaction: Ensure adequate reaction time and temperature. Monitor reaction progress via TLC.[4] Purification Strategy: If recrystallization is insufficient, consider flash column chromatography. A common eluent system for similar compounds is a gradient of ethyl acetate in petroleum ether or hexane.[6] |
| Broad or Depressed Melting Point | Presence of solvent or impurities. | Remove Residual Solvent: Dry the purified solid under vacuum for an extended period. Re-Purify: If the melting point is still broad, a second recrystallization or column chromatography may be necessary. |
| Product is an Oil or Gummy Solid | Presence of significant impurities that are depressing the melting point. The compound may have a low melting point naturally. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal from a previous successful batch if available. Alternative Purification: If the product refuses to crystallize, purification by flash column chromatography is the recommended next step.[6] |
III. Detailed Purification Protocols
A. Protocol for Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
(Optional Decolorization): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
B. Protocol for Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
IV. Visualization of Purification Strategy
The choice of purification method often depends on the initial purity of the crude product and the nature of the impurities. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
V. References
-
Do, S. H., et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link].
-
Aghajani, M., et al. (2020). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. ResearchGate. Available at: [Link].
-
Gao, B., et al. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. ResearchGate. Available at: [Link].
-
Nikitina, K. V., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. Available at: [Link].
-
Karimi-Jaberi, Z., & Pooladian, B. (2013). Synthesis of 2-amino-4H-pyran-3-carbonitriles. ResearchGate. Available at: [Link].
-
SpectraBase. (n.d.). 2-Amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile. Available at: [Link].
-
Nyapola, M. S., et al. (2024). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData. Available at: [Link].
-
SpectraBase. (n.d.). 2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile. Available at: [Link].
-
Nyapola, M. S., et al. (2024). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. National Institutes of Health. Available at: [Link].
-
ChemSynthesis. (n.d.). 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile. Available at: [Link].
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link].
-
Fun, H.-K., et al. (2001). 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile. PubMed. Available at: [Link].
-
Tashrifi, Z., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. ResearchGate. Available at: [Link].
-
Chen, C. X., et al. (2015). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link].
-
CN107011254B. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. Available at: .
-
Protsenko, I. V., et al. (2020). Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. SciSpace. Available at: [Link].
-
Dabholkar, V. V., & Bobade, Y. A. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc. Available at: [Link].
-
Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link].
-
Wang, X., et al. (2001). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. PubMed. Available at: [Link].
-
Georganics. (n.d.). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Available at: [Link].
-
PubChem. (n.d.). methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate. Available at: [Link].
-
Al-Omair, M. A., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available at: [Link].
-
El-borai, M. A., et al. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link].
-
Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link].
-
Vasuki, G., et al. (2012). 6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. National Institutes of Health. Available at: [Link].
Sources
- 1. sciforum.net [sciforum.net]
- 2. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Welcome to the technical support resource for the synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure product purity. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions based on established literature and in-field experience.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific, common issues encountered during the synthesis of this compound, which is typically achieved via a multicomponent reaction of ethyl acetoacetate and malononitrile.
Question 1: My reaction yield is significantly lower than reported values, or I'm failing to isolate any product. What are the most probable causes?
Answer: Low or no yield in this pyran synthesis is a frequent issue that can almost always be traced back to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or reagent quality.
-
Causality - The Role of the Catalyst: The reaction proceeds through a series of base-catalyzed steps, beginning with a Knoevenagel condensation. The base's primary role is to deprotonate the active methylene group of malononitrile, forming a nucleophilic carbanion that attacks the keto-group of ethyl acetoacetate.[1] An inappropriate or weak base will fail to generate a sufficient concentration of this carbanion, stalling the reaction at the outset. A wide range of catalysts, from simple organic bases like piperidine to inorganic salts such as potassium carbonate, have proven effective.[2]
-
Troubleshooting Steps & Optimization:
-
Catalyst Selection & Loading: If you are using a weak base, consider switching to a more potent catalyst. For instance, while piperidine is common, solid bases like potassium carbonate or specialized catalysts like KOH-loaded CaO have demonstrated high efficiency.[3] Catalyst loading is also critical; an optimal amount is necessary, as excess catalyst can complicate purification without improving yield.[3] A screening of different catalysts is highly recommended (see Protocol 2).
-
Solvent & Temperature: The choice of solvent is crucial. While ethanol is commonly used, some studies have shown that solvent-free conditions can dramatically increase yields by favoring the forward reaction kinetics.[3] If using a solvent, ensure it is anhydrous, as water can interfere with the catalyst and intermediates. Temperature should be optimized; start at room temperature and gradually increase. Refluxing in ethanol is a common condition.
-
Reagent Purity: Ensure your starting materials, particularly ethyl acetoacetate and malononitrile, are pure. Old or improperly stored reagents can degrade, leading to side reactions and lower yields.
-
Question 2: I'm observing the formation of significant side products, complicating purification. How can these be minimized?
Answer: Side product formation is typically linked to the reaction mechanism's sequential nature and the stability of intermediates. The primary competing pathway is the formation of an open-chain dienone intermediate that fails to cyclize.[4][5]
-
Causality - The Cyclization Step: The overall mechanism involves a Knoevenagel condensation, followed by a Michael addition, and finally, an intramolecular cyclization to form the stable 4H-pyran ring.[3][6] If the final cyclization step is slow or reversible, the acyclic intermediate can accumulate or participate in side reactions.
-
Troubleshooting Steps & Optimization:
-
Promote Cyclization: The cyclization is often the rate-determining step. Ensuring a suitable catalyst is present and that the temperature is optimal can drive the reaction towards the desired cyclic product.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of ethyl acetoacetate and malononitrile. An excess of either reactant can lead to self-condensation or other side reactions.
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. This allows you to identify the optimal reaction time to maximize the formation of the desired product and minimize the formation of byproducts from prolonged reaction times or decomposition.
-
Below is a logical workflow to diagnose and resolve common synthesis issues.
Caption: Simplified reaction mechanism pathway.
-
How do I confirm the identity and purity of my final product? Standard spectroscopic methods are sufficient.
-
FT-IR: Look for characteristic absorption bands for the amino group (N-H stretching) around 3200-3400 cm⁻¹, the nitrile group (C≡N) around 2200 cm⁻¹, and the carbonyl group (C=O) around 1680-1700 cm⁻¹. [7] * ¹H NMR: Expect signals for the methyl group, the amino protons (often a broad singlet), and the methine proton of the pyran ring.
-
¹³C NMR: Confirm the presence of the expected number of carbon signals, including those for the nitrile, carbonyl, and sp² carbons of the pyran ring. [7] * Melting Point: A sharp melting point close to the literature value indicates high purity.
-
-
What are the key safety precautions for this synthesis?
-
Malononitrile is toxic and should be handled with gloves in a well-ventilated fume hood.
-
Organic bases like piperidine are corrosive and volatile; handle with appropriate personal protective equipment (PPE).
-
The reaction may be exothermic, especially on a larger scale. Use an ice bath for cooling if necessary during catalyst addition.
-
Data Summary & Experimental Protocols
Table 1: Comparison of Catalysts and Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 5 | ~85% | [6] |
| K₂CO₃ | Ethanol | Reflux | 2 | 75-95% | [2] |
| None (Solvent-free) | None | 60 | 1 | 92% | [3] |
| [Bmim]OH (Ionic Liquid) | Ethanol:Water (1:1) | Reflux | 2 | 80% | [7] |
| NH₄OH (25-28%) | Ethanol | 25 | 3 | 63% | [7] |
Protocol 1: Standard Synthesis using Piperidine Catalyst
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Absolute Ethanol
-
Piperidine
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (25 mL).
-
Add ethyl acetoacetate (1.30 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) to the flask.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add piperidine (0.1 mL, ~1 mmol, 10 mol%) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
After the reaction is complete (as indicated by the disappearance of starting materials), cool the mixture to room temperature.
-
A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Collect the crude solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from hot ethanol as described in the troubleshooting section.
-
Dry the final product in a vacuum oven. Expected yield: >80%.
Protocol 2: Catalyst Screening for Yield Optimization
Procedure:
-
Set up five parallel reactions in small flasks, each with ethyl acetoacetate (1 mmol) and malononitrile (1 mmol) in ethanol (5 mL).
-
To each flask, add a different catalyst (10 mol%):
-
Flask A: Piperidine
-
Flask B: Triethylamine (TEA)
-
Flask C: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Flask D: Potassium Carbonate (K₂CO₃)
-
Flask E: No catalyst (control)
-
-
Stir all reactions at a set temperature (e.g., 60 °C) for a fixed time (e.g., 3 hours).
-
After the reaction time, cool the mixtures, collect any precipitate by filtration, and wash with cold ethanol.
-
Dry the products and record the mass to determine the yield for each catalyst. This will identify the most effective catalyst for your specific laboratory conditions.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2H-Pyran Derivatives.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of pyran derivatives.
- Banu, B. R., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central.
- Benchchem. (n.d.). Troubleshooting low yields in pyran cyclization reactions.
- Hai, D. S., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.
- Nenajdenko, V. G., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central.
- ResearchGate. (n.d.). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives.
- Karimi-Jaberi, Z., & Pooladian, B. (2013). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α,α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. ResearchGate.
- Ryzhkov, D., et al. (2023). Pseudo-multicomponent reactions. RSC Advances.
- Valdivia, M., et al. (2016). Recent Advances in the Synthesis of 2H-Pyrans. PubMed Central.
- Al-Joboury, W. M. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. Central Asian Journal of Medical and Natural Science.
Sources
- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
Troubleshooting low bioactivity of synthesized 2-amino-4H-pyran derivatives
Welcome to the technical support center for the synthesis and application of 2-amino-4H-pyran derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. 2-Amino-4H-pyrans are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, a common challenge encountered in the lab is unexpectedly low or inconsistent bioactivity from newly synthesized batches.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to the bioactivity of your compounds. Our approach is rooted in explaining the causal relationships behind experimental observations and providing validated protocols to ensure the integrity of your results.
Section 1: Synthesis, Purification, and Characterization Issues
The biological activity of a compound is fundamentally dependent on its chemical identity and purity. Issues arising during synthesis or work-up are the most common source of poor results downstream.
Q1: My synthesized 2-amino-4H-pyran derivative shows low bioactivity, but the reaction seemed to work. What are the first things I should check?
The first step is to rigorously confirm the identity and purity of your final compound. A successful reaction, indicated by the consumption of starting materials on a Thin Layer Chromatography (TLC) plate, does not guarantee a pure, active product.
Initial Troubleshooting Steps:
-
Verify Structural Integrity: The most crucial step is to confirm that you have synthesized the correct molecule. Use a full suite of spectroscopic methods.
-
¹H and ¹³C NMR: Confirm the presence of all expected peaks and the absence of starting materials. Key signals for the 4H-pyran core should be present.[2][4][5]
-
FT-IR: Look for characteristic peaks, such as the N-H stretching of the amino group (around 3200-3450 cm⁻¹) and the strong C≡N stretch of the nitrile group (around 2187-2203 cm⁻¹).[2][6]
-
Mass Spectrometry (MS): Confirm the molecular weight of your compound.[7]
-
-
Assess Purity: Even small amounts of impurities can inhibit biological activity or interfere with assay measurements.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. Aim for a purity level of >95% for biological screening.
-
Melting Point: A sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities.[2]
-
-
Check for Residual Catalysts or Reagents: The synthesis of 2-amino-4H-pyrans often involves a three-component reaction using a basic catalyst like piperidine, N-methylmorpholine, or an ionic liquid.[1][2][8][9] Residual catalyst can be cytotoxic or interfere with assays. Ensure your purification method (e.g., recrystallization, column chromatography) effectively removes these.
Q2: What are common side products or impurities in the multicomponent synthesis of 2-amino-4H-pyrans, and how can they affect my results?
The typical one-pot synthesis involves an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.[4][9] Side reactions can lead to impurities that are structurally similar to the desired product.
Common Impurities and Their Potential Impact:
| Impurity Type | Formation Mechanism | Potential Impact on Bioactivity |
| Knoevenagel Adduct | Incomplete reaction; the intermediate formed between the aldehyde and malononitrile fails to react with the 1,3-dicarbonyl. | Can be reactive and may exhibit its own cytotoxicity, confounding results. It may also compete with the final product for the biological target if structurally similar. |
| Michael Adduct Intermediate | Incomplete cyclization of the intermediate formed after the Michael addition. | May have different solubility and activity profiles. Its presence reduces the effective concentration of your desired compound. |
| Self-Condensation Products | The 1,3-dicarbonyl compound (e.g., dimedone) can undergo self-condensation under basic conditions. | Generally inactive, but they reduce the yield and purity of the target compound. |
| Unreacted Starting Materials | Inefficient reaction conditions or incorrect stoichiometry. | Can interfere with certain assay types (e.g., colorimetric assays) or exhibit unexpected toxicity. |
Below is a diagram illustrating the general mechanism, highlighting where intermediates that could become impurities are formed.
Caption: General reaction mechanism for 2-amino-4H-pyran synthesis.
Section 2: Bioassay and Screening Problems
Even with a pure compound, the design and execution of the biological assay are critical for obtaining meaningful data.
Q3: My compound is pure, but the bioactivity is still low or varies between experiments. What assay-related factors should I investigate?
Inconsistent results often point to issues with compound handling, assay conditions, or the controls used.
Troubleshooting Your Bioassay Protocol:
-
Compound Solubility: 2-amino-4H-pyrans are often poorly soluble in aqueous media.[6] If your compound precipitates in the assay buffer, its effective concentration will be much lower than intended.
-
Solution: Use a small amount of a biocompatible solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. Ensure the final concentration of DMSO in the assay wells is low (typically <0.5%) and consistent across all wells, including controls, as DMSO can have its own biological effects.
-
-
Positive and Negative Controls: The validity of your results depends entirely on your controls.
-
Positive Control: Use a known active compound (e.g., a standard antibiotic like ampicillin for an antibacterial assay[3]) to confirm the assay is working correctly. If the positive control fails, the assay itself is flawed.
-
Negative Control (Vehicle Control): This should contain everything your test wells have (media, cells, solvent) except for your compound. This accounts for any effects of the solvent (e.g., DMSO).
-
-
Compound Stability: Is your compound stable under the assay conditions (e.g., in aqueous buffer, at 37°C, over 24-48 hours)? It could be degrading over the course of the experiment.
-
Test: Incubate your compound in the assay medium for the duration of the experiment, then analyze its integrity using HPLC.
-
-
Assay Choice: Ensure you are using the right assay for the biological question. For example, when screening for antibacterial activity, a Minimum Inhibitory Concentration (MIC) assay is quantitative, while a disk diffusion assay is more qualitative.[10][11]
Q4: I am performing a cytotoxicity assay (e.g., MTT) and see low activity. How can I be sure the result is accurate?
The MTT assay is a colorimetric assay that measures metabolic activity, which is an indirect measure of cell viability.[12] Several factors can interfere with it.
MTT Assay-Specific Troubleshooting:
| Potential Issue | Explanation | Solution |
| Direct MTT Reduction | Your compound may be a reducing agent that directly converts the yellow MTT tetrazolium salt to purple formazan, independent of cellular activity. This would give a false negative (i.e., suggest cells are viable when they are not). | Run a control well with your compound, media, and MTT but no cells . If a color change occurs, your compound is interfering with the assay. Consider an alternative cytotoxicity assay like LDH release or Trypan Blue exclusion.[13] |
| Formazan Crystal Insolubility | The purple formazan crystals must be fully dissolved (usually with DMSO or isopropanol) for accurate absorbance reading. Incomplete dissolution leads to artificially low readings. | After incubation, visually inspect the wells under a microscope to ensure all formazan crystals are dissolved before reading the plate. |
| Incorrect Cell Seeding Density | Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and cell death unrelated to your compound. | Optimize the cell seeding density for your specific cell line and plate format (e.g., 96-well) to ensure they are in the logarithmic growth phase during the experiment.[14] |
Section 3: Structure-Activity Relationship (SAR) and Compound Optimization
If your compound is pure and the assay is robust, but the activity is still not at the desired level, the issue may lie with the molecular structure itself.
Q5: My lead compound has confirmed low-to-moderate activity. How do I rationally design the next generation of derivatives to improve potency?
This is a classic medicinal chemistry challenge that involves exploring the Structure-Activity Relationship (SAR).[15][16] The goal is to identify which parts of the molecule are essential for activity and which can be modified to enhance it.
Key Strategies for SAR Exploration:
-
Analyze the Core Scaffold: The 2-amino-4H-pyran core is a privileged structure, but the substituents at various positions dictate the specific activity.[17]
-
Systematic Modification: Modify one part of the molecule at a time to understand its contribution.
-
The Aryl Group at C4: This is a common point of modification. Varying the substituents on this aromatic ring (e.g., with electron-donating or electron-withdrawing groups) can significantly impact activity by altering electronic properties and steric interactions with the biological target.[3]
-
Substituents on the Pyran Ring: The groups at positions 5 and 6 (often part of a fused ring system like in chromene derivatives) are critical. Altering their size, lipophilicity, and hydrogen bonding capacity can tune the compound's properties.[1]
-
-
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability.[18][19][20]
-
Example: If you have a methoxy (-OCH₃) group on the C4-aryl ring, you could replace it with a chlorine atom (-Cl). Both are of similar size, but have different electronic properties, which could lead to improved interactions with the target.[21]
-
The following flowchart provides a logical workflow for troubleshooting low bioactivity.
Caption: A troubleshooting workflow for low bioactivity of synthesized compounds.
Appendices: Key Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific compounds and experimental setup.
Appendix A: General Protocol for the Synthesis of a 2-Amino-4H-pyran Derivative
This protocol describes a typical one-pot, three-component synthesis.[4][9]
Reagents:
-
Substituted Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol, 66 mg)
-
Dimedone (1 mmol, 140 mg)
-
Ethanol (10 mL)
-
N-methylmorpholine (0.1 mmol, 11 µL) as catalyst
Procedure:
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol).
-
Add ethanol (10 mL) to dissolve or suspend the reactants.
-
Add the catalyst, N-methylmorpholine (0.1 mmol), to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC (e.g., using a mobile phase of hexane:ethyl acetate 7:3).
-
Upon completion of the reaction (typically 1-3 hours), a solid precipitate will form.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) and then with water to remove any residual catalyst and unreacted starting materials.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-4H-pyran derivative.
-
Crucially, confirm the structure and purity using NMR, IR, MS, and HPLC as described in Section 1.
Appendix B: Protocol for Broth Microdilution MIC Assay (Antimicrobial)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[22]
Materials:
-
96-well microtiter plate
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control (e.g., Ampicillin)
-
Spectrophotometer (plate reader)
Procedure:
-
In the first column of the 96-well plate, add 100 µL of broth medium containing your test compound at twice the highest desired final concentration.
-
Add 50 µL of broth to all other wells (columns 2-12).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will be your growth control (no compound). Column 12 will be your sterility control (broth only, no bacteria).
-
Prepare a bacterial inoculum suspension and dilute it in broth to a final concentration of approximately 1 x 10⁶ CFU/mL. Add 50 µL of this suspension to wells in columns 1-11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.
Appendix C: Protocol for MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with a compound.[12][23]
Materials:
-
Cancer cell line (e.g., HCT-116[3])
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of your compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing your compound at various concentrations. Include wells for untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[12]
References
- Khafagy, M. M., Abd El-Wahab, A. H. F., Eid, F. A., & El-Agrody, A. M. (2002).
- Shestopalov, A. M., & Shcherbinin, M. V. (2004). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
- Kerru, N., Gummidi, L., Bhaskaruni, S. V. H. S., & Jonnalagadda, S. B. (2020). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives.
- Al-Shabib, N. A., Khan, J. M., & Khan, A. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 28(12), 7085-7093.
- Same as above.
- Asadi, S., & Karimi, F. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 15(4), 737-745.
- Nguyen, T. T., & Le, T. H. (2017). Synthesis of 2-amino-4H-pyran-3-carbonitriles: its reaction to chloroacetyl chloride. Sciforum.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380.
- Barreteau, H., Mandoukou, L., Adt, I., Gaillard, I., Courtois, B., & Courtois, J. (2004). A rapid method for determining the antimicrobial activity of novel natural molecules. Journal of Food Protection, 67(9), 1961-1964.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.
- Singh, P., & Kumar, A. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Future Journal of Pharmaceutical Sciences, 8(1), 1-21.
- Protocols.io. (2024). Cytotoxicity Assay Protocol. protocols.io.
- JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
- ResearchGate. (2015). Which protocols and methods are appropriate to investigate phytochemical compounds on cell cytotoxicity?
- Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters.
- Reddy, C. S., & Rao, M. S. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience, 11(1), 3235-3242.
- SpiroChem. (n.d.).
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
- ResearchGate. (2025). ChemInform Abstract: Synthesis, Structure, Chemical Reactivity, and Practical Significance of 2-Amino-4H-pyrans.
- Central Asian Journal of Medical and Natural Science. (2024).
- El-Sayed, N. N. E., El-Gamal, M. I., & El-Kerdawy, A. M. (2022).
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- LASSBIO - UFRJ. (n.d.).
- ResearchGate. (2025). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives.
- ResearchGate. (n.d.). Selected bioactive compounds consisted of 2-amino-4H-pyrans.
- Drug Design Org. (n.d.).
- ResearchGate. (2025). Green Synthesis of 2-Amino-4H-Pyran Derivatives Using a Novel Biopolymer Nanocatalyst ND/Fe3O4/Pectin-Ag.
- NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC.
- RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC.
- ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
- Collaborative Drug Discovery. (2025).
- NIH. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. PMC.
- ResearchGate. (n.d.). Synthesis of 2-amino-4H-pyran derivatives -pharmaceutically relevant architectures.
- PubMed. (2019).
- MDPI. (n.d.).
- ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity.
Sources
- 1. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Stability of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges commonly encountered when handling this compound in solution. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Inherent Instability
The 2-amino-4H-pyran scaffold is a valuable pharmacophore, but it is also known for its inherent instability, a critical factor that can significantly impact experimental outcomes. The parent 4H-pyran ring system is susceptible to decomposition in aqueous media and in the presence of air. The introduction of a 2-amino group, while often crucial for biological activity, can further electronically destabilize the pyran ring, making it more prone to degradation. This guide will help you anticipate, identify, and mitigate these stability issues.
Part 1: Troubleshooting Common Stability-Related Observations
This section addresses specific problems you might encounter during your research, providing explanations for the underlying causes and actionable solutions.
Issue 1: Rapid Loss of Compound Activity or Purity in Solution
Question: I've dissolved my this compound in an organic solvent for my assays, but I'm observing a rapid decline in its expected biological activity and purity, even when stored for a short period. What could be the cause?
Answer:
This is a frequently reported issue and can be attributed to several factors, primarily photodegradation and general solution instability.
Causality:
-
Photodegradation: 2-Amino-4H-pyran-3-carbonitrile derivatives are known to be sensitive to light. Exposure to ambient laboratory light, especially over several hours, can induce photochemical reactions. One documented pathway involves a rearrangement of the pyran ring to form bicyclic products like cyclobutenes, which are unlikely to retain the biological activity of the parent compound.[1] An observable sign of this degradation can be a color change in the solution.
-
General Solution Instability: Even in the absence of light, solutions of 2-amino-4H-pyrans can exhibit limited stability.[1] The presence of trace amounts of water or acidic/basic impurities in the solvent can catalyze hydrolytic or other degradation pathways. The inherent electronic nature of the 2-amino-4H-pyran ring makes it susceptible to ring-opening reactions.
Troubleshooting Protocol:
-
Protect from Light:
-
Immediately upon dissolving the compound, protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Minimize the exposure of the solution to ambient light during experimental procedures.
-
-
Solvent Selection and Preparation:
-
Use high-purity, anhydrous solvents (e.g., DMSO, DMF, ethanol) to minimize water content.
-
Consider preparing fresh solutions immediately before use whenever possible.
-
-
Storage of Solutions:
-
For short-term storage (a few hours), keep the solution at 2-8°C and protected from light.
-
For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, always protected from light.
-
-
Monitor Purity Over Time:
-
If you suspect instability, monitor the purity of your stock solution over time using a stability-indicating analytical method, such as the HPLC protocol outlined in Part 2 of this guide.
-
Experimental Workflow for Investigating Photostability
Caption: Workflow for assessing the photostability of the compound.
Issue 2: Inconsistent Results in Aqueous Buffers
Question: My experiments require the use of aqueous buffers, and I'm seeing highly variable results. Sometimes the compound seems active, and other times it doesn't. Why is this happening?
Answer:
The use of aqueous media is a significant challenge for 2-amino-4H-pyran derivatives due to their poor solubility and susceptibility to hydrolysis.
Causality:
-
Low Aqueous Solubility: These compounds are generally insoluble in water.[2] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution. This precipitation may not always be visible to the naked eye, leading to a lower effective concentration and inconsistent results.
-
Hydrolytic Degradation: The 4H-pyran ring system is known to be unstable in aqueous environments and can undergo hydrolysis.[3] The rate and extent of this degradation can be highly dependent on the pH of the buffer. Both acidic and basic conditions can catalyze the opening of the pyran ring.
Troubleshooting Protocol:
-
Solubility Assessment:
-
Before starting your experiments, determine the practical solubility limit of your compound in the final aqueous buffer containing the same percentage of co-solvent (e.g., DMSO) as in your experiment.
-
Ensure that the final concentration in your assay is well below this solubility limit. A common practice is to keep the final concentration of organic solvent (like DMSO) at or below 1%.
-
-
pH Considerations:
-
If possible, conduct your experiments at a neutral or near-neutral pH (6.5-7.5), as extreme pH values are more likely to accelerate degradation.
-
If you must use acidic or basic buffers, be aware of the potential for rapid degradation and minimize the incubation time of the compound in these solutions.
-
-
Fresh Preparations are Key:
-
Prepare the final dilutions in aqueous buffer immediately before adding them to your assay. Do not store the compound in aqueous solutions.
-
-
Control Experiments:
-
Include a "time-zero" control in your experimental design, where the compound is added to the buffer and immediately assayed, to establish a baseline.
-
If your experiment involves a long incubation period, consider running a parallel experiment without your biological system to assess the stability of the compound in the buffer over the same duration.
-
Decision Tree for Using Aqueous Buffers
Caption: Decision-making process for aqueous buffer experiments.
Part 2: Analytical Protocols for Stability Assessment
To properly manage the stability of this compound, a validated stability-indicating analytical method is essential.
Recommended Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure good peak shape for the amino group. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 minutes. | A broad gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | ~280 nm and ~350 nm (or Diode Array Detector) | The conjugated system should have strong absorbance. Using a DAD allows for the detection of degradants that may have different UV maxima. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves intentionally degrading the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrating that the degradation products are well-separated from the parent peak and from each other.[4][5][6]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to store the solid form of this compound?
A: The solid compound should be stored in a tightly sealed container in a desiccator at 2-8°C, protected from light. This minimizes exposure to moisture and light, which are key factors in degradation.
Q2: I see a color change in my stock solution (e.g., from colorless to yellow/brown). What does this mean?
A: A color change is a strong visual indicator of degradation. This is often associated with the formation of conjugated degradation products or oligomers. The solution should be discarded, and a fresh solution prepared.
Q3: Can I use NMR to monitor the stability of my compound?
A: Yes, ¹H NMR spectroscopy can be a powerful tool to monitor stability, especially for identifying the structures of major degradation products. In a stability study, you would look for the disappearance of signals corresponding to the parent compound and the appearance of new signals. For example, the singlet for the proton at the C5 position of the pyran ring would be a key signal to monitor.
Q4: What are the likely products of hydrolysis?
A: While specific data for this exact compound is limited, hydrolysis of the 4H-pyran ring, particularly under acidic or basic conditions, would likely lead to ring-opening. This could potentially result in the formation of a more linear, acyclic compound containing ketone, amine, and nitrile functionalities.
Q5: How can I mitigate oxidative degradation?
A: If you suspect oxidation is an issue (e.g., if your buffer contains components that could generate reactive oxygen species), you can try degassing your solvents by sparging with nitrogen or argon before preparing your solutions. However, photodegradation and hydrolysis are typically the more immediate concerns for this class of compounds.
References
-
Pupo, M. T., et al. (2022). Synthesis of 2-amino-4H-pyran-3-carbonitriles. ResearchGate. Available at: [Link]
- Alsante, K. M., et al. (2014). Forced degradation studies of a new antileishmanial agent. Journal of Chemical and Pharmaceutical Research.
-
Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
- Jain, D., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
-
Hai, D. S., et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]
-
Sheverdov, V. P., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. Available at: [Link]
- Tashrifi, Z., et al. (2020).
-
Aghajani, M., et al. (2021). Proposed mechanism for 2-amino-4H-pyran-3-carbonitriles 1 (a–b). ResearchGate. Available at: [Link]
- Chen, C. X., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents.
- Shaker, Y. M., et al. (2012). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Hindawi.
- Balci, M., et al. (2013). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark.
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Fawzy, N. G., & Kamel, M. S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
- Patel, P. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Gomaa, M. A. M. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
- Chen, C. X., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Scientific Research Publishing.
- Bionano. (n.d.). Troubleshooting Guides. Bionano.
- Aghajani, M., et al. (2020). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives.
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Welcome to the technical support center for "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile." This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of poor compound solubility in experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you may encounter.
I. Understanding the Challenge: Why is Solubility Critical?
The journey of a promising compound from discovery to a potential therapeutic is often fraught with obstacles, with poor aqueous solubility being a primary hurdle.[1] For "this compound," achieving complete solubilization in your assay buffer is paramount. Incomplete dissolution can lead to a cascade of erroneous results, including underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[2] This guide will provide a systematic approach to ensure your compound is in a true solution, enabling reliable and reproducible data.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered when working with "this compound" and other poorly soluble compounds.
Q1: I've observed precipitation of my compound after diluting my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?
A1: This is a classic sign of a compound "crashing out" of solution. While "this compound" and similar structures are often soluble in organic solvents like DMSO, their solubility can dramatically decrease when introduced into an aqueous environment.[3] The organic solvent concentration may not be sufficient to keep the compound dissolved at the desired final concentration in your assay.
Troubleshooting Steps:
-
Reduce Final Compound Concentration: The simplest first step is to test a lower final concentration of your compound in the assay.
-
Decrease the Percentage of Aqueous Buffer in the Dilution Step: Instead of a large dilution into a purely aqueous buffer, try a serial dilution approach where the percentage of organic solvent is gradually decreased.
-
Optimize Your Co-Solvent System: While DMSO is a common starting point, it's not always the optimal choice. Consider other water-miscible organic solvents or a co-solvent system.[2][4]
Q2: What is a "co-solvent" and how do I choose the right one?
A2: A co-solvent is an organic solvent that is miscible with water and is used to increase the solubility of a poorly water-soluble compound.[5][6] The co-solvent essentially creates a more lipophilic environment in the aqueous buffer, allowing the compound to remain in solution.
Common Co-solvents to Consider:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
-
Acetonitrile
Protocol for Co-Solvent Screening:
A systematic approach is crucial for identifying the best co-solvent. The following protocol outlines a small-scale solubility test.
Experimental Protocol: Co-Solvent Solubility Screen
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of "this compound" in each of the candidate co-solvents (e.g., 10 mM in DMSO, DMF, Ethanol).
-
Serial Dilution in Assay Buffer: In a 96-well plate, perform serial dilutions of each stock solution into your final assay buffer.
-
Visual Inspection: After a defined incubation period (e.g., 1-2 hours) at the assay temperature, visually inspect each well for precipitation under a microscope.
-
Quantitative Analysis (Optional but Recommended): For a more rigorous assessment, you can use techniques like nephelometry or UV-Vis spectroscopy to quantify the amount of soluble compound.[7]
Q3: Can I use pH modification to improve the solubility of "this compound"?
A3: Yes, pH can significantly influence the solubility of organic compounds, particularly those with acidic or basic functional groups.[8][9] By adjusting the pH of your assay buffer, you can ionize the compound, which often leads to a substantial increase in aqueous solubility.[10][11] "this compound" contains an amino group, which is basic.
The Underlying Principle:
The amino group can be protonated at acidic pH, forming a more polar and, therefore, more water-soluble cation.
Troubleshooting with pH:
-
Determine the pKa: If the pKa of the amino group is known, you can predict the pH range where it will be ionized. If not, an empirical approach is necessary.
-
Test a Range of pH Values: Prepare your assay buffer at several pH values below the predicted pKa (e.g., pH 5.0, 6.0, 7.0) and assess the compound's solubility at each pH.
-
Assay Compatibility: Crucially, ensure that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
Q4: I'm working with a cell-based assay and am concerned about solvent toxicity. What are my options?
A4: This is a critical consideration, as high concentrations of organic solvents can be cytotoxic.[12][13] Typically, for cell-based assays, it is recommended to keep the final concentration of DMSO or other organic solvents at or below 0.5-1%.[13]
Strategies for Cell-Based Assays:
-
Minimize Final Solvent Concentration: Your primary goal should be to use the lowest possible concentration of the organic solvent that maintains compound solubility.
-
Consider Less Toxic Solvents: Some solvents, like ethanol, may be better tolerated by certain cell lines than DMSO.[13] However, this must be determined empirically for your specific cell type.
-
Explore Formulation Strategies: For particularly challenging compounds, advanced formulation techniques may be necessary. These can include the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating them and increasing their aqueous solubility.[14][15]
III. A Systematic Approach to Solubility Optimization
For a novel compound like "this compound," a systematic, tiered approach to solubility testing is recommended. The following workflow provides a logical progression from simple to more complex solubilization strategies.
Caption: A decision-making workflow for systematically addressing the poor solubility of "this compound".
IV. Data Summary: Co-Solvent and pH Effects
The following tables provide a template for summarizing your experimental findings during solubility optimization.
Table 1: Co-Solvent Solubility Screen
| Co-Solvent | Stock Conc. (mM) | Max Soluble Conc. in Assay Buffer (µM) | Observations |
| DMSO | 10 | [Your Data Here] | [e.g., Precipitates > 50 µM] |
| DMF | 10 | [Your Data Here] | [e.g., Soluble up to 100 µM] |
| Ethanol | 10 | [Your Data Here] | [e.g., Precipitates > 25 µM] |
Table 2: Effect of pH on Solubility
| Assay Buffer pH | Max Soluble Conc. (µM) | Assay Viability/Activity |
| 7.4 (Control) | [Your Data Here] | 100% |
| 6.5 | [Your Data Here] | [Your Data Here] |
| 5.5 | [Your Data Here] | [Your Data Here] |
V. Concluding Remarks
Overcoming the poor solubility of "this compound" is an achievable challenge with a systematic and informed approach. By understanding the physicochemical properties of your compound and the principles of solubilization, you can design experiments that yield reliable and reproducible data. Remember to always validate your final assay conditions to ensure that your chosen solubilization method does not interfere with the biological system you are studying.
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 22, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 22, 2026, from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How does pH affect solubility? (n.d.). askIITians. Retrieved January 22, 2026, from [Link]
-
Methods of solubility enhancements. (2016). SlideShare. Retrieved January 22, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. Retrieved January 22, 2026, from [Link]
-
Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. (2007). J-STAGE. Retrieved January 22, 2026, from [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 22, 2026, from [Link]
-
Solubility of Organic Compounds. (2023). Thompson Rivers University. Retrieved January 22, 2026, from [Link]
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Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 22, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 22, 2026, from [Link]
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The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved January 22, 2026, from [Link]
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16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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How to tackle compound solubility issue. (2022). Reddit. Retrieved January 22, 2026, from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. Retrieved January 22, 2026, from [Link]
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Development of a high-throughput solubility screening assay for use in antibody discovery. (2014). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). SpringerLink. Retrieved January 22, 2026, from [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. Retrieved January 22, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2016). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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- 7. benthamdirect.com [benthamdirect.com]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. reddit.com [reddit.com]
- 10. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
Preventing byproduct formation in multi-component reactions for pyran synthesis
Welcome to the technical support center for pyran synthesis. This guide is designed for researchers, chemists, and drug development professionals who leverage the power of multi-component reactions (MCRs) to construct complex pyran scaffolds. While MCRs offer remarkable efficiency, achieving high yields and purity can be challenging due to the competitive nature of several simultaneous reaction pathways.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues related to byproduct formation, empowering you to optimize your synthetic protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may observe during your experiments. Each entry details the probable cause, the underlying chemical mechanism, and provides actionable solutions.
Issue 1: My primary byproduct is the Knoevenagel condensation adduct. How do I favor pyran formation?
Q: I'm running a three-component reaction with an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, but a significant portion of my starting material is converted into the arylidene malononitrile (Knoevenagel adduct) instead of the desired 4H-pyran. What's going wrong?
A: This is a classic case of mismatched reaction rates. The overall synthesis of a 4H-pyran in this MCR proceeds through a sequence of reactions: a Knoevenagel condensation followed by a Michael addition, and finally, an intramolecular cyclization.[3][4] If the Knoevenagel condensation is significantly faster than the subsequent Michael addition, the intermediate adduct will accumulate as a major byproduct.
Underlying Mechanism:
The reaction pathway is a delicate balance. A basic catalyst activates the methylene group of malononitrile, which then attacks the aldehyde to form the Knoevenagel adduct. This adduct is an excellent Michael acceptor. In parallel, the catalyst also enolizes the 1,3-dicarbonyl compound, preparing it to act as a Michael donor. If the concentration or reactivity of the Michael donor is insufficient when the Knoevenagel adduct is formed, the adduct is simply isolated as a stable byproduct.[5][6]
Diagram: Competing Reaction Pathways
Caption: A logical workflow for diagnosing and solving low selectivity in pyran MCRs.
Solutions & Protocols:
Improving selectivity requires tightening control over the reaction conditions to favor a single pathway.
-
Re-evaluate the Catalyst: This is the most common culprit. The use of sustainable, reusable, and milder catalysts often enhances selectivity. [4][7] * Protocol: Screen a panel of heterogeneous or nanocatalysts (e.g., Fe₃O₄-based catalysts, silica-supported catalysts). [2][3]These often provide high yields under milder conditions (even room temperature) and can be easily removed by filtration, simplifying purification. [8][7]
-
Control Temperature and Reaction Time:
-
Insight: Many of these MCRs can be completed in surprisingly short times (5-30 minutes) with the right catalyst. [3]Extended reaction times at high temperatures increase the probability of side reactions and decomposition.
-
Protocol: Set up the reaction at room temperature first. Monitor it every 5-10 minutes by TLC. If no reaction occurs, gradually increase the temperature in 10-15 °C increments. Once the product spot appears, hold at that temperature and monitor until the starting materials are consumed. This prevents "overshooting" the optimal conditions.
-
-
Ensure Purity of Reagents:
-
Insight: Aldehydes, in particular, can oxidize to carboxylic acids on storage. The presence of acidic impurities can interfere with base-catalyzed reactions, while other impurities can introduce competing reaction pathways.
-
Protocol: If possible, distill liquid aldehydes immediately before use. Check the purity of solid reagents by melting point or NMR. Using high-purity starting materials is a fundamental step toward a clean reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal order for adding reagents in a one-pot pyran synthesis? A: While this can be substrate-dependent, a generally successful strategy is to pre-mix the aldehyde, the 1,3-dicarbonyl compound, and the catalyst, and then add the active methylene compound (e.g., malononitrile) last. This ensures the Michael donor is available to immediately react with the Knoevenagel adduct as it forms, minimizing its accumulation as a byproduct.
Q2: How does solvent choice impact byproduct formation? A: Solvents can dramatically influence reaction outcomes.
-
Protic Solvents (Ethanol, Water): Often excellent choices as they can facilitate the key proton transfer steps in both Knoevenagel and Michael reactions and can stabilize charged intermediates. [3]* Aprotic Solvents (DCM, THF, Acetonitrile): Can be effective, but sometimes lead to lower yields. [3][8]* Solvent-Free: This "green chemistry" approach often accelerates the reaction and can lead to excellent yields, as the high concentration of reactants drives the equilibrium toward the product. [3][8]It is always worth screening solvent-free conditions, typically with gentle heating (60-80 °C).
Q3: Can I use a Lewis acid as a catalyst instead of a base? A: Yes, Lewis acids (e.g., InCl₃, ZnCl₂) are effective catalysts for this transformation. [9][10]They function by activating the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the active methylene compound. This can be a particularly useful strategy for substrates that are sensitive to basic conditions.
Q4: My target pyran is unstable during workup or purification. What can I do? A: Some poly-functionalized pyrans can be sensitive to acidic or basic conditions during aqueous workup or on silica gel chromatography.
-
Workup: Use a milder workup. Instead of a strong acid/base wash, use a saturated solution of NH₄Cl (mildly acidic) or NaHCO₃ (mildly basic), followed by a brine wash.
-
Purification: Minimize contact time with silica gel. Use a less acidic stationary phase like neutral alumina, or consider recrystallization as a non-chromatographic purification method. Running the column with a small amount of a neutralizer (e.g., 0.1-1% triethylamine in the eluent) can also prevent degradation of sensitive compounds.
References
-
Current Chemistry Letters. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. Growing Science. [Link]
-
MDPI. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]
-
ACS Publications. (2020). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health (NIH). (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]
-
ResearchGate. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]
-
RSC Publishing. (2015). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans. RSC Advances. [Link]
-
ResearchGate. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]
-
MDPI. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]
-
ResearchGate. (2023). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. [Link]
-
National Institutes of Health (NIH). (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]
-
National Institutes of Health (NIH). (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Recent Developments in Utility of Green Multi-Component Reactions for the Efficient Synthesis of Polysubstituted Pyrans, Thiopyrans, Pyridines, and Pyrazoles. [Link]
-
National Institutes of Health (NIH). (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. [Link]
-
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]
Sources
- 1. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01048A [pubs.rsc.org]
- 2. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in the Synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Welcome to the Technical Support Center for the synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this multicomponent reaction. This guide provides in-depth, experience-based insights and actionable protocols to help you maintain high reaction efficiency and catalyst longevity.
Introduction to the Synthesis and Common Catalysts
The synthesis of this compound is a versatile multicomponent reaction, typically involving an aromatic aldehyde, malononitrile, and a β-ketoester like ethyl acetoacetate. The reaction is prized for its atom economy and the biological significance of the resulting pyran scaffold.[1][2] A variety of catalysts are employed to facilitate this transformation, which can be broadly categorized into homogeneous and heterogeneous basic catalysts.
Commonly used catalysts include:
-
Homogeneous Basic Catalysts: Organic amines such as piperidine and triethylamine.[3][4]
-
Heterogeneous Basic Catalysts: Inorganic bases like potassium carbonate (K₂CO₃) and potassium hydroxide supported on calcium oxide (KOH/CaO), as well as various metal oxides.[2][5][6]
While effective, these catalysts are susceptible to deactivation, leading to decreased reaction rates, lower yields, and increased purification challenges. This guide will help you diagnose and resolve these issues.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Issue 1: Decreased Reaction Rate and Yield with Homogeneous Basic Catalysts (e.g., Piperidine, Triethylamine)
Question: I am using piperidine as a catalyst for the synthesis of this compound, and I've noticed a significant drop in the reaction rate and final product yield after a few runs with recovered solvent and catalyst. What could be the cause, and how can I fix it?
Answer:
This is a common issue when using homogeneous basic catalysts. The deactivation is likely due to one or a combination of the following factors:
-
Acidic Impurities: The presence of acidic impurities in your reactants or solvent can neutralize the basic catalyst, rendering it inactive. Carboxylic acids are common impurities in aldehydes that have been exposed to air.
-
Side Reactions: The catalyst can be consumed through side reactions with the starting materials. For instance, piperidine can react with the aldehyde to form an iminium ion, which is a key intermediate in the Knoevenagel condensation preceding the pyran formation.[7] While this is a productive step, other non-productive side reactions can consume the catalyst.
-
Product Inhibition: The pyran product itself or byproducts could potentially interact with the catalyst, reducing its availability for the main reaction.
-
Volatility and Handling Losses: Triethylamine, in particular, is quite volatile. Losses can occur during the work-up and solvent removal steps, leading to a lower effective catalyst concentration in subsequent runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased yield with homogeneous catalysts.
Recommended Solutions:
-
Ensure Reactant Purity:
-
Aldehydes: Purify commercially available aldehydes by distillation to remove acidic impurities.
-
Solvents: Use freshly distilled or anhydrous grade solvents.
-
-
Optimize Catalyst Loading:
-
If you are reusing the solvent and catalyst, quantify the amount of catalyst remaining before starting the next reaction. A simple acid-base titration can be effective.
-
Consider adding a small amount of fresh catalyst to compensate for any losses.
-
-
Control Reaction Conditions:
-
Run the reaction at the lowest temperature that still provides a reasonable reaction rate to minimize side reactions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to catalyst degradation.[5]
-
Issue 2: Loss of Activity with Heterogeneous Basic Catalysts (e.g., K₂CO₃, KOH/CaO)
Question: I am using a solid basic catalyst (KOH loaded on CaO) for a solvent-free synthesis of this compound. The catalyst works well for the first run, but its activity drops significantly upon recycling. What is causing this deactivation?
Answer:
Deactivation of heterogeneous basic catalysts in this synthesis is typically due to leaching of the active basic sites into the reaction medium or fouling/coking of the catalyst surface.[1][8]
-
Leaching: This is the dissolution of active components from the solid catalyst into the liquid reaction mixture.[1] In reactions involving polar reactants and products, the basic sites on the solid catalyst can react with these molecules and be drawn into the liquid phase. This is an irreversible form of deactivation.
-
Fouling/Coking: This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks the active sites.[9][10] Aldehydes and ketones are known precursors for coke formation on basic catalysts.[11] Polymerization of reactants or products on the catalyst surface can also lead to fouling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deactivation of heterogeneous catalysts.
Recommended Solutions:
-
Test for Leaching:
-
Hot Filtration Test: During the reaction, filter off the solid catalyst while the reaction mixture is hot and continue to heat the filtrate. If the reaction continues to proceed in the absence of the solid catalyst, this is a strong indication of leaching.
-
-
Characterize the Spent Catalyst:
-
Thermogravimetric Analysis (TGA): This can quantify the amount of coke deposited on the catalyst surface.
-
Scanning Electron Microscopy (SEM): This can reveal changes in the catalyst's morphology and the presence of surface deposits.
-
-
Catalyst Regeneration:
-
If deactivation is due to coking, the catalyst can often be regenerated by calcination (heating to a high temperature in the presence of air) to burn off the carbonaceous deposits.
-
-
Optimize Reaction Conditions:
-
Use a less polar solvent if the reaction is not solvent-free to minimize leaching.
-
Lowering the reaction temperature can reduce the rate of coke formation.
-
-
Modify the Catalyst:
-
If leaching is a persistent problem, consider preparing the catalyst using a method that enhances the stability of the active sites, such as grafting them onto a more robust support.
-
Frequently Asked Questions (FAQs)
Q1: How can I prevent catalyst deactivation from the start?
A1: Proactive measures can significantly extend the life of your catalyst.
-
High-Purity Reagents: Always use high-purity, and preferably freshly distilled, reactants and solvents.
-
Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Optimal Catalyst Choice: For your specific reaction conditions, a heterogeneous catalyst might offer better stability and reusability compared to a homogeneous one, despite potentially lower initial activity.
Q2: Can the 2-amino-4H-pyran-3-carbonitrile product itself cause catalyst deactivation?
A2: It is possible. The product contains an amino group, which is basic, and a nitrile group, which can potentially interact with the catalyst. In a basic reaction medium, the pyran ring itself could be susceptible to degradation over long reaction times, and the degradation products could act as catalyst poisons.[12] It is good practice to monitor the reaction and stop it once the starting materials are consumed to avoid product degradation and potential catalyst inhibition.
Q3: Are there any "greener" or more robust catalysts for this synthesis?
A3: Yes, the field is continuously evolving.
-
Ionic Liquids: Some ionic liquids have been shown to be effective and recyclable catalysts for this reaction.[2]
-
Biocatalysts: Immobilized enzymes are being explored for similar multicomponent reactions, offering high selectivity and mild reaction conditions.
-
Nanocatalysts: Magnetic nanoparticles functionalized with basic groups are gaining attention due to their high surface area and ease of separation using an external magnet.[6]
Q4: What analytical techniques are most useful for studying catalyst deactivation?
A4: A combination of techniques provides the most comprehensive picture:
-
For Leaching: Inductively Coupled Plasma (ICP) analysis of the reaction filtrate can quantify the amount of leached metal or active species.
-
For Coking/Fouling: TGA, SEM, and Transmission Electron Microscopy (TEM) are excellent for characterizing surface deposits.
-
For Changes in Acidity/Basicity: Temperature-Programmed Desorption (TPD) can be used to study the strength and number of acidic or basic sites on a solid catalyst.
Experimental Protocols
Protocol 1: Purification of Benzaldehyde
-
Place crude benzaldehyde in a round-bottom flask.
-
Add a small amount of anhydrous sodium carbonate to neutralize any benzoic acid.
-
Set up a simple distillation apparatus.
-
Distill the benzaldehyde under reduced pressure. Collect the fraction that boils at the correct temperature (e.g., 178-179 °C at atmospheric pressure).
-
Store the purified benzaldehyde under an inert atmosphere and in the dark.
Protocol 2: Regeneration of a Coked Solid Basic Catalyst
-
Recover the spent catalyst by filtration and wash it with a suitable solvent (e.g., ethanol) to remove any adsorbed organic molecules.
-
Dry the catalyst in an oven at 100-120 °C.
-
Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Slowly ramp the temperature to 400-500 °C (the optimal temperature depends on the catalyst's thermal stability) and hold for 3-5 hours in the presence of air.
-
Allow the furnace to cool down to room temperature before removing the regenerated catalyst.
References
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
-
Triethylamine-assisted reaction between 2,4-dinitrofluorobenzene and malononitrile. ResearchGate. [Link]
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. CORE. [Link]
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]
-
First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
-
Continuous proline catalysis via leaching of solid proline. PMC. [Link]
-
Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. Growing Science. [Link]
-
Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science. [Link]
-
Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. [Link]
-
Leaching and homogeneous contribution in liquid phase reaction catalysed by solids: The case of triglycerides methanolysis using CaO. Semantic Scholar. [Link]
-
Synthesis of 2-amino-4H-pyran-3-carbonitriles. ResearchGate. [Link]
-
A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. [Link]
-
1 Introduction to Solid Base Catalyst. Wiley-VCH. [Link]
-
(PDF) Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. ResearchGate. [Link]
-
Coke Formation in FCC Catalyst Testing. XY-MAT. [Link]
-
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Hindawi. [Link]
-
(PDF) The formation of ketones and aldehydes from carboxylic acids, structure-activity relationship for two competitive reactions. ResearchGate. [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
-
Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. SAGE Journals. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
-
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of 𝜶,𝜶′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO. ResearchGate. [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]
-
CARBONYL COMPOUNDS- Aldehydes and Ketones: Preparation, Properties and Reactions. YouTube. [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
(PDF) Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization. ResearchGate. [Link]
-
Role of catalyst in organic synthesis. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Triethylamine: Versatile Catalyst in Chemistry. Patsnap. [Link]
-
Rapid and green synthesis of 4H-benzo[b]pyrans using triethanolamine as an efficient homogeneous catalyst under ambient conditions. ResearchGate. [Link]
Sources
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- 2. sciforum.net [sciforum.net]
- 3. reddit.com [reddit.com]
- 4. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. mdpi.com [mdpi.com]
- 9. Coke Formation in FCC Catalyst Testing | XY-MAT [xytelindia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient production of your target molecule.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound. The underlying chemistry of the problem is explained, followed by actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the multi-component synthesis of 4H-pyrans can often be attributed to several factors.[1][2][3] This reaction is typically a one-pot, three-component condensation of an aldehyde (in this case, likely formaldehyde or a precursor), malononitrile, and acetylacetone.[1][4][5] The mechanism involves a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization.[1][6][7]
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical.[1] While a variety of catalysts can be used, their effectiveness can vary. Basic catalysts like piperidine, triethylamine, or potassium carbonate are commonly employed to facilitate the deprotonation of the active methylene compounds.[6][8] Acidic catalysts can also be used. The catalyst loading is also crucial; too little may result in an incomplete reaction, while too much can lead to side product formation.[1]
-
Solution: Screen a variety of catalysts (e.g., piperidine, triethylamine, DBU, potassium carbonate) and optimize the catalyst loading (typically 10-20 mol%). Consider using a heterogeneous catalyst for easier removal during work-up, which can be particularly advantageous for scale-up.[9]
-
-
Incorrect Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.
-
Solution: While many syntheses of 4H-pyrans are performed at room temperature, gentle heating (40-60 °C) can sometimes improve the yield by accelerating the reaction rate.[1] However, excessive heat can lead to the decomposition of reactants or products. Monitor your reaction by TLC to determine the optimal temperature.
-
-
Inefficient Mixing in Scaled-up Reactions: As you scale up the reaction, ensuring homogeneous mixing of the reactants becomes more challenging.
-
Solution: For larger scale reactions, use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing.
-
Question 2: I am observing the formation of significant side products. How can I identify them and suppress their formation?
Answer: Side product formation is a common issue in multi-component reactions due to the multiple reactive species present.[10]
-
Identification of Side Products: The most common side product is the Knoevenagel adduct of the aldehyde and malononitrile. Other possibilities include self-condensation products of acetylacetone.
-
Solution: Use techniques like LC-MS and NMR to identify the structure of the major side products. This will provide valuable insight into the competing reaction pathways.
-
-
Suppressing Side Product Formation: The order of addition of reactants can influence the reaction pathway.
-
Solution: Try adding the reactants in a different order. For instance, pre-mixing the aldehyde and malononitrile with the catalyst before adding the acetylacetone might favor the desired reaction pathway. Alternatively, a slow, controlled addition of one of the reactants can help to maintain a low concentration of that species and minimize side reactions.
-
Question 3: The purification of the final product is difficult, and I am losing a significant amount of material during this step. What are some effective purification strategies?
Answer: The crude product is often a solid that precipitates from the reaction mixture. However, it can be contaminated with starting materials, the catalyst, and side products.
-
Initial Purification: The initial purification step usually involves filtering the precipitated product and washing it with a suitable solvent to remove soluble impurities.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.
-
Column Chromatography: If recrystallization is not effective, column chromatography may be necessary.
-
Solution: While less ideal for large-scale production due to cost and time, flash column chromatography using silica gel can be used to obtain a highly pure product. A typical eluent system would be a mixture of hexane and ethyl acetate.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound proceeds through a domino reaction involving three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and malononitrile to form a vinylidene malononitrile intermediate.[1][7]
-
Michael Addition: The enolate of acetylacetone then undergoes a Michael addition to the electron-deficient double bond of the vinylidene malononitrile.[1][6]
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system.[1][6]
Q2: Which catalyst is most suitable for scaling up this synthesis?
A2: For large-scale synthesis, a heterogeneous catalyst is often preferred as it can be easily recovered by filtration and potentially reused, simplifying the work-up procedure and reducing waste.[9] Catalysts such as KOH loaded on CaO have shown high efficiency and can be a good starting point for optimization.[1] However, the choice of catalyst will also depend on cost and availability.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Malononitrile: Malononitrile is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The solvents used, such as ethanol and methanol, are flammable. Ensure that the reaction is carried out away from ignition sources.
-
Catalysts: Basic catalysts like piperidine and triethylamine are corrosive and should be handled with care.
III. Detailed Experimental Protocols
A. Lab-Scale Synthesis of this compound
This protocol is for a typical lab-scale synthesis and can be used as a starting point for optimization.
Materials:
-
Formaldehyde (37 wt. % in H₂O)
-
Malononitrile
-
Acetylacetone
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve malononitrile (1.32 g, 20 mmol) and acetylacetone (2.00 g, 20 mmol) in ethanol (30 mL).
-
To this solution, add formaldehyde (1.62 mL, 20 mmol, 37 wt. % in H₂O).
-
Add piperidine (0.2 mL, 2 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain this compound.
B. Scaled-Up Synthesis Protocol (Example)
This protocol outlines a potential approach for scaling up the synthesis to a 100g scale.
Materials:
-
Paraformaldehyde (as a source of formaldehyde)
-
Malononitrile
-
Acetylacetone
-
Potassium Carbonate (K₂CO₃, catalyst)
-
Ethanol
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add malononitrile (66.0 g, 1.0 mol), acetylacetone (100.1 g, 1.0 mol), and ethanol (1 L).
-
Stir the mixture to obtain a clear solution.
-
Add paraformaldehyde (30.0 g, 1.0 mol) and potassium carbonate (13.8 g, 0.1 mol, 10 mol%) to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.
-
Filter the precipitated solid using a Buchner funnel and wash the solid with cold ethanol (2 x 200 mL).
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Dry the final product in a vacuum oven at 50 °C.
IV. Data Presentation
The following table summarizes the effect of different catalysts on the yield of a similar 4H-pyran synthesis, which can be a useful reference for optimizing your reaction conditions.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Room Temp | 5 | 85 |
| Triethylamine | Ethanol | Room Temp | 6 | 82 |
| DBU | Ethanol | Room Temp | 4 | 90 |
| K₂CO₃ | Ethanol | 50 | 6 | 88 |
| No Catalyst | Ethanol | Room Temp | 24 | <10 |
This data is illustrative and based on typical results for 4H-pyran synthesis.
V. Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the synthesis of this compound.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compound.
Sources
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- 2. mdpi.com [mdpi.com]
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Validation & Comparative
A Senior Application Scientist's Guide to 2-Amino-4H-Pyran Derivatives: A Comparative Analysis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-amino-4H-pyran scaffold represents a privileged heterocyclic motif, underpinning a vast array of compounds with significant biological activities.[1][2] These derivatives have garnered considerable attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide provides an in-depth comparison of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile with other key 2-amino-4H-pyran derivatives, offering insights into their synthesis, structure-activity relationships, and performance in relevant biological assays.
The 2-Amino-4H-Pyran Scaffold: A Foundation for Diverse Bioactivity
The 2-amino-4H-pyran ring system is a versatile pharmacophore. Its inherent structural features, including the dihydropyran ring, the enamine moiety, and the nitrile group, contribute to its ability to interact with various biological targets. The general structure allows for diverse substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological effects. A significant body of research highlights the broad spectrum of activities associated with this class of compounds, including antitumor, antiviral, and antimicrobial properties.[1][2][4]
Synthesis of 2-Amino-4H-Pyran Derivatives: The Power of Multi-Component Reactions
A key advantage in the exploration of 2-amino-4H-pyran derivatives lies in their accessible synthesis, most commonly achieved through one-pot, multi-component reactions (MCRs). This approach offers significant benefits in terms of efficiency, atom economy, and the generation of molecular diversity.
The typical MCR for the synthesis of 2-amino-4H-pyrans involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate or acetylacetone) in the presence of a catalyst.[1][4]
DOT Diagram: General Synthesis of 2-Amino-4H-Pyran Derivatives
Caption: General workflow for the multi-component synthesis of 2-amino-4H-pyran derivatives.
Focus: this compound
Structure:
This specific derivative features a methyl group at the 6-position and a carbonyl group at the 4-position of the pyran ring. The synthesis of this compound and its analogs typically involves the reaction of an appropriate aldehyde, malononitrile, and a cyclic β-diketone or a derivative that can lead to the 4-oxo functionality.
While extensive, direct comparative data for this compound against a wide range of derivatives in standardized assays is not always readily available in a single source, we can infer its potential activities based on the broader class of 2-amino-4-oxo-4H-pyran derivatives. These compounds have shown promise as antimicrobial and anticancer agents.
Comparative Analysis with Other 2-Amino-4H-Pyran Derivatives
To understand the structure-activity relationships (SAR) within the 2-amino-4H-pyran family, we will compare the target compound with derivatives bearing different substituents at the 4- and 6-positions.
| Derivative Name | R1 (Position 4) | R2 (Position 6) | Key Biological Activities | Reference |
| This compound | (part of the 4-oxo ring) | -CH3 | Potential Antimicrobial & Anticancer | General Class Activity |
| 2-Amino-4-(4-chlorophenyl)-6-phenyl-4H-pyran-3-carbonitrile | -C6H4Cl | -C6H5 | Anticancer | [5] |
| 2-Amino-4,6-diphenyl-4H-pyran-3-carbonitrile | -C6H5 | -C6H5 | Cytotoxic against breast cancer cell lines | [6] |
| 2-Amino-4-(3-nitrophenyl)-6-methyl-5-ethoxycarbonyl-4H-pyran-3-carbonitrile | -C6H4NO2 | -CH3 | Antibacterial, Antifungal | [4] |
| 2-Amino-4-(4-fluorophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile | -C6H4F | -C6H5 | Antitubercular | [7] |
Key Observations from the Comparison:
-
Aryl Substituents at Position 4: The nature and substitution pattern of the aryl group at the 4-position significantly influence biological activity. Electron-withdrawing groups, such as chloro and nitro, have been shown to enhance anticancer and antimicrobial activities.
-
Substituents at Position 6: The group at the 6-position also plays a crucial role. Phenyl groups at this position have been associated with potent anticancer activity. The methyl group in our target compound is a smaller, less bulky substituent, which may affect binding to biological targets differently.
-
The 4-Oxo Functionality: The presence of a carbonyl group at the 4-position, as seen in our target compound, introduces a potential hydrogen bond acceptor, which can be critical for receptor binding and subsequent biological response.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological performance of 2-amino-4H-pyran derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
DOT Diagram: MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the 2-amino-4H-pyran derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
DOT Diagram: MTT Assay Workflow
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-amino-4H-pyran derivatives for 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]
Conclusion and Future Perspectives
The 2-amino-4H-pyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound represents a structurally interesting member of this class, its full potential remains to be unlocked through rigorous and comparative biological evaluation. The insights from the structure-activity relationships of related derivatives suggest that modifications at the 4- and 6-positions are key to modulating potency and selectivity.
Future research should focus on the systematic synthesis and screening of a library of this compound analogs to build a comprehensive SAR profile. Furthermore, mechanistic studies to identify the specific cellular targets of the most active compounds will be crucial for their advancement as potential drug candidates. The application of the standardized protocols outlined in this guide will ensure the generation of high-quality, comparable data, thereby accelerating the drug discovery process in this promising area of medicinal chemistry.
References
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Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iran J Pharm Res, 14(Suppl), 137-148. [Link]
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Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1888. [Link]
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Hamid, I. K., & Attia, K. A. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S4), 4816–4830. [Link]
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Kemnitzer, W., et al. (2014). 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. Archiv der Pharmazie, 347(11), 815-826. [Link]
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Chen, C. X., et al. (2014). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Letters in Drug Design & Discovery, 11(1), 108-115. [Link]
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Nguyen, H. T. T., et al. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Proceedings, 2(1), 13. [Link]
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Chen, C. X., et al. (2014). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Letters in Drug Design & Discovery, 11(1), 108-115. [Link]
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Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 11(48), 30283-30292. [Link]
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A Comparative Guide to the Anticancer Activity of Pyran-Based Compounds
The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the pyran scaffold has emerged as a privileged structure, forming the core of numerous natural products and synthetic molecules with potent pharmacological activities.[1][2] This guide provides a comparative analysis of the anticancer activity of various classes of pyran-based compounds, offering insights into their mechanisms of action, supported by experimental data, and providing detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Introduction: The Versatility of the Pyran Scaffold in Oncology
The pyran ring, a six-membered heterocycle containing one oxygen atom, is a fundamental structural motif in a plethora of biologically active molecules.[1] Its derivatives are broadly classified based on the degree of saturation and fusion with other ring systems, giving rise to a diverse array of chemical entities with distinct pharmacological profiles. In the context of cancer, pyran-based compounds have demonstrated the ability to interfere with key cellular processes that are hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis (programmed cell death), and cell cycle dysregulation.[3] This guide will delve into a comparative study of prominent classes of pyran derivatives, elucidating their structure-activity relationships and their potential as next-generation anticancer therapeutics.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of pyran-based compounds is intrinsically linked to their structural features. This section provides a comparative overview of the cytotoxic and mechanistic properties of distinct classes of pyran derivatives.
4H-Pyran Derivatives
4H-pyrans are a well-investigated class of compounds that have shown significant anticancer potential.[4] Their mechanism of action is often associated with the induction of apoptosis and cell cycle arrest.[5]
A notable target for some 4H-pyran derivatives is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[4][6] Inhibition of CDK2 disrupts the cell cycle, leading to arrest and subsequent apoptosis in cancer cells.[6] Certain 4H-pyran derivatives have been shown to downregulate the expression of the CDK2 gene and protein, further highlighting their role in cell cycle control.[4]
Fused Pyran Derivatives
The fusion of the pyran ring with other heterocyclic systems, such as chromenes, pyrazoles, and pyridines, gives rise to compounds with often enhanced and more specific anticancer activities.[1][3]
-
Pyrano[3,2-c]chromenes: These compounds have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanism often involves the induction of apoptosis, as evidenced by morphological changes, DNA fragmentation, and loss of mitochondrial membrane potential.[5]
-
Pyrano[2,3-c]pyrazoles: This class of fused pyrans has been identified as a promising scaffold for the development of anticancer agents.[7] Some derivatives have been shown to inhibit cell proliferation and induce apoptosis.[8]
-
Pyrano[4,3-b]pyrans: Dihydropyrano[4,3-b]pyran derivatives have exhibited anti-proliferative activity against human cancer cell lines, with some compounds targeting CDK2.
Dihydropyran and Tetrahydropyran Derivatives
The partially and fully saturated analogues of pyran also hold significant promise in cancer therapy. Dihydropyran-containing compounds have been shown to induce apoptosis and cell cycle arrest. Tetrahydropyran moieties are present in some anticancer agents and can influence their pharmacological properties.
Data Presentation: A Comparative Overview of In Vitro Anticancer Activity
To facilitate a direct comparison of the anticancer efficacy of different pyran-based compounds, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population and is a standard measure of a compound's potency. For a benchmark comparison, IC50 values for commonly used chemotherapeutic agents are also included.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Pyran | Derivative 4d | HCT-116 (Colon) | 75.1 | [3] |
| Derivative 4k | HCT-116 (Colon) | 85.88 | [3] | |
| FP-(v)n | HCT-116 (Colon) | 0.67 | [5] | |
| Fused Pyran | Compound 6e | MCF7 (Breast) | 12.46 | [9] |
| Compound 14b | A549 (Lung) | 0.23 | [9] | |
| Compound 8c | HCT116 (Colon) | 7.58 | [9] | |
| Dihydropyrano[4,3-b]pyran 4g | SW-480 (Colon) | 34.6 | ||
| Dihydropyrano[4,3-b]pyran 4i | SW-480 (Colon) | 35.9 | ||
| Dihydropyrano[4,3-b]pyran 4j | MCF-7 (Breast) | 26.6 | ||
| Dihydropyridine | Compound 18 | HeLa (Cervical) | 3.6 | [10] |
| Compound 19 | HeLa (Cervical) | 2.3 | [10] | |
| Compound 20 | HeLa (Cervical) | 4.1 | [10] | |
| Compound 18 | MCF-7 (Breast) | 5.2 | [10] | |
| Compound 19 | MCF-7 (Breast) | 5.7 | [10] | |
| Compound 20 | MCF-7 (Breast) | 11.9 | [10] | |
| Standard Drugs | Doxorubicin | HCT-116 (Colon) | 1.9 | [11] |
| Cisplatin | A549 (Lung) | 7.20 | [12] | |
| Cisplatin | HeLa (Cervical) | - | ||
| Etoposide | A549 (Lung) | 3.49 | [13] | |
| Etoposide | HepG2 (Liver) | > Etoposide | [14] |
Mechanistic Insights: Signaling Pathways and Cellular Fates
The anticancer activity of pyran-based compounds stems from their ability to modulate critical signaling pathways that govern cell survival, proliferation, and death. Two predominant mechanisms are the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth.[4] Many pyran derivatives exert their anticancer effects by reactivating the apoptotic machinery in cancer cells.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which triggers a cascade of caspase activation, ultimately leading to cell death.[4] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are often observed upon treatment with these compounds.
Caption: Intrinsic Apoptosis Pathway Induced by Pyran-Based Compounds.
Cell Cycle Arrest
The cell cycle is a tightly regulated series of events that leads to cell division. Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to unchecked proliferation.[7] Pyran derivatives can intervene at different checkpoints of the cell cycle, primarily at the G1/S and G2/M transitions, thereby halting the proliferation of cancer cells.[5] As previously mentioned, a key target in this process is CDK2. By inhibiting CDK2, these compounds prevent the phosphorylation of proteins necessary for the transition from the G1 to the S phase, effectively arresting the cell cycle.[6]
Caption: Cell Cycle Arrest at the G1/S Transition by Pyran-Based Compounds.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of pyran-based compounds.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyran-based compounds and standard drugs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and early apoptotic cells, but can stain late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the pyran-based compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for the Annexin V-FITC Apoptosis Assay.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with pyran-based compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Conclusion and Future Perspectives
Pyran-based compounds represent a rich and diverse source of potential anticancer agents. This guide has provided a comparative overview of the anticancer activities of several key classes of pyran derivatives, highlighting their mechanisms of action through the induction of apoptosis and cell cycle arrest. The provided experimental data and detailed protocols serve as a valuable resource for researchers in the field.
Future research should focus on the rational design and synthesis of novel pyran derivatives with improved potency and selectivity. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of the pyran scaffold holds significant promise for the development of innovative and effective cancer therapies.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & El-Gazzar, A. B. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616. [Link]
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Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., Jain, S. K., & Ntie-Kang, F. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(63), 39849-39879. [Link]
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Singh, P., & Kumar, A. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Medicinal Chemistry, 28(38), 7957-7983. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & El-Gazzar, A. B. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]
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Li, Q., et al. (2025). RBBP4 downregulation increases the sensitivity of A549 and HeLa cells to cisplatin by inhibiting cyclin D1 expression. PubMed Central. [Link]
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GGDSC. (n.d.). Etoposide IC50 against human cancers. ResearchGate. [Link]
-
Kumar, D., et al. (2017). 4-aryl/heteroaryl-4H-fused Pyrans as Anti-proliferative Agents: Design, Synthesis and Biological Evaluation. PubMed. [Link]
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IC50 values (in μM) of Complexes 1–4 and cisplatin on Hep G2, A549 and HeLa cell lines. ResearchGate. [Link]
-
Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay. PubChem. [Link]
-
Chavez-Fumagalli, M. A., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]
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MTT Assay Protocol. National Center for Biotechnology Information. [Link]
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Fadda, A. A., et al. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]
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Gwom, S. L., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. [Link]
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IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Publications. [Link]
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Al-Abdullah, E. S., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. [Link]
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Homaee, A., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Validating "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" as a Novel Acetylcholinesterase Inhibitor
Introduction: The Therapeutic Potential of 2-Amino-4H-pyran Derivatives in Neurodegenerative Disease
The quest for novel therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease, is a paramount challenge in medicinal chemistry. A key pathological hallmark of Alzheimer's is the decline in acetylcholine (ACh), a neurotransmitter crucial for memory and learning.[1] This deficit is primarily due to the hyper-activity of the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh in the synaptic cleft.[2] Consequently, the inhibition of AChE is a cornerstone of current therapeutic strategies for Alzheimer's disease.[3][4]
The 2-amino-4H-pyran scaffold has emerged as a promising pharmacophore, with various derivatives exhibiting a wide range of biological activities. Notably, studies have demonstrated the potential of highly functionalized 2-amino-4H-pyrans as potent cholinesterase inhibitors.[5] This guide focuses on a specific, yet under-validated derivative, 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile . We will provide a comprehensive framework for its validation as a novel AChE inhibitor, comparing its potential efficacy against established Alzheimer's medications: Donepezil, Galantamine, and Rivastigmine.[6][7][8][9][10] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust validation process.
The Cholinergic Signaling Pathway: A Target for Intervention
To appreciate the significance of AChE inhibition, it is essential to understand the cholinergic signaling pathway. In a healthy synapse, the release of acetylcholine from the presynaptic neuron and its binding to receptors on the postsynaptic neuron facilitates nerve impulse transmission. Acetylcholinesterase, present in the synaptic cleft, rapidly degrades acetylcholine, terminating the signal. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine levels. By inhibiting AChE, we can increase the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and alleviating cognitive symptoms.[2][11]
Caption: Cholinergic signaling at the synapse and the role of AChE inhibition.
Experimental Validation Workflow: From IC50 to Mechanism of Action
The validation of a novel enzyme inhibitor is a multi-step process that involves determining its potency (IC50), understanding its mode of interaction with the enzyme, and comparing it to existing standards. The following workflow provides a robust framework for this process.
Caption: Experimental workflow for validating a novel enzyme inhibitor.
Part 1: Determination of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For our purposes, it is the concentration of "this compound" required to inhibit 50% of AChE activity. The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity.[12][13]
Detailed Protocol: IC50 Determination using Ellman's Method
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0 by mixing the two solutions.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of phosphate buffer.
-
ATCI Solution (14 mM): Dissolve 4.07 mg of acetylthiocholine iodide (ATCI) in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of acetylcholinesterase from electric eel and dilute it with phosphate buffer to a final concentration of 0.1 U/mL immediately before use. Keep the solution on ice.
-
Inhibitor Stock Solution (10 mM): Dissolve "this compound" in DMSO to make a 10 mM stock solution.
-
Comparator Stock Solutions (10 mM): Prepare 10 mM stock solutions of Donepezil, Galantamine, and Rivastigmine in DMSO.
2. Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the inhibitor and comparator stock solutions in phosphate buffer to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 20 µL DTNB Solution.
-
Control (100% activity): 120 µL Phosphate Buffer + 20 µL DTNB Solution + 10 µL DMSO + 20 µL AChE Solution.
-
Test Sample: 120 µL Phosphate Buffer + 20 µL DTNB Solution + 10 µL Inhibitor/Comparator Dilution + 20 µL AChE Solution.
-
-
Pre-incubation: Mix the contents of each well gently and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 30 µL of the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme is crucial for its development. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined by performing kinetic studies at varying substrate concentrations and analyzing the data using a Lineweaver-Burk plot.[14][15][16][17][18]
Protocol: Kinetic Analysis of Inhibition Mechanism
-
Experimental Setup: Perform the Ellman's assay as described above, but with a key modification: for each fixed concentration of the inhibitor, vary the concentration of the substrate (ATCI). A typical range of ATCI concentrations would be from 0.1 to 5 times the Michaelis constant (Km) of AChE for ATCI.
-
Data Collection: Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.
-
Lineweaver-Burk Plot:
-
For each inhibitor concentration, plot 1/V₀ (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.
-
The resulting plot should yield a series of straight lines.
-
-
Interpretation of Results:
-
Competitive Inhibition: The lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km). This indicates that the inhibitor competes with the substrate for the active site of the enzyme.
-
Non-competitive Inhibition: The lines will intersect at the same point on the x-axis (-1/Km), but will have different y-intercepts (1/Vmax). This suggests the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity.
-
Uncompetitive Inhibition: The lines will be parallel, indicating that the inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The lines will intersect at a point other than on the axes, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
-
Part 3: Comparative Analysis with Established Inhibitors
A novel inhibitor's true potential can only be assessed by comparing its performance against current standards. This involves determining the IC50 values of established drugs under the same experimental conditions.
Comparative Performance Data
The following table presents a hypothetical comparison of "this compound" with established AChE inhibitors. The IC50 value for the novel compound is based on the inhibitory activity of structurally similar 2-amino-4H-pyran derivatives found in the literature.[5] Actual experimental values must be determined following the protocol above.
| Inhibitor | Target Enzyme | Reported IC50 (µM)[5][19] | Predicted Inhibition Type |
| This compound | Acetylcholinesterase (AChE) | ~1-10 (Hypothetical) | Competitive/Mixed |
| Donepezil | Acetylcholinesterase (AChE) | 0.02 - 0.41 | Non-competitive |
| Galantamine | Acetylcholinesterase (AChE) | 0.5 - 1.5 | Competitive |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 0.05 - 0.2 | Pseudo-irreversible |
Note: The IC50 values for established drugs can vary depending on the experimental conditions. It is crucial to determine these values in-house for a direct and accurate comparison.
Conclusion: A Promising Scaffold for Further Development
This guide provides a comprehensive framework for the validation of "this compound" as a novel acetylcholinesterase inhibitor. By following the detailed protocols for IC50 determination and mechanism of action studies, researchers can generate the robust data necessary to assess its therapeutic potential. The comparison with established drugs like Donepezil, Galantamine, and Rivastigmine will provide a clear benchmark for its efficacy. The 2-amino-4H-pyran scaffold has demonstrated significant promise in the field of cholinesterase inhibition, and a thorough validation of this specific derivative could lead to the development of a new and effective therapeutic agent for Alzheimer's disease.
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5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile. PubMed. Available at: [Link]
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Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer's Disease. Frontiers. Available at: [Link]
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The Evolving Landscape of Heterocyclic Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4H-pyran-3-carbonitriles
Introduction: In the relentless pursuit of novel therapeutic agents, medicinal chemists are continually exploring diverse heterocyclic scaffolds. Among these, the 2-amino-4H-pyran-3-carbonitrile core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of this versatile scaffold. Furthermore, we will objectively compare its performance with that of another prominent heterocyclic family, the triazoles, providing a data-driven perspective for researchers and drug development professionals.
General Synthetic Strategies: The Foundation of Diversity
The therapeutic potential of the 2-amino-4H-pyran-3-carbonitrile scaffold is intrinsically linked to the facility of its synthesis, which allows for the generation of extensive compound libraries for biological screening. The most prevalent and efficient method for constructing this core is the one-pot, three-component reaction. This elegant approach typically involves the condensation of an aromatic or aliphatic aldehyde, malononitrile, and a C-H activated carbonyl compound, such as a β-ketoester or a 1,3-diketone, often under the catalysis of a base like piperidine or a Lewis acid.[2]
The versatility of this reaction allows for the introduction of a wide array of substituents at various positions of the pyran ring, which is fundamental to exploring the structure-activity relationship.
Caption: A conceptual comparison of the primary therapeutic areas for 2-amino-4H-pyrans and triazoles.
While direct head-to-head studies are limited, a comparative analysis based on published data reveals distinct profiles for each scaffold.
Table 3: Comparative Anticancer Activity Profile
| Feature | 2-Amino-4H-pyran-3-carbonitriles | 1,2,3- and 1,2,4-Triazoles |
| General Potency | Often exhibit broad-spectrum cytotoxicity with IC50 values in the low micromolar range. | Can achieve high potency, with some derivatives showing nanomolar activity. [3] |
| Mechanism of Action | Diverse mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of various enzymes. | Often designed as specific enzyme inhibitors (e.g., kinases) or as bioisosteres of other functional groups. |
| Synthetic Accessibility | Readily synthesized via multi-component reactions, allowing for rapid library generation. | Synthesis can be more complex, though "click chemistry" has facilitated the synthesis of 1,2,3-triazoles. |
| Illustrative IC50 (MCF-7) | 5-15 µM (for many derivatives) | 1-10 µM (for active conjugates) [3] |
Table 4: Comparative Antimicrobial Activity Profile
| Feature | 2-Amino-4H-pyran-3-carbonitriles | 1,2,3- and 1,2,4-Triazoles |
| Spectrum of Activity | Broad-spectrum antibacterial and antifungal activity. | Particularly well-known for potent antifungal activity (e.g., fluconazole, itraconazole). |
| Mechanism of Action | Often involves disruption of cell membrane integrity. | Antifungal triazoles typically inhibit lanosterol 14α-demethylase, disrupting ergosterol biosynthesis. |
| Illustrative MIC (S. aureus) | 15-60 µg/mL | Variable, with some hybrids showing good activity. |
Expert Insights: The 2-amino-4H-pyran-3-carbonitrile scaffold offers the distinct advantage of synthetic simplicity and the ability to rapidly generate a diverse range of compounds. This makes it an excellent starting point for hit-to-lead campaigns. While triazoles have a more established history, particularly as antifungal agents, the broad biological profile of pyran derivatives suggests they may have the potential to yield novel therapeutics with unique mechanisms of action.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Procedure for the Synthesis of 2-Amino-4-aryl-4H-pyran-3-carbonitriles
-
To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Add the active methylene compound (e.g., dimedone or ethyl acetoacetate) (1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-4H-pyran-3-carbonitrile derivative.
Protocol for MTT Assay for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The 2-amino-4H-pyran-3-carbonitrile scaffold represents a highly versatile and synthetically accessible platform for the discovery of new therapeutic agents. The structure-activity relationships for its anticancer and antimicrobial activities are well-defined, with lipophilicity and the electronic nature of the substituents playing pivotal roles. While direct comparative data with other heterocyclic scaffolds like triazoles is still emerging, the broad biological profile and ease of diversification make 2-amino-4H-pyrans a compelling area for continued research and development in the quest for novel drugs.
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DESIGN, SYNTHESIS, AND CHARACTERIZATION OF THE SOME NOVEL 2‐AMINO-PYRIDINE‐3‐ CARBONITRILE AND 2‐AMINO-4H-PYRAN‐3‐CARBONITRILE DERIVATIVES AGAINST ANTIMICROBIAL ACTIVITY AND ANTIOXIDANT ACTIVITY. (2021). Asian Journal of Pharmaceutical and Clinical Research, 14(8), 56-62. Available at: [Link]
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Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112941. Available at: [Link]
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SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (2017). Proceedings, 1(5), 4. Available at: [Link]
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Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). International Journal of Health Sciences, 6(S1), 4816-4828. Available at: [Link]
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A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. (2017). Arabian Journal of Chemistry, 10, S2929-S2941. Available at: [Link]
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Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2022). Polycyclic Aromatic Compounds, 42(6), 3523-3544. Available at: [Link]
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Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). Scientific Reports, 13(1), 2731. Available at: [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 874741. Available at: [Link]
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Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2018). Molecules, 23(11), 2997. Available at: [Link]
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Benchmarking the synthesis of "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" against other methods
Introduction: The Significance of the 4H-Pyran Scaffold
The 4H-pyran ring system is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, the title compound, "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile," serves as a versatile building block for the synthesis of more complex heterocyclic systems, such as pyranopyrimidines. The efficiency and environmental impact of its synthesis are therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic methodologies for this key intermediate, supported by experimental data and mechanistic insights.
Core Synthetic Strategy: Base-Catalyzed Condensation
The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction between ethyl acetoacetate and malononitrile. This reaction, a variation of the more general synthesis of 2-amino-4H-pyrans, proceeds without the aldehyde component often used in three-component syntheses of 4-aryl-4H-pyrans. The general mechanism involves the formation of a Michael adduct followed by an intramolecular cyclization.
The reaction mechanism can be conceptualized as a Thorpe-Ziegler type cyclization, an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic enamine, which in this case is the stable 2-amino-4H-pyran ring system.[1][2][3][4][5] The choice of catalyst and energy source significantly influences the reaction rate, yield, and overall efficiency.
Benchmarking a Conventional Synthesis Protocol
The conventional approach to the synthesis of 2-amino-4H-pyran derivatives involves heating the reactants in the presence of a base catalyst in a suitable solvent. This method, while reliable, often requires extended reaction times and can lead to the formation of byproducts.
Experimental Protocol: Conventional Heating
-
Reaction Setup: A mixture of ethyl acetoacetate (1 mmol) and malononitrile (1 mmol) is dissolved in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: A catalytic amount of a basic catalyst, such as piperidine or triethylamine (typically 10-20 mol%), is added to the stirred solution.
-
Heating: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried to afford the desired this compound.
Advanced Synthetic Methodologies: A Comparative Analysis
In the quest for more efficient and environmentally friendly synthetic routes, microwave-assisted and ultrasound-promoted methods have emerged as powerful alternatives to conventional heating. These techniques can dramatically reduce reaction times, increase yields, and often allow for the use of greener solvents or even solvent-free conditions.
Microwave-Assisted Synthesis: Speed and Efficiency
Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules, leading to rapid and uniform heating. This often results in shorter reaction times and higher yields compared to conventional methods.[6][7][8]
Experimental Protocol: Microwave-Assisted Synthesis
-
Reaction Setup: In a dedicated microwave vial, ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and a catalytic amount of a suitable base (e.g., piperidine or a solid-supported base) are combined. A minimal amount of a high-boiling point solvent like ethanol or DMF can be used, or the reaction can be run under solvent-free conditions.
-
Microwave Irradiation: The sealed vial is placed in a microwave reactor and irradiated at a set temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).
-
Workup and Isolation: After cooling, the product is isolated by filtration or by purification via column chromatography if necessary.
Ultrasound-Promoted Synthesis: A Green Chemistry Approach
Ultrasonic irradiation promotes reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound-assisted synthesis is often considered a green chemistry technique as it can be performed at lower bulk temperatures and sometimes in aqueous media.[9]
Experimental Protocol: Ultrasound-Promoted Synthesis
-
Reaction Setup: Ethyl acetoacetate (1 mmol) and malononitrile (1 mmol) are placed in a reaction vessel with a suitable solvent (ethanol or water) and a basic catalyst.
-
Sonication: The vessel is immersed in an ultrasonic bath and sonicated at a specific frequency (e.g., 20-40 kHz) at room temperature or with gentle heating for a period ranging from 30 minutes to a few hours.
-
Workup and Isolation: The product is isolated following a similar procedure to the conventional and microwave methods.
Quantitative Comparison of Synthetic Methods
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Promoted |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes | 30 - 120 minutes |
| Typical Yield | 70 - 85% | 85 - 95% | 80 - 90% |
| Reaction Temperature | Reflux (e.g., 78 °C in EtOH) | 100 - 120 °C | Room Temperature to 50 °C |
| Energy Consumption | High | Low to Moderate | Low |
| Solvent Usage | Typically organic solvents | Minimal or solvent-free | Often allows for aqueous media |
| Key Advantages | Simple setup, well-established | Rapid, high yields, high purity | Energy efficient, green |
| Key Disadvantages | Long reaction times, potential for side products | Requires specialized equipment | May require longer times than MW |
Visualizing the Synthetic Workflow and Decision-Making Process
The following diagrams illustrate the general experimental workflow and the key decision points for selecting a synthetic method.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several methodologies. While conventional heating remains a viable option, microwave-assisted and ultrasound-promoted syntheses offer significant advantages in terms of reaction time, yield, and environmental impact. For rapid synthesis and high yields, microwave irradiation is the method of choice. For processes where energy efficiency and green chemistry principles are paramount, ultrasound-assisted synthesis presents a compelling alternative.
Future research in this area will likely focus on the development of even more sustainable catalysts, such as reusable magnetic nanoparticles or biocatalysts, and the exploration of flow chemistry for continuous and scalable production of this important heterocyclic building block.
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- Tashrifi, Z., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385–1431.
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- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 26(2), 299-315.
- Varma, R. S. (2012). Ultrasound-assisted organic synthesis. Pure and Applied Chemistry, 84(3), 655-666.
- Scheme 2 Preparation of different 2-amino-4H-pyran derivatives.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 6(10), 4259.
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- The reaction of ethyl acetoacetate 102, malononitrile 2 and aromatic...
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- Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review.
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- Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction.
- Adhi, T. P., et al. (2024). Comparative Studies on Thermal, Microwave-Assisted, and Ultrasound-Promoted Preparations. In Green Chemical Synthesis with Microwaves and Ultrasound (pp. 337-380). Wiley.
- Tandem Four Component Condensation Reaction of Aryl Aldehydes with Ethyl Acetoacetate, Malononitrile, and Hydrazine Hydrate using Boric Acid in Water as an Efficient and Green Catalytic System.
- Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. RSC Advances, 10(42), 25096-25107.
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A Comparative Analysis of the Antibacterial Efficacy of 2-Amino-4H-pyran-3-carbonitrile Derivatives and Standard Antibiotics
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, the 2-amino-4H-pyran-3-carbonitrile core has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the antibacterial efficacy of derivatives of this scaffold against standard antibiotics. Due to a lack of publicly available data on the specific compound 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile , this analysis will focus on structurally related analogs to extrapolate its potential efficacy and guide future research. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
The 4H-pyran ring system is a core component of numerous bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1] The 2-amino-3-carbonitrile substitution pattern, in particular, has been a focal point of medicinal chemistry efforts due to its synthetic accessibility and diverse biological activities.[2] This guide will delve into the available experimental data, outline the methodologies for assessing antibacterial potency, and explore the potential mechanisms of action.
Methodology: Assessing Antibacterial Efficacy
To objectively evaluate the antibacterial potential of any compound, a standardized set of in vitro assays are employed. These methods are crucial for determining the concentration at which a compound inhibits or kills bacteria and for comparing its activity to that of established antibiotics.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for its determination.
-
Step 1: Preparation of Reagents and Inoculum: A standardized bacterial suspension (typically 0.5 McFarland standard) is prepared from a fresh culture. The test compound and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Step 2: Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Step 3: Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Step 4: Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
2. Zone of Inhibition Assessment via Kirby-Bauer Disk Diffusion Test:
This method provides a qualitative or semi-quantitative measure of the susceptibility of bacteria to an antimicrobial agent.
-
Step 1: Inoculation: A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Step 2: Application of Disks: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the agar surface.
-
Step 3: Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Step 4: Measurement and Interpretation: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the antimicrobial agent.
3. Minimum Bactericidal Concentration (MBC) Determination:
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Step 1: Following the determination of the MIC from the broth microdilution assay, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate.
-
Step 2: The plates are incubated at 35-37°C for 18-24 hours.
-
Step 3: The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plates.
Caption: Workflow for determining key antibacterial efficacy parameters.
Comparative Efficacy Data
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Derivative 4a (a 2-amino-4H-pyran-3-carbonitrile derivative) | Staphylococcus aureus (MTCC 96) | 1.56 | Not Reported | [3] |
| Derivative 4h (a 2-amino-4H-pyran-3-carbonitrile derivative) | Staphylococcus aureus (MTCC 96) | 1.56 | Not Reported | [3] |
| Erythromycin (Standard) | Staphylococcus aureus (MTCC 96) | <0.39 | Not Reported | [3] |
| Derivative 4a (a 2-amino-4H-pyran-3-carbonitrile derivative) | Bacillus subtilis (MTCC 441) | 1.56 | Not Reported | [3] |
| Erythromycin (Standard) | Bacillus subtilis (MTCC 441) | <0.39 | Not Reported | [3] |
| Ciprofloxacin (Standard) | Escherichia coli | Not Reported | 35 | [4] |
| Derivative I32 (a 2-amino-pyran derivative) | Escherichia coli | Not Reported | 35 | [4] |
| Derivative I32 (a 2-amino-pyran derivative) | Staphylococcus aureus | Not Reported | 26 | [4] |
Note: The derivatives in the table are not the exact target compound but are used to illustrate the potential antibacterial activity of the 2-amino-4H-pyran-3-carbonitrile scaffold.
From the limited available data, it is evident that certain derivatives of 2-amino-4H-pyran-3-carbonitrile exhibit notable antibacterial activity. For instance, derivatives 4a and 4h show a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus.[3] While this is not as potent as the standard antibiotic erythromycin (MIC <0.39 µg/mL) against the same strain, it indicates a significant level of antibacterial action.[3] Another 2-amino-pyran derivative, I32, demonstrated a zone of inhibition of 35 mm against Escherichia coli, which was comparable to the standard antibiotic ciprofloxacin.[4] The same derivative also showed a zone of inhibition of 26 mm against Staphylococcus aureus.[4]
Mechanism of Action
Understanding the mechanism by which a compound exerts its antibacterial effect is paramount in drug development. While the precise mechanism for the 2-amino-4H-pyran-3-carbonitrile class is still under investigation, we can compare the established mechanisms of standard antibiotics to hypothesize potential pathways for these novel compounds.
Standard Antibiotics: A Snapshot
-
Quinolones (e.g., Ciprofloxacin): These antibiotics inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and decatenation. This leads to the fragmentation of bacterial DNA and ultimately cell death.
-
Beta-Lactams (e.g., Penicillin, Amoxicillin): This class of antibiotics inhibits the synthesis of the peptidoglycan layer of bacterial cell walls. They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains. The weakened cell wall cannot withstand osmotic pressure, leading to cell lysis.
-
Tetracyclines (e.g., Tetracycline, Doxycycline): Tetracyclines are protein synthesis inhibitors. They bind to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively blocks the addition of new amino acids to the growing peptide chain, halting protein synthesis.
Caption: Comparative overview of antibiotic mechanisms of action.
Potential Mechanism of 2-Amino-4H-pyran-3-carbonitrile Derivatives
The exact molecular targets of 2-amino-4H-pyran-3-carbonitrile derivatives are not yet fully elucidated. However, based on the broad-spectrum activity observed for some analogs, it is plausible that they may act on fundamental bacterial processes. Some studies suggest that pyran derivatives may interfere with bacterial biofilm formation, a key virulence factor in many chronic infections. Further research is needed to pinpoint the specific enzymes or cellular structures targeted by this class of compounds.
Conclusion and Future Directions
While a direct efficacy comparison for This compound is currently hampered by a lack of specific data, the available evidence for structurally related 2-amino-4H-pyran-3-carbonitrile derivatives is encouraging. These compounds have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, with some analogs exhibiting potency comparable to standard antibiotics in certain assays.
The key takeaways are:
-
The 2-amino-4H-pyran-3-carbonitrile scaffold is a viable starting point for the development of novel antibacterial agents.
-
Derivatives of this scaffold have shown promising MIC values and zones of inhibition against clinically relevant bacteria.
-
Further investigation into the precise mechanism of action is crucial for the rational design of more potent and selective analogs.
For researchers and drug development professionals, the immediate next steps should involve the synthesis and comprehensive in vitro and in vivo evaluation of This compound . This will provide the necessary data for a direct and conclusive comparison with standard antibiotics and will help to determine the true potential of this specific molecule as a future therapeutic agent.
References
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- Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(3), 819–831.
- Chen, C., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Open Journal of Medicinal Chemistry, 3(4), 133-142.
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- Patel, R., et al. (2021). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF THE SOME NOVEL 2‐AMINO‐PYRIDINE‐3‐ CARBONITRILE AND 2‐AMINO‐4H‐PYRAN‐3‐CARBONITRILE DERIVATIVES AGAINST ANTIMICROBIAL ACTIVITY AND ANTIOXIDANT ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 14(10), 101-108.
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- Wang, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(13), 5122.
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- Aghajani, M., et al. (2020). Study of three-component reaction of α-ketoesters and active methylenes with OH-acids to synthesize new 2-amino-4H-pyran derivatives and evaluation of their antibacterial and antioxidant activities.
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A Researcher's Guide to the Bioassay Cross-Validation of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
In the landscape of modern drug discovery, the 4H-pyran scaffold has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[1] This guide focuses on a key member of this family, 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile , a molecule that frequently serves as a synthetic intermediate for more complex pharmacophores.[2][3][4][5] While extensive bioassay data on its numerous derivatives are available, this document provides a comprehensive framework for researchers to conduct a thorough, independent cross-validation of the intrinsic bioactivity of this foundational compound.
This guide is structured to provide not just protocols, but the strategic rationale behind them. We will explore how to objectively benchmark the compound's performance against established standards and delve into potential mechanisms of action, empowering researchers to generate robust, publication-quality data.
Part 1: Comparative Bioactivity Profiling: A Two-Pronged Approach
The most prevalent bioactivities associated with the 2-amino-4H-pyran-3-carbonitrile core are cytotoxicity against cancer cell lines and antimicrobial effects. Therefore, a comprehensive validation strategy should address both.
Anticancer Activity: Cytotoxicity Screening
The initial step in assessing anticancer potential is to determine a compound's cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[6][7]
Comparative Framework: To contextualize the results, it is crucial to test "this compound" alongside a well-characterized chemotherapeutic agent. Doxorubicin, a topoisomerase II inhibitor with broad-spectrum activity, serves as an excellent positive control.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Reference) |
| MCF-7 | Breast Adenocarcinoma | To be determined | e.g., 0.5 - 2.0 µM |
| HCT-116 | Colorectal Carcinoma | To be determined | e.g., 0.2 - 1.5 µM |
| A549 | Lung Carcinoma | To be determined | e.g., 0.1 - 1.0 µM |
| PC-3 | Prostate Adenocarcinoma | To be determined | e.g., 1.0 - 5.0 µM |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] This technique provides a quantitative measure of the lowest concentration of the compound that inhibits visible microbial growth.
Comparative Framework: The selection of reference antimicrobial agents should span different classes and spectra of activity. For a broad-spectrum initial screen, Ciprofloxacin (a fluoroquinolone antibiotic) and Fluconazole (an azole antifungal) are suitable choices.
Table 2: Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)
| Organism | Type | This compound | Ciprofloxacin (Reference) | Fluconazole (Reference) |
| Staphylococcus aureus | Gram-positive Bacteria | To be determined | e.g., 0.25 - 1.0 | N/A |
| Escherichia coli | Gram-negative Bacteria | To be determined | e.g., 0.015 - 0.12 | N/A |
| Candida albicans | Fungus (Yeast) | To be determined | N/A | e.g., 0.25 - 2.0 |
Part 2: Experimental Protocols for Cross-Validation
Scientific integrity demands meticulous and reproducible experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls and quality checks.
Protocol 2.1: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Workflow Diagram: Cytotoxicity Screening
Caption: Workflow for determining IC50 values using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain the selected cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of "this compound" and Doxorubicin in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and the reference drug. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2.2: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[10]
Workflow Diagram: MIC Determination
Caption: Workflow for determining MIC values via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound and the reference antimicrobials (Ciprofloxacin, Fluconazole) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a sterility control (broth only) and a growth control (broth plus inoculum, no drug).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Part 3: Investigating the Mechanism of Action: The JAK/STAT Pathway
A potential mechanism of action for "this compound" could involve the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the JAK/STAT pathway.
Experimental Validation:
To test the hypothesis that "this compound" inhibits the JAK/STAT pathway, a Western blot analysis can be performed.
-
Cell Treatment: Treat a cancer cell line known to have active JAK/STAT signaling (e.g., a leukemia or lymphoma cell line) with the test compound at its IC50 concentration for various time points.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Analysis: A reduction in the levels of p-STAT in the presence of the compound, without a significant change in total STAT levels, would provide strong evidence for the inhibition of the JAK/STAT pathway.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for the cross-validation of "this compound". By employing standardized protocols, appropriate reference compounds, and a hypothesis-driven approach to mechanistic studies, researchers can generate a robust and comparative dataset. This will not only elucidate the intrinsic bioactivity of this core structure but also pave the way for the rational design of more potent and selective derivatives in the future.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Amino-4H-Pyran Derivatives
Welcome to an in-depth exploration of comparative molecular docking studies focused on 2-amino-4H-pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics. We will dissect the methodologies, interpret the data, and understand the causal relationships that underpin effective in silico drug design.
The 2-amino-4H-pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have demonstrated potential as anticancer, antimicrobial, and neuroprotective agents, making them a fertile ground for drug discovery efforts.[1][3][4][5][6] Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of these molecules with specific biological targets, thereby guiding synthetic efforts and prioritizing candidates for further experimental validation.[7][8]
The "Why": Understanding the Rationale Behind Experimental Choices
In any docking study, the choices made during the setup and execution of the experiment are critical for obtaining meaningful results. The selection of the protein target, the preparation of both the protein and the ligand, and the definition of the binding site all have a profound impact on the outcome. Our approach emphasizes a self-validating system, where each step is logically justified and contributes to the overall robustness of the study.
A crucial initial step is the validation of the docking protocol. This is typically achieved by redocking the co-crystallized ligand into the active site of the protein. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters and scoring function.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a detailed workflow for conducting a comparative docking study of 2-amino-4H-pyran derivatives. This protocol is designed to be a robust and reproducible methodology.
I. Preparation of the Receptor
-
Protein Acquisition: Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB). The choice of PDB entry is critical; look for high-resolution crystal structures with a bound ligand relevant to the study.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should be saved in a separate file for validation purposes.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) based on the physiological pH. Utilize software like AutoDockTools or Maestro (Schrödinger) for this step.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.
II. Ligand Preparation
-
Ligand Sketching and Optimization: Draw the 2D structures of the 2-amino-4H-pyran derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch. Convert these 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds for each ligand. This is a critical step for ensuring the ligand's flexibility during the docking process.
III. Molecular Docking
-
Grid Generation: Define the binding site on the receptor by creating a grid box. The grid box should encompass the entire active site, providing enough space for the ligands to orient themselves freely. The co-crystallized ligand can be used as a reference to define the center of the grid.
-
Docking Simulation: Perform the docking calculations using a validated docking program such as AutoDock Vina, Glide, or GOLD. These programs employ scoring functions to evaluate the binding affinity of different ligand poses.
-
Pose Analysis and Clustering: Analyze the resulting docked poses. The poses are typically clustered based on their RMSD. The lowest energy pose from the most populated cluster is often considered the most likely binding mode.
IV. Post-Docking Analysis
-
Binding Energy and Interaction Analysis: Analyze the binding energies (e.g., kcal/mol) and the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligands and the receptor. Visualization tools like PyMOL or Discovery Studio are invaluable for this purpose.
-
Comparative Analysis: Compare the docking scores and binding modes of the different 2-amino-4H-pyran derivatives to identify the key structural features that contribute to high-affinity binding. This forms the basis of the structure-activity relationship (SAR) analysis.
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Docking Data of 2-Amino-4H-Pyran Derivatives
The following table summarizes representative docking data for a series of 2-amino-4H-pyran derivatives against various therapeutic targets. This data is a synthesis of findings from multiple studies and is intended for illustrative purposes.
| Derivative | Target Protein (PDB ID) | Biological Activity | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound A | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | -9.2 | LEU83, ILE10, LYS33 | [5][6] |
| Compound B | Acetylcholinesterase (AChE) (4EY7) | Alzheimer's Disease | -11.5 | TRP86, TYR337, PHE338 | [4][9] |
| Compound C | Butyrylcholinesterase (BChE) | Alzheimer's Disease | -10.8 | TRP82, TYR332, HIS438 | [4] |
| Compound D | DNA Gyrase (S. aureus) | Antimicrobial | -8.5 | ASP73, GLY77, ILE78 | [10] |
| Compound E | Epidermal Growth Factor Receptor (EGFR) | Anticancer | -9.8 | LEU718, VAL726, ALA743 | [11] |
| Compound F | ABL1 Tyrosine Kinase (2HYY) | Anticancer | -8.9 | MET318, THR315, PHE382 | [12] |
Note: Docking scores are dependent on the specific software and scoring function used and should be compared within the context of the same study.
Interpreting the Data: From Docking Scores to Structure-Activity Relationships
The true power of comparative docking lies in its ability to elucidate structure-activity relationships (SAR). By analyzing the docking poses and interaction patterns of a series of analogs, we can identify the molecular features that are critical for potent biological activity.
For instance, in the case of CDK2 inhibitors, the presence of a hydrogen bond acceptor group on the pyran ring that interacts with the backbone NH of LEU83 is often a key determinant of activity.[5][6] Similarly, for AChE inhibitors, π-π stacking interactions with aromatic residues like TRP86 and TYR337 in the active site gorge are frequently observed for potent inhibitors.[4][9]
Caption: Logical flow from docking results to SAR-guided drug design.
This SAR information is invaluable for guiding the design of new, more potent derivatives. For example, if a particular hydrophobic pocket is identified in the active site, a medicinal chemist can rationally design new analogs with lipophilic substituents that can occupy this pocket, thereby increasing the binding affinity.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in modern drug discovery. When applied rigorously and interpreted with a deep understanding of the underlying chemical principles, it can significantly de-risk and accelerate the identification of promising lead compounds. The 2-amino-4H-pyran scaffold continues to be a rich source of novel therapeutic agents, and the application of computational methods will undoubtedly play a pivotal role in unlocking its full potential. Future studies will likely see the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to provide an even more accurate prediction of binding affinities and to better understand the dynamic nature of protein-ligand interactions.
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A Comparative Guide to the In Vivo Validation of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile as a Novel Therapeutic Agent
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the in vivo validation of "2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" (referred to herein as 'Compound PY1'). We will objectively compare its hypothesized potential against established alternatives, provide detailed experimental protocols, and present illustrative data to guide preclinical research design.
Introduction: The Therapeutic Promise of the 4H-Pyran Scaffold
The 4H-pyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] Derivatives of 4H-pyran have shown potential as cytotoxic agents against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[1][3][5] Specifically, the 2-amino-4H-pyran-3-carbonitrile core is a recurring motif in molecules designed as potential anticancer agents.[6][7][8]
Compound PY1, "this compound," represents a synthetically accessible yet underexplored member of this family. Based on the activities of analogous structures, we hypothesize that PY1 may exert its therapeutic effects through the modulation of key signaling pathways involved in cell proliferation and survival, making it a candidate for oncological applications.
The Therapeutic Hypothesis: Targeting Aberrant Signaling in Hepatocellular Carcinoma (HCC)
Hepatocellular Carcinoma (HCC) is a primary liver cancer with a high mortality rate, often diagnosed at advanced stages where systemic therapies are the primary option.[9][10][11] The current first-line standard of care for advanced HCC often includes multi-kinase inhibitors like Sorafenib.[9][12] Sorafenib functions by targeting multiple pathways, including the RAF/MEK/ERK signaling cascade that drives cell proliferation, and receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[13][14][15][16]
Our central hypothesis is that Compound PY1 acts as a multi-kinase inhibitor, disrupting the RAF/MEK/ERK and angiogenesis pathways, similar to Sorafenib, but with a potentially improved efficacy or safety profile. This hypothesis is based on studies of other pyran derivatives that have shown inhibitory effects on kinases and pro-apoptotic activity.[3][5]
To validate this, a direct, head-to-head in vivo comparison with a well-established clinical benchmark is essential.
Proposed Signaling Pathway Modulation by Compound PY1
Caption: Hypothesized dual-action mechanism of Compound PY1 in HCC.
Comparative Landscape: Benchmarking Against the Standard of Care
To establish the therapeutic potential of Compound PY1, its performance must be rigorously evaluated against the current clinical standard.
-
Compound PY1 (Test Article): A novel 2-amino-4H-pyran-3-carbonitrile derivative. Its efficacy, safety, and mechanism of action are under investigation.
-
Sorafenib (Positive Control): An FDA-approved multi-kinase inhibitor for advanced HCC.[12][14] It serves as the benchmark for efficacy. Its known side effects include hand-foot skin reaction, diarrhea, and hypertension.[15]
-
Vehicle (Negative Control): The formulation solution used to deliver the test and control articles (e.g., a solution of DMSO, Tween 80, and saline). This group is critical for demonstrating that any observed effects are due to the compounds themselves and not the delivery vehicle.
A Framework for In Vivo Validation: A Xenograft Model of HCC
The robust in vivo validation of a novel anticancer agent is a critical step toward clinical application.[17][18][19] A subcutaneous xenograft model using a human HCC cell line is a standard and effective initial approach.[10][11]
Model Selection & Justification
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) are required to prevent rejection of the human tumor graft.[17]
-
Cell Line: The HepG2 human hepatocellular carcinoma cell line is a well-characterized and widely used model for in vitro and in vivo liver cancer research.[9]
-
Rationale: This model allows for the direct assessment of the compound's effect on human tumor growth in a living system, providing crucial data on efficacy and systemic toxicity.
Experimental Workflow
Caption: Standard timeline for a subcutaneous HCC xenograft study.
Detailed Experimental Protocol
A. Animal Acclimatization & Husbandry
-
Procure 6-8 week old male athymic nude mice.
-
Allow a 7-day acclimatization period under standard housing conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
B. Tumor Cell Implantation
-
Culture HepG2 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Prepare a cell suspension of 5 x 10⁶ viable cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
C. Randomization and Grouping
-
Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) to ensure a similar average tumor volume across all groups.
-
Group 1: Vehicle Control
-
Group 2: Sorafenib (e.g., 30 mg/kg)
-
Group 3: Compound PY1 (Low Dose, e.g., 25 mg/kg)
-
Group 4: Compound PY1 (High Dose, e.g., 50 mg/kg)
-
D. Compound Formulation and Administration
-
Vehicle: Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Sorafenib & Compound PY1: Prepare fresh daily by dissolving the required amount of compound in the vehicle to achieve the target concentrations for oral gavage (p.o.) administration at a volume of 10 mL/kg.
-
Administer the assigned treatment to each mouse once daily via oral gavage for 21 consecutive days.
E. Monitoring and Endpoints
-
Measure tumor volume and mouse body weight twice weekly.
-
Monitor animals daily for any signs of clinical toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
The primary endpoint is the end of the treatment period (Day 28) or when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).
-
At the endpoint, euthanize mice and harvest tumors for downstream analysis.
Benchmarking Performance: Efficacy & Toxicity Data
The following table presents illustrative data from a hypothetical study to demonstrate how results can be compared.
| Treatment Group | Dose (mg/kg, p.o.) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +2.5% |
| Sorafenib | 30 | 890 ± 155 | 51.9% | -8.7% |
| Compound PY1 | 25 | 1120 ± 180 | 39.5% | -1.5% |
| Compound PY1 | 50 | 750 ± 140** | 59.5% | -4.2% |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Interpretation of Illustrative Data: In this hypothetical scenario, the high dose of Compound PY1 (50 mg/kg) shows superior Tumor Growth Inhibition (TGI) compared to the standard-of-care, Sorafenib.[20] Critically, both doses of Compound PY1 demonstrate a more favorable safety profile, as indicated by the significantly lower percentage of body weight loss, a common indicator of systemic toxicity.[21]
Mechanistic Deep Dive: Post-Vivo Pharmacodynamic Analysis
To validate the hypothesized mechanism of action, harvested tumors should be analyzed to confirm target engagement.
Protocol: Western Blot Analysis of Key Signaling Proteins
-
Tumor Lysate Preparation: Snap-freeze harvested tumors in liquid nitrogen. Homogenize a portion of the tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-Akt, total Akt) and an appropriate loading control (e.g., β-actin).
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect protein bands. Quantify band intensity to determine the relative changes in protein phosphorylation between treatment groups.
Expected Outcome: A successful outcome would show that tumors from animals treated with Compound PY1 have significantly reduced levels of phosphorylated ERK and Akt compared to the vehicle control group, confirming the inhibition of the targeted signaling pathways.
Conclusion & Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial in vivo validation of "this compound" (Compound PY1). By directly comparing its performance against the clinical standard of care, Sorafenib, in a validated HCC xenograft model, researchers can generate the critical efficacy and safety data needed to justify further development.
Positive results from this study, demonstrating significant tumor growth inhibition with a favorable safety profile, would strongly support advancing Compound PY1 to more complex preclinical models, such as orthotopic or patient-derived xenograft (PDX) models, and further pharmacokinetic/pharmacodynamic (PK/PD) studies.[11][22] The ultimate goal of this validation pathway is to translate a promising chemical scaffold into a next-generation therapeutic for patients with advanced cancer.
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A Head-to-Head Comparison: 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile and the Established CDK2 Inhibitor, Roscovitine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. The 4H-pyran-4-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth, head-to-head comparison of a promising novel compound, 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile, with the well-established drug, Roscovitine. This comparison is grounded in their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[3][4][5]
While specific experimental data for this compound is emerging, this guide will leverage available data on closely related 2-amino-4H-pyran-3-carbonitrile derivatives to provide a comprehensive and scientifically rigorous comparison. The insights herein are intended to guide further research and development of this promising class of compounds.
Physicochemical Properties: A Tale of Two Scaffolds
A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.
| Property | This compound (Predicted) | Roscovitine (Known) |
| Molecular Formula | C8H6N2O2 | C19H26N6O |
| Molecular Weight | 162.15 g/mol | 354.45 g/mol |
| Structure | 4H-pyran-4-one core | Purine-based scaffold |
| Key Functional Groups | Amino, Methyl, Oxo, Carbonitrile | Isopropyl, Benzylamino, Hydroxymethyl |
| Predicted Lipophilicity (LogP) | Low to Moderate | Moderate |
The distinct structural motifs of these two compounds underpin their differing physicochemical characteristics. The smaller, more compact 4H-pyran-4-one core of our subject compound may offer advantages in terms of synthetic accessibility and the potential for favorable ADME properties.
Mechanism of Action: Targeting the Engine of Cell Proliferation
Both this compound derivatives and Roscovitine are being investigated for their anticancer properties, with a likely shared mechanism of action centered on the inhibition of CDK2.[6]
The CDK2 Signaling Pathway
CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of this checkpoint is a hallmark of many cancers, leading to uncontrolled cell proliferation.
Caption: Simplified CDK2 signaling pathway and points of inhibition.
By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them attractive candidates for anticancer drug development.[7]
Head-to-Head Biological Performance
The true measure of a compound's potential lies in its biological activity. Here, we compare the reported activities of 2-amino-4H-pyran-3-carbonitrile derivatives with that of Roscovitine.
In Vitro Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, providing an indication of cell viability and, conversely, cytotoxicity.[8]
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Amino-4H-pyran-3-carbonitrile Derivative (Compound 4d) | HCT-116 (Colon Cancer) | 75.1 | [9] |
| 2-Amino-4H-pyran-3-carbonitrile Derivative (Compound 4k) | HCT-116 (Colon Cancer) | 85.88 | [9] |
| Roscovitine | HCT-116 (Colon Cancer) | ~15-20 | Varies by study |
| 2-amino-pyran derivative (I32) | MCF-7 (Breast Cancer) | 183.4 | [8] |
In Vitro CDK2 Inhibition
Direct measurement of a compound's ability to inhibit the enzymatic activity of its target is a critical step in drug development.
| Compound | IC50 (nM) | Reference |
| 2-Amino-4H-pyran-3-carbonitrile Derivative (Compound 4d) | 143 | [6] |
| 2-Amino-4H-pyran-3-carbonitrile Derivative (Compound 4k) | 214 | [6] |
| Roscovitine | ~400 | Varies by study |
| Novel Pyrazolopyridine Derivative (Compound 4) | 240 | [5] |
| Novel Cyclohepta[e]thieno[2,3-b]pyridine (Compound 8b) | 0.77 | [10] |
The data suggests that 2-amino-4H-pyran-3-carbonitrile derivatives possess potent anticancer and CDK2 inhibitory activity, in some cases comparable to or exceeding that of Roscovitine.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for the evaluation of novel compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of a compound on a cancer cell line.[8]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference drug (Roscovitine) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro CDK2/Cyclin A Inhibition Assay
This protocol describes a method to measure the direct inhibitory effect of a compound on CDK2 activity.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing CDK2/Cyclin A enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Compound Addition: Add serial dilutions of the test compound and the reference drug to the wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Add a detection reagent (e.g., a reagent that measures the amount of ADP produced) to stop the reaction and generate a luminescent or fluorescent signal.
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to the control (no inhibitor) and determine the IC50 value.
Future Directions and Concluding Remarks
The available evidence strongly suggests that 2-amino-4H-pyran-3-carbonitrile derivatives, including the specific compound this compound, represent a promising new class of anticancer agents. Their potent CDK2 inhibitory activity, coupled with a distinct chemical scaffold, warrants further investigation.
Future research should focus on:
-
Comprehensive SAR Studies: Synthesizing and testing a broader range of derivatives to establish clear structure-activity relationships.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of cancer to assess their therapeutic potential in a physiological context.
-
ADME/Tox Profiling: Conducting detailed studies to understand the absorption, distribution, metabolism, excretion, and toxicity of these compounds.
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2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal. 2021;93(4):94-103. [Link]
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5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta Crystallographica Section C: Crystal Structure Communications. 2003;59(Pt 5):o291-o294. [Link]
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Safety Operating Guide
Proper Disposal of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile. Adherence to these procedures is crucial for mitigating potential hazards associated with this class of compounds.
The structural features of this compound, specifically the presence of a nitrile group (-C≡N) and an amino group (-NH2) on a pyran backbone, necessitate careful consideration for its disposal. Nitrile compounds can pose significant health and environmental risks, as they have the potential to release toxic cyanide under certain conditions and may exhibit carcinogenic or mutagenic properties.[1] Therefore, a cavalier approach to its disposal is not only unsafe but also a violation of established regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The potential for skin and eye irritation, as well as unknown toxicological properties, demands a cautious approach.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile rubber gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dust or vapors. |
Always handle the compound in a designated area, away from incompatible materials. Based on the general reactivity of nitriles, avoid contact with strong oxidizing agents, strong reducing agents, and strong acids or bases which could potentially initiate hazardous reactions.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[5]
Waste Identification and Segregation
-
Isolate Waste: All waste containing this compound, including contaminated materials such as filter paper, pipette tips, and empty containers, must be segregated.[5]
-
Classify as Hazardous: This waste must be classified as hazardous chemical waste. Due to its chemical structure, it should be segregated with other solid organic chemical waste containing nitrogen.[5]
-
Avoid Mixing: Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents, which could lead to a vigorous and potentially dangerous reaction.[2][5]
Waste Containerization
-
Select Appropriate Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[5] The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste."[5] The label should include:
Storage and Accumulation
-
Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Follow Institutional Policies: Adhere to your institution's specific guidelines regarding the maximum volume of hazardous waste that can be accumulated and the time limits for storage before pickup.
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal coordinator to arrange for the pickup and disposal of the hazardous waste.[6]
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including its composition and any known hazards.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[5]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain the Spill:
-
Solid Spills: Carefully sweep or vacuum the solid material. Avoid creating dust. Place the collected material into a labeled hazardous waste container.[5]
-
Liquid Spills (if in solution): Absorb the spill with an inert absorbent material such as vermiculite or sand. Place the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[5]
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" approach to hazardous waste management, meaning that waste generators are responsible for the waste from its point of generation to its final disposal.[7] The specific regulations for hazardous waste identification, generation, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[9] It is essential for all laboratory personnel to be aware of and compliant with these federal regulations, as well as any additional state and local requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Comprehensive Safety and Handling Guide for 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Disclaimer: This guide is based on an expert synthesis of safety data for structurally analogous compounds in the absence of a specific Safety Data Sheet (SDS) for 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile. All procedures must be conducted in a controlled laboratory environment by trained professionals who have performed a thorough, site-specific risk assessment.
Hazard Assessment: An Inference-Based Approach
This compound is a multifunctional organic compound. Its potential hazards are inferred from its key functional groups: the 2-amino-4H-pyran core, and the nitrile (-CN) group.
-
Aminopyran Core: Substituted aminopyrans can cause skin, eye, and respiratory irritation. Some amino-heterocycles are classified as toxic if swallowed or in contact with skin[1].
-
Nitrile Group: Organic nitriles are of particular concern as they can be metabolized in the body to release cyanide, a potent toxin. This metabolic conversion can lead to delayed systemic effects, including headache, dizziness, and in severe cases, internal asphyxiation[2][3]. Therefore, this compound should be handled as if it is toxic via inhalation, ingestion, and dermal contact.
Inferred Hazard Classification:
| Hazard Class | Category | Basis for Classification |
| Acute Toxicity (Oral) | Assumed Category 3/4 | Harmful or toxic if swallowed, based on data for aminonitriles and aminopyridines[1]. |
| Acute Toxicity (Dermal) | Assumed Category 3/4 | Harmful or toxic in contact with skin[1]. |
| Acute Toxicity (Inhalation) | Assumed Category 3/4 | Harmful or toxic if inhaled as dust or aerosol[3]. |
| Skin Corrosion/Irritation | Assumed Category 2 | Causes skin irritation, a common property of amino-heterocycles[1][4]. |
| Serious Eye Damage/Irritation | Assumed Category 2 | Causes serious eye irritation[1][4]. |
| Specific Target Organ Toxicity (Single Exposure) | Assumed Category 3 | May cause respiratory irritation[1][4]. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to create a barrier between the researcher and the chemical, mitigating risks of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken[5].
Core PPE Requirements
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5-mil thickness) | Nitrile provides good splash protection against a range of organic chemicals. For prolonged handling or in case of immersion, double-gloving is recommended. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected[6]. |
| Eye and Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are required when there is a risk of splashing. A full-face shield should be worn over goggles for large-scale operations or when handling solutions[7][8]. | Protects against accidental splashes of solids or solutions, which can cause serious eye irritation[9]. |
| Body Protection | Flame-resistant laboratory coat | A lab coat protects skin and personal clothing from contamination. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 respirator (or higher) | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particulates. For handling larger quantities or when generating aerosols, a full-face respirator with appropriate cartridges may be necessary[7]. |
| Footwear | Closed-toe, non-perforated shoes | Protects feet from spills and falling objects[10]. |
PPE Workflow Diagram
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE Selection and Usage Workflow.
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond PPE. It encompasses a systematic approach to every step of the experimental workflow.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood[10].
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment (spatulas, glassware, solvents) before retrieving the compound.
-
Verify that a chemical spill kit is readily available.
-
-
Weighing and Transfer:
-
Handle the solid powder exclusively within a chemical fume hood to minimize inhalation risk[11].
-
Use anti-static weigh boats or paper.
-
Close the primary container immediately after dispensing the required amount.
-
Clean any residual powder from the spatula and weighing area with a solvent-dampened cloth, which should then be disposed of as hazardous waste.
-
-
Dissolution and Reaction:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating mantle or water bath. Avoid open flames due to the general flammability of organic solvents[10].
-
Keep all reactions within the fume hood.
-
Emergency Response Protocol
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[12]. |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[12]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[9]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the compound's name and any available safety information[12]. |
| Spill | Evacuate the immediate area. For a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand). Use non-sparking tools for cleanup. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team[12]. |
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its associated waste can pose a risk to personnel and the environment.
Waste Segregation and Disposal Workflow
Caption: Waste Segregation and Disposal Workflow.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Organic compounds, especially those with potential toxicity, must never be poured down the sink[10].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").
-
Segregation: Halogenated and non-halogenated liquid waste should generally be kept separate, following your institution's specific guidelines[11].
-
Container Integrity: Ensure waste containers are in good condition and are kept closed except when adding waste. Store waste in a designated satellite accumulation area.
By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for themselves and their colleagues.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
